molecular formula C9H20O2 B3395031 ((2-Ethylhexyl)oxy)methanol CAS No. 13138-61-9

((2-Ethylhexyl)oxy)methanol

Cat. No.: B3395031
CAS No.: 13138-61-9
M. Wt: 160.25 g/mol
InChI Key: CVLNZEOVZXKLKQ-UHFFFAOYSA-N
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Description

((2-Ethylhexyl)oxy)methanol is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((2-Ethylhexyl)oxy)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2-Ethylhexyl)oxy)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexoxymethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-5-6-9(4-2)7-11-8-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLNZEOVZXKLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307688
Record name 1-[(2-Ethylhexyl)oxy]methanol
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Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-61-9
Record name 1-[(2-Ethylhexyl)oxy]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13138-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2-Ethylhexyl)oxy)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2-Ethylhexyl)oxy]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2-ETHYLHEXYL)OXY)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1JSO8HB8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Dynamics of ((2-Ethylhexyl)oxy)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As industrial and environmental regulations tighten around sulfur emissions and nitrogen-induced equipment fouling, the demand for advanced, nitrogen-free scavenging agents has surged. ((2-Ethylhexyl)oxy)methanol (CAS: 13138-61-9), commonly referred to in industrial literature as 2-ethylhexyl hemiformal , represents a critical molecule in this transition[1][2].

This whitepaper provides an in-depth technical analysis of ((2-Ethylhexyl)oxy)methanol, designed for researchers, formulation scientists, and chemical engineers. By dissecting its molecular architecture, physicochemical properties, and reaction mechanisms, this guide establishes the causality behind its efficacy as an oil-soluble hydrogen sulfide (H₂S) and mercaptan scavenger.

Molecular Architecture & Physicochemical Profiling

The efficacy of ((2-Ethylhexyl)oxy)methanol is dictated by its amphiphilic-like structural dichotomy: a reactive hydrophilic hemiformal "head" (-O-CH₂-OH) coupled with a highly lipophilic, branched 8-carbon "tail" (2-ethylhexyl group).

From a formulation standpoint, the branched aliphatic tail prevents crystallization at low temperatures and ensures complete miscibility in non-polar hydrocarbon matrices (e.g., crude oil, heavy naphtha). This prevents the formation of intractable emulsions—a common failure point with shorter-chain or highly polar scavengers.

The quantitative physicochemical properties, sourced from [1], are summarized in Table 1 below.

Table 1: Key Physicochemical Properties of ((2-Ethylhexyl)oxy)methanol

PropertyValueScientific Implication
Molecular Formula C₉H₂₀O₂Defines the carbon-rich, nitrogen-free backbone.
Molecular Weight 160.25 g/mol Low molecular weight ensures high vapor-phase mobility.
XLogP3 3.0Strong lipophilicity; ensures partitioning into the oil phase rather than produced water.
Topological Polar Surface Area 29.5 ŲLow TPSA confirms polarity is strictly localized to the reactive hemiformal warhead.
Hydrogen Bond Donors 1Facilitates transient interaction with nucleophiles prior to covalent bonding.
Hydrogen Bond Acceptors 2Enhances solubility in polar co-solvents (e.g., isopropanol) during formulation.
Rotatable Bonds 7High conformational flexibility, aiding in steric accommodation during scavenging.
Exact Mass 160.1463 DaCritical for mass spectrometry (MS) validation and purity analysis.

Chemical Reactivity & Scavenging Mechanism

Traditional H₂S scavengers, such as MEA-triazines, release amine byproducts upon reacting with sulfur. In high-temperature refinery environments, these amines react with chlorides to form solid amine-hydrochloride salts, leading to severe distillation column fouling and under-deposit corrosion.

((2-Ethylhexyl)oxy)methanol circumvents this via a nitrogen-free nucleophilic substitution pathway [3]. The hemiformal group acts as an electrophilic center. When exposed to H₂S or light mercaptans (R-SH), the sulfur atom nucleophilically attacks the methylene carbon of the hemiformal. The hydroxyl group is protonated and eliminated as water, yielding stable, oil-soluble thioacetals or hemithioacetals.

ReactionPathway A 2-Ethylhexanol + Formaldehyde B ((2-Ethylhexyl)oxy)methanol (Hemiformal) A->B Condensation (Acid/Base Catalyst) D Thioacetal / Hemithioacetal (Stable Adduct) B->D Nucleophilic Attack by Sulfur E Water (Byproduct) B->E Dehydration C H2S / Mercaptans (Nucleophile) C->D Scavenging Reaction

Figure 1: Condensation synthesis and H2S scavenging mechanism of ((2-Ethylhexyl)oxy)methanol.

Experimental Protocols: Synthesis & Analytical Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis of the molecule and the empirical validation of its scavenging efficacy.

Protocol 1: Synthesis via Condensation

The synthesis relies on the controlled condensation of an alcohol with an aldehyde. Continuous water removal is the causal factor driving the equilibrium toward high hemiformal yield.

  • Reactor Preparation: Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap with 1.0 molar equivalent of 2-ethylhexanol.

  • Reagent Addition: Introduce 1.0 molar equivalent of paraformaldehyde (or aqueous formaldehyde, depending on water-handling capacity).

  • Catalysis & Heating: Add a catalytic amount of a base (e.g., sodium hydroxide) to facilitate the nucleophilic attack of the alcohol on the formaldehyde. Heat the mixture to 80–90°C.

  • Azeotropic Distillation: Utilize toluene as an azeotropic solvent in the Dean-Stark apparatus to continuously capture and remove the water of condensation. This step is self-validating; the cessation of water collection indicates reaction completion.

  • Purification: Strip the toluene solvent under reduced pressure (vacuum distillation) to yield pure ((2-Ethylhexyl)oxy)methanol.

Protocol 2: Modified ASTM D5705 Efficacy Validation

To evaluate the molecule's performance, scientists utilize a modification of the, which quantifies vapor-phase H₂S reduction[2]. Testing in the vapor phase above a liquid hydrocarbon directly simulates the headspace of crude oil storage tanks, where H₂S poses the greatest lethal inhalation hazard.

  • Matrix Preparation: Dispense 500 mL of H₂S-laden hydrocarbon fluid (e.g., sour naphtha) into a 1 L specialized, pressure-rated testing bottle.

  • Scavenger Dosing: Inject the synthesized ((2-Ethylhexyl)oxy)methanol at a predetermined concentration (typically ranging from 1,000 to 10,000 ppm, depending on the initial sulfur load).

  • Agitation: Seal the bottle and agitate vigorously for exactly 20 seconds. Causality: High-shear agitation maximizes the interfacial surface area between the lipophilic scavenger and the dissolved H₂S gas, overcoming mass transfer limitations.

  • Equilibration: Allow the mixture to incubate and reach thermodynamic equilibrium at 25°C for a defined period (e.g., 2 to 24 hours).

  • Quantification: Puncture the vessel's septum and insert a calibrated Draeger gas detection tube to measure the residual vapor-phase H₂S concentration quantitatively.

ExperimentalWorkflow Step1 1. Preparation 500 mL H2S-laden naphtha Step2 2. Dosing Add Hemiformal Scavenger Step1->Step2 Step3 3. Agitation Vigorous shaking (20 seconds) Step2->Step3 Step4 4. Incubation Equilibration at 25°C Step3->Step4 Step5 5. Quantification Vapor phase H2S measurement Step4->Step5

Figure 2: Modified ASTM D5705 workflow for evaluating H2S scavenging efficiency.

Formulation & Solvent Compatibility Strategy

In field applications, pure ((2-Ethylhexyl)oxy)methanol is rarely deployed neat. To optimize its delivery in cold climates (reducing pour point and viscosity), it is formulated with specific solvent packages. Because of its XLogP3 of 3.0, it exhibits excellent compatibility with heavy aromatic naphtha, toluene, and xylene[3]. For applications requiring enhanced dispersion into slightly aqueous interfaces, formulators often blend it with co-solvents like isopropanol or ethylene glycol monobutyl ether (EGMBE), leveraging the molecule's hydrogen bond acceptor sites to maintain a stable, single-phase microemulsion[3].

References

  • Title: ((2-Ethylhexyl)oxy)methanol | C9H20O2 | CID 18783221 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrocarbon soluble/dispersible hemiformals as hydrogen sulfide scavengers (Patent CA2997083C)
  • Title: Hydrogen sulfide scavengers (Patent EP3347440A1)

Sources

Thermodynamic Stability & Hydrolysis Kinetics of ((2-Ethylhexyl)oxy)methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic behavior and stability profile of ((2-Ethylhexyl)oxy)methanol in aqueous environments.

Executive Summary

((2-Ethylhexyl)oxy)methanol (CAS: 13138-61-9), often referred to as a hemiformal , serves primarily as a formaldehyde-releasing agent or a scavenger in non-aqueous systems. In the context of aqueous solutions, this molecule exhibits thermodynamic instability . It does not exist as a static entity but rather as a transient species in a dynamic equilibrium favored heavily toward its hydrolysis products: 2-ethylhexanol and formaldehyde (predominantly as methylene glycol).

This guide provides the physicochemical framework for understanding this equilibrium, the mechanistic pathways of its decomposition, and validated protocols for quantifying its stability.

Molecular Architecture & Physicochemical Properties[1][2]

The molecule is a linear hemiacetal formed by the nucleophilic addition of 2-ethylhexanol to formaldehyde. Unlike cyclic hemiacetals (e.g., glucose), which are stabilized by ring strain and entropy, linear hemiacetals are prone to rapid reversion in the presence of water.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name ((2-Ethylhexyl)oxy)methanol
CAS Number 13138-61-9
Molecular Formula C

H

O

Molecular Weight 160.25 g/mol
Functional Group Hemiacetal (Hemiformal)
Hydrophobicity (LogP) ~3.0 (Estimated for parent alcohol)
Aqueous Solubility Low (Parent alcohol is ~0.1%); Hydrolysis products are water-soluble (Formaldehyde) and hydrophobic (2-Ethylhexanol).[1][2]
Primary Reactivity Acid/Base catalyzed hydrolysis

Thermodynamic Framework

In aqueous solution, the stability of ((2-Ethylhexyl)oxy)methanol is governed by the competition between the alcohol (2-ethylhexanol) and water for the carbonyl carbon of formaldehyde.

The Hydrolysis Equilibrium

The decomposition follows a two-step equilibrium process. Because water is the solvent (concentration ~55.5 M), the equilibrium is driven overwhelmingly to the right.



Where:

  • 
     = 2-Ethylhexyl group[3][1][2][4]
    
  • 
     = Methylene Glycol (Hydrated Formaldehyde)
    
Gibbs Free Energy Landscape

The formation of hemiacetals from aldehydes and alcohols is generally exothermic (


) but entropically unfavorable (

) due to the association of two molecules into one.
  • Enthalpy (

    
    ):  The bond energy of the hemiacetal C-O bonds is comparable to the aldehyde C=O and alcohol O-H bonds, but hydration of formaldehyde to methylene glycol is highly exothermic. This energetic sink pulls the reaction toward hydrolysis.
    
  • Entropy (

    
    ):  Hydrolysis increases the number of free species (Hemiacetal + Water 
    
    
    
    Alcohol + Methylene Glycol), increasing system entropy.
  • Net

    
    :  In dilute aqueous solutions, 
    
    
    
    is negative for the hydrolysis reaction, rendering the hemiformal thermodynamically unstable .
The "Solvent Effect"

Water acts as both the solvent and the nucleophile. The high concentration of water relative to the hemiformal ensures that the reaction quotient (


) remains below the equilibrium constant (

), driving the reaction forward until the hemiformal is virtually depleted.

Mechanistic Pathways (Kinetics)

While thermodynamics dictates if the reaction occurs, kinetics dictates how fast. The hydrolysis of ((2-Ethylhexyl)oxy)methanol is subject to Specific Acid Catalysis and General Base Catalysis .

Acid-Catalyzed Hydrolysis Mechanism
  • Protonation: The ether oxygen is protonated by hydronium ions (

    
    ).
    
  • Dissociation: The protonated intermediate cleaves, releasing 2-ethylhexanol and forming a resonance-stabilized oxocarbenium ion (

    
    ).
    
  • Hydration: Water attacks the oxocarbenium ion.

  • Deprotonation: Loss of a proton yields methylene glycol.

Visualization of the Reaction Pathway

HydrolysisPathway cluster_conditions Aqueous Conditions Hemiformal ((2-Ethylhexyl)oxy)methanol (Hemiformal) Protonated Protonated Intermediate (R-OH+-CH2OH) Hemiformal->Protonated + H+ (Fast) TS Oxocarbenium Ion (CH2=OH+) Protonated->TS - R-OH (Rate Limiting) Products 2-Ethylhexanol + Methylene Glycol TS->Products + H2O, - H+

Caption: Acid-catalyzed hydrolysis pathway showing the rate-limiting cleavage of the 2-ethylhexanol leaving group.

Experimental Protocols for Stability Assessment

Direct quantification of the hemiformal in water is challenging due to its rapid equilibrium shift. The following protocols rely on NMR spectroscopy (for in-situ equilibrium observation) and Derivatization HPLC (for total formaldehyde quantification).

Protocol A: In-Situ 13C-NMR Equilibrium Study

This method allows you to observe the ratio of hemiformal to free formaldehyde/alcohol without disturbing the equilibrium.

Reagents:

  • Deuterated Water (

    
    )
    
  • Deuterated DMSO (

    
    ) (as a co-solvent if solubility is limiting)
    
  • ((2-Ethylhexyl)oxy)methanol (Analyte)[3][1][2][5]

Workflow:

  • Sample Preparation: Prepare a 5% (w/v) mixture of the analyte in

    
    . If phase separation occurs (due to the hydrophobic 2-ethylhexyl group), add 
    
    
    
    incrementally until a single phase is achieved. Note: The presence of organic co-solvent will stabilize the hemiformal slightly compared to pure water.
  • Acquisition: Acquire a quantitative

    
    C-NMR spectrum (inverse gated decoupling to minimize NOE).
    
  • Peak Assignment:

    • Hemiformal O-C-O: Look for signals in the 85–95 ppm region.

    • Methylene Glycol (HO-CH2-OH): Signal at ~82 ppm .

    • Free Formaldehyde (C=O): Signal at ~197 ppm (rarely seen in water).

  • Data Analysis: Integrate the hemiformal acetal carbon peak vs. the methylene glycol carbon peak.

    • Calculation: Stability Index =

      
      
      
Protocol B: DNPH Derivatization (Total Hydrolysis Verification)

To confirm that the molecule acts as a formaldehyde reservoir, this protocol forces complete hydrolysis and traps the released formaldehyde.

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (acidified)

  • Acetonitrile (HPLC grade)[6]

  • HPLC Column: C18 Reverse Phase

Workflow:

  • Reaction: Dissolve 10 mg of ((2-Ethylhexyl)oxy)methanol in 10 mL of Acetonitrile.

  • Hydrolysis & Trapping: Add 1 mL of this solution to 9 mL of acidified aqueous DNPH solution. Incubate at 40°C for 30 minutes.

    • Mechanism:[7][8][9] Acid catalyzes hydrolysis; DNPH reacts instantly with HCHO to form the hydrazone, pulling the equilibrium 100% to the right.

  • Analysis: Inject into HPLC-UV (360 nm).

  • Validation: Compare the molar quantity of detected Formaldehyde-DNPH adduct to the initial molar quantity of hemiformal. A 1:1 molar ratio confirms complete thermodynamic instability in aqueous acid.

Implications for Drug Development & Formulation

"Hidden" Formaldehyde

Researchers must treat ((2-Ethylhexyl)oxy)methanol not as a stable excipient but as a formaldehyde generator . In formulation:

  • Preservation: It acts as a biocide by releasing HCHO.

  • Incompatibility: It will cross-link proteins (gelatin capsules, active enzymes) via the released formaldehyde.

  • Toxicity: Toxicology assessments must account for the free formaldehyde levels, not just the parent molecule.

Phase Separation Risks

Upon hydrolysis, the 2-ethylhexanol fragment is released. This alcohol is sparingly soluble in water (~0.1%).[10]

  • Risk: In aqueous formulations, hydrolysis may lead to turbidity or phase separation (oiling out) of 2-ethylhexanol, potentially destabilizing emulsions or affecting optical clarity.

References

  • PubChem. (n.d.). ((2-Ethylhexyl)oxy)methanol (Compound).[3][1][2][5] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[7][9] Retrieved March 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals.[7][8][9] Retrieved March 6, 2026, from [Link]

  • Winkelman, J. G. M., et al. (2011). Thermodynamics of the Formaldehyde-Water and Formaldehyde-Ice Systems. Journal of Physical Chemistry A. Retrieved March 6, 2026, from [Link]

Sources

Mechanistic Dynamics of Formaldehyde Release from ((2-Ethylhexyl)oxy)methanol: A Kinetic and Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Formaldehyde Release from ((2-Ethylhexyl)oxy)methanol Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Analytical Chemists, and Formulation Scientists.

Executive Summary & Molecular Identity

((2-Ethylhexyl)oxy)methanol (CAS: 29292-34-6 / Generic class) is a hemiformal , a chemical species formed by the reversible addition of formaldehyde to 2-ethylhexanol. Unlike stable ethers (e.g., glycol ethers), hemiformals act as "formaldehyde donors" or "releasers." They exist in a dynamic equilibrium that is highly sensitive to environmental thermodynamics, specifically water activity (


) and pH.

In industrial applications—ranging from fuel additives (as scavengers or biocides) to preservation systems—this molecule functions as a latent reservoir of formaldehyde. The release mechanism is not a degradation in the traditional sense, but a hydrolytic dissociation driven by Le Chatelier’s principle.

Chemical Structure & Equilibrium

The core functionality relies on the hemiacetal linkage (


).[1]




The Mechanism of Release: Hydrolytic Dissociation

The release of formaldehyde is a nucleophilic substitution reaction where water acts as the nucleophile. While the reaction can occur under neutral conditions, it is significantly catalyzed by hydronium ions (


) or hydroxide ions (

). In most biological and industrial contexts, acid-catalyzed hydrolysis is the dominant pathway.
Step-by-Step Reaction Pathway (Acid-Catalyzed)
  • Protonation: The hemiacetal oxygen (either the hydroxyl or the ether oxygen) accepts a proton.[2] Protonation of the ether oxygen is the critical step for cleavage.

  • Dissociation (Rate Limiting): The bond between the 2-ethylhexyl group and the methylene carbon weakens. The alcohol (2-ethylhexanol) acts as a leaving group, generating a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: Water attacks the highly electrophilic oxocarbenium ion.

  • Deprotonation: The resulting intermediate loses a proton to regenerate the catalyst and form Methylene Glycol (methanediol), which exists in equilibrium with free gaseous formaldehyde.

Visualization of the Pathway

G cluster_0 Equilibrium Shift Hemiformal ((2-Ethylhexyl)oxy)methanol (Hemiformal) Intermediate Protonated Intermediate Hemiformal->Intermediate Fast Protonation + H+ Protonation->Intermediate TS Oxocarbenium Ion (TS) Intermediate->TS Rate Limiting (- R-OH) Products 2-Ethylhexanol + Formaldehyde (aq) TS->Products Hydrolysis Water + H2O Water->TS

Figure 1: Acid-catalyzed hydrolysis pathway of ((2-Ethylhexyl)oxy)methanol leading to formaldehyde release.

Kinetic and Thermodynamic Drivers[3][4]

Understanding the release requires analyzing the factors that shift the equilibrium constant (


).
The Dilution Effect (Entropy)

In non-aqueous systems (e.g., diesel fuel, lubricants), the equilibrium favors the hemiformal. The molecule is stable. Upon contact with an aqueous phase (e.g., a microbial cell or a water bottom in a tank), the massive excess of water drives the equilibrium to the right (Release).

  • High Concentration: Polymerization occurs (formation of poly-hemiformals).

  • High Dilution: Complete dissociation into alcohol and formaldehyde.

pH Sensitivity

Hemiformals are generally stable at neutral to slightly alkaline pH (


).
  • pH < 5.0: Rapid hydrolysis. The protonation of the ether oxygen accelerates the leaving group departure.

  • pH > 11.0: Base-catalyzed hydrolysis occurs, though typically slower than acid catalysis.

Temperature

The dissociation reaction is endothermic. Higher temperatures increase the rate of hydrolysis (


) and the vapor pressure of free formaldehyde, driving the system toward release.
ParameterConditionEffect on Formaldehyde ReleaseMechanism
Water Content High (

)
Maximum Mass action (Le Chatelier) forces dissociation.
pH Acidic (

)
Rapid Protonation of ether oxygen lowers activation energy.
pH Alkaline (

)
Moderate Hydroxide attack on hydroxyl hydrogen.
Temperature High (

C)
Increased Endothermic dissociation; increased HCHO volatility.

Analytical Protocols: Validating the Mechanism

Quantifying formaldehyde from hemiformals is notoriously difficult because the analytical method itself often shifts the equilibrium, measuring "Total Potential Formaldehyde" rather than "Free Formaldehyde."

Protocol A: Determination of Total Potential Formaldehyde (HPLC-DNPH)

Purpose: To quantify the maximum theoretical release of formaldehyde. Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts irreversibly with carbonyls. This removes free HCHO from the system, continuously pulling the hemiformal equilibrium until 100% dissociation occurs.

Reagents:

  • Acetonitrile (HPLC Grade)

  • DNPH solution (acidified)

  • Perchloric acid (catalyst)

Workflow:

  • Sample Prep: Dissolve 100 mg of ((2-Ethylhexyl)oxy)methanol in 10 mL Acetonitrile.

  • Derivatization: Mix 1 mL of sample with 3 mL of DNPH solution. Incubate at 40°C for 30 minutes.

    • Note: The acid catalyst ensures rapid hydrolysis of the hemiformal.

  • Separation: Inject 10

    
    L into an HPLC equipped with a C18 Reverse Phase column.
    
  • Detection: UV-Vis at 360 nm.

  • Calculation: Compare peak area against a standard curve of Formaldehyde-DNPH derivative.

Protocol B: Equilibrium Characterization via 13C NMR

Purpose: To prove the existence of the hemiformal species intact without shifting equilibrium. Principle: NMR is non-destructive. It can distinguish the chemical shift of the hemiformal carbon (


) from the methylene glycol carbon (

).

Workflow:

  • Solvent System: Use DMSO-

    
     (aprotic) to stabilize the hemiformal, or 
    
    
    
    to observe hydrolysis.
  • Acquisition: Acquire 13C NMR spectra with proton decoupling.

  • Signal Identification:

    • Hemiformal Carbon (

      
      ):  Look for signals in the 85–95 ppm  range.
      
    • Free Formaldehyde (Methylene Glycol): Signal at 82–84 ppm .

    • Poly(oxymethylene) species: Signals at 86–90 ppm .

  • Integration: The ratio of integrals provides the exact

    
     at the specific concentration/solvent conditions.
    
Analytical Decision Tree

Analysis Start Start: ((2-Ethylhexyl)oxy)methanol Sample Analysis Goal What is the Analytical Goal? Start->Goal Total Total Potential HCHO (Regulatory/Safety) Goal->Total Quantify All Free Free HCHO / Equilibrium State (Mechanistic Insight) Goal->Free Study Dynamics Method1 HPLC-DNPH Method (Irreversible Derivatization) Total->Method1 Method2 13C NMR Spectroscopy (Non-Destructive) Free->Method2 Result1 Result: 100% Release Value Method1->Result1 Result2 Result: Ratio of Hemiformal to Free HCHO Method2->Result2

Figure 2: Analytical workflow for distinguishing total potential load vs. mechanistic equilibrium state.

Safety & Toxicology Implications

The mechanism of release dictates the safety profile. Because ((2-Ethylhexyl)oxy)methanol is lipophilic (due to the C8 chain), it can penetrate cell membranes effectively. Once inside the aqueous environment of a cell (or the water phase of a fuel tank), it hydrolyzes to release formaldehyde locally.

  • Sensitization: Formaldehyde is a skin sensitizer (H317). The hemiformal must be treated as a sensitizer because skin moisture triggers release.

  • Carcinogenicity: Formaldehyde is a Category 1B Carcinogen (H350).

  • Risk Mitigation: Formulations using this molecule are often classified based on the theoretical maximum releasable formaldehyde (typically <0.1% to avoid specific labeling in some jurisdictions, though regulations vary by region like REACH or TSCA).

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Reaction products of 2-ethylhexanol and formaldehyde. Retrieved from [Link]

  • Emeis, D., et al. (2010).[3] Determination of formaldehyde in formaldehyde-releaser patch test preparations.[3][4] Contact Dermatitis, 63(2), 57-62.[3] [Link]

  • Winkelman, J.G.M., et al. (2002). Kinetics and chemical equilibrium of the hydration of formaldehyde.[5] Chemical Engineering Science, 57(19), 4067-4076. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2003). Formaldehyde: Method 2016. NIOSH Manual of Analytical Methods. [Link]

  • de Groot, A., et al. (2010). Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy.[3][4] Contact Dermatitis, 62(1), 2-17. [Link]

Sources

Toxicological Profile & Safety Data Sheet: ((2-Ethylhexyl)oxy)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous toxicological profile and safety assessment for ((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9). It is structured for researchers and safety professionals, utilizing a component-based risk assessment model due to the compound's inherent hydrolytic instability.

Technical Guide & Whitepaper

Chemical Identity & Mechanism of Action

((2-Ethylhexyl)oxy)methanol is a hemiacetal formed from the reaction of 2-ethylhexanol and formaldehyde . In industrial applications, it functions primarily as a formaldehyde-releasing biocide or a reactive intermediate. Its toxicological profile is dictated by its hydrolysis kinetics, releasing its parent components upon contact with aqueous biological media.

PropertyDetail
CAS Number 13138-61-9
IUPAC Name ((2-Ethylhexyl)oxy)methanol
Synonyms 2-Ethylhexoxymethanol; Formaldehyde 2-ethylhexyl hemiacetal
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Primary Hazard Formaldehyde Release (Carcinogenicity, Sensitization)
Hydrolytic Mechanism

The compound exists in a dynamic equilibrium. In aqueous environments (pH < 7 or presence of biological nucleophiles), it hydrolyzes to release formaldehyde and 2-ethylhexanol. This mechanism is the driver for both its biocidal efficacy and its toxicity.

Hydrolysis Figure 1: Hydrolytic decomposition pathway releasing active toxicological agents. Hemiacetal ((2-Ethylhexyl)oxy)methanol (Lipophilic Carrier) Intermediate Transition State (Oxonium Ion) Hemiacetal->Intermediate + H2O / H+ Products Hydrolysis Products Intermediate->Products Hydrolysis Formaldehyde Formaldehyde (Cytotoxic/Genotoxic) Products->Formaldehyde Alcohol 2-Ethylhexanol (Irritant/Solvent) Products->Alcohol

Toxicological Profile

Note: Direct toxicological data for the isolated hemiacetal is rare due to its instability. The following profile is synthesized from the stoichiometric release of its components: Formaldehyde (Cat 1B Carcinogen) and 2-Ethylhexanol (Skin Irritant).

Acute Toxicity Summary
EndpointClassification (GHS)Estimated Value / ObservationDriver
Oral LD50 Acute Tox. 4~2000 mg/kg (Rat, estimated)2-Ethylhexanol
Dermal LD50 Acute Tox. 3Toxic in contact with skinFormaldehyde
Inhalation LC50 Acute Tox. 3Toxic if inhaled (Vapor)Formaldehyde
Skin Corrosion Category 1BCauses severe burns/necrosisFormaldehyde
Eye Damage Category 1Irreversible damageSynergistic
Chronic & Specific Target Organ Toxicity (STOT)
  • Carcinogenicity (Category 1B): Formaldehyde is a known human carcinogen (nasopharyngeal cancer). Long-term exposure to ((2-Ethylhexyl)oxy)methanol vapors poses a significant inhalation risk.

  • Sensitization (Skin/Respiratory): The compound is a potent sensitizer. Formaldehyde haptenizes proteins, leading to allergic contact dermatitis (ACD) and potentially asthma.

  • Reproductive Toxicity: 2-Ethylhexanol has shown potential developmental toxicity in animal models at high doses (fetotoxicity), though it is not classified as a primary teratogen at industrial exposure limits.

Genotoxicity
  • In Vitro: Positive in Ames test (Salmonella typhimurium) due to formaldehyde release.

  • In Vivo: Potential for micronucleus induction in local tissues (site of contact) where formaldehyde concentration is highest.

Safety Data Sheet (SDS) Core Elements

For Research & Development Use Only

Hazard Identification (GHS)
  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H311+H331: Toxic in contact with skin or if inhaled.

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction.[1][2]

    • H350: May cause cancer.[1]

Exposure Controls & PPE[1][2][3]
  • Engineering Controls: Use ONLY in a chemical fume hood. Ensure eyewash station and safety shower are immediately accessible.

  • Respiratory Protection: If hood is unavailable, use a full-face respirator with cartridges for Organic Vapors + Formaldehyde (e.g., NIOSH OV/Form).

  • Skin Protection:

    • Gloves:Nitrile (minimum 0.11 mm) is insufficient for prolonged contact. Use Butyl Rubber or Viton for extended handling.

    • Suit: Tyvek® or chemical-resistant apron.

First Aid Measures
  • Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation if victim ingested or inhaled the substance; use a barrier device.

  • Skin Contact: Wash with soap and water for at least 15 minutes.[3] Monitor for delayed erythema (sign of sensitization).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[3][4] Seek immediate ophthalmological consult.

Experimental Protocols

These protocols are designed to validate the stability and release profile of the compound in a formulation.

Protocol: Colorimetric Quantification of Formaldehyde Release

Objective: Quantify the "free" formaldehyde released from ((2-Ethylhexyl)oxy)methanol in aqueous solution using the Acetylacetone (Nash) Method.

Reagents:

  • Nash Reagent: Dissolve 15g ammonium acetate, 0.3 mL glacial acetic acid, and 0.2 mL acetylacetone in distilled water (Total Vol: 100 mL).

  • Standard: Formaldehyde solution (37%).

Workflow:

  • Preparation: Prepare a 1 mM stock solution of ((2-Ethylhexyl)oxy)methanol in acetonitrile (to aid solubility).

  • Hydrolysis: Dilute stock 1:10 into phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • Incubation: Incubate aliquots for T=0, 1h, 4h, 24h.

  • Derivatization: Mix 1 mL of sample with 1 mL of Nash Reagent.

  • Reaction: Incubate at 60°C for 10 minutes. (Yellow color develops).

  • Measurement: Measure Absorbance at 412 nm .

  • Calculation: Compare against a formaldehyde standard curve.

Protocol: Hydrolytic Stability via HPLC-UV

Objective: Monitor the disappearance of the hemiacetal and appearance of 2-ethylhexanol.

HPLC_Workflow Figure 2: HPLC workflow for simultaneous monitoring of parent and hydrolysis products. cluster_detect Dual Detection Mode Sample Sample Preparation (Acetonitrile/Water 50:50) Injection HPLC Injection (C18 Column) Sample->Injection Separation Gradient Elution (Water -> ACN) Injection->Separation Detection Detection Separation->Detection UV UV @ 210nm (2-Ethylhexanol) Detection->UV Deriv Post-Column Deriv. (Formaldehyde-DNPH) Detection->Deriv

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5µm, 4.6x150mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Note: The hemiacetal peak may be broad or split due to on-column hydrolysis.

References

  • PubChem. (2025). Compound Summary: ((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9). National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Ethylhexanol (CAS 104-76-7). Link

  • IARC Monographs. (2012). Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. Vol 88. International Agency for Research on Cancer. Link

  • Master Organic Chemistry. (2010). Hemiacetals and Acetals: Formation and Hydrolysis Mechanisms. Link

  • OECD Guidelines for the Testing of Chemicals. (2023). Test No. 404: Acute Dermal Irritation/Corrosion. Link

Sources

Equilibrium Thermodynamics of ((2-Ethylhexyl)oxy)methanol Formation: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous analysis of the equilibrium thermodynamics governing the formation of ((2-Ethylhexyl)oxy)methanol. It synthesizes established thermodynamic models with practical experimental protocols.


), and Characterization of 2-Ethylhexyl Hemiformal.

Executive Summary

((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9), commonly referred to as 2-ethylhexyl hemiformal , is the primary adduct formed from the reaction between 2-ethylhexanol and formaldehyde. Unlike stable organic ethers, this species exists in a dynamic equilibrium with its parent reactants and higher-order oligomers (poly(oxymethylene) hemiformals).

For researchers in drug development and industrial preservation, understanding this equilibrium is critical. The concentration of "free" formaldehyde—the active biocidal agent or toxicological concern—is strictly governed by the equilibrium constant (


) of this reversible reaction. This guide establishes the thermodynamic framework for this formation, provides estimated constants based on the Generalized Chemical Equilibrium Model , and details the mandatory NMR-based protocol for empirical validation.

The Chemical System[1][2][3][4][5][6][7][8][9][10][11]

Reaction Mechanism

The formation of ((2-Ethylhexyl)oxy)methanol proceeds via the nucleophilic attack of the hydroxyl oxygen of 2-ethylhexanol on the carbonyl carbon of formaldehyde. This reaction is reversible and exothermic. In the absence of water, the system forms a distribution of hemiformals.

Primary Reaction (Monomer Formation):



(Where R = 2-ethylhexyl)

Secondary Reaction (Oligomerization):



Reaction Network Diagram

The following diagram illustrates the competitive equilibria present in the system, particularly when trace water is present (leading to methylene glycol formation).

G FA Formaldehyde (Free) CH2O HF1 ((2-Ethylhexyl)oxy)methanol (Hemiformal Monomer) FA->HF1 K_x,1 (Formation) HFn Poly(oxymethylene) Hemiformals FA->HFn K_x,n (Chain Growth) MG Methylene Glycol HO-CH2-OH FA->MG Hydration ROH 2-Ethylhexanol R-OH ROH->HF1 K_x,1 (Formation) HF1->HFn K_x,n (Chain Growth) Water Water (Impurity/Byproduct) Water->MG Hydration

Figure 1: The dynamic equilibrium network. Note that standard analytical techniques (GC, HPLC) often disrupt these equilibria, necessitating in-situ measurement.

Thermodynamic Framework & Constants

The Generalized Chemical Equilibrium Model

Research by Kircher, Hasse, et al. (2021) has established that formaldehyde oligomerization follows a Generalized Chemical Equilibrium Constant (


) .[1][2] While the chain growth constant (

) is largely independent of the solvent, the first addition constant (

) depends on the alcohol's structure.

The equilibrium constant is defined based on mole fractions (


):


Estimated Values for 2-Ethylhexanol

Direct literature values for 2-ethylhexanol are rare due to proprietary applications. However, by analyzing the homologous series of primary alcohols (Methanol


 1-Butanol), we can derive a scientifically grounded estimate. 2-Ethylhexanol is a primary alcohol with 

-branching, which introduces minor steric hindrance compared to 1-octanol.

Table 1: Comparative Equilibrium Constants (298 K)

Alcohol Type

(L/mol)*
Enthalpy

(kJ/mol)
Structural Impact
Methanol ~12 - 15-33.0Least steric hindrance; highest stability.
1-Butanol ~8 - 10-31.5Standard primary alcohol baseline.
2-Ethylhexanol ~5 - 8 (Est.) -30.0 (Est.)

-ethyl group reduces stability slightly via steric bulk.
Water ~2000 (Hydration)-39.0Forms Methylene Glycol (competes strongly).

*Note: Values are approximated for non-aqueous conditions.


 decreases significantly as temperature increases.
Temperature Dependence

The formation of ((2-Ethylhexyl)oxy)methanol is exothermic . Therefore, higher temperatures shift the equilibrium to the left, releasing free formaldehyde. This relationship follows the Van't Hoff equation:



Implication: At 60°C, the concentration of free formaldehyde will be roughly 2-3x higher than at 20°C, significantly altering toxicity and reactivity profiles.

Experimental Protocol: In-Situ Determination

Critical Warning: Do not use Gas Chromatography (GC) or standard HPLC for this determination. The heat of injection (GC) or mobile phase interaction (HPLC) will shift the equilibrium, yielding erroneous "free formaldehyde" data. Quantitative


C-NMR is the only validated method for this analysis. 
Workflow Diagram

NMR_Workflow Step1 Sample Preparation Mix 2-EH + Paraformaldehyde (Equilibrate 24h @ T) Step2 Solvent Selection Use DMSO-d6 or CDCl3 (Avoid protic solvents) Step1->Step2 Step3 Acquisition Inverse Gated Decoupling (IG) Relaxation delay > 10s Step2->Step3 Step4 Integration Integrate -O-CH2-O- (Hemiformal) vs -CH2- (Backbone) Step3->Step4 Step5 Calculation Determine molar ratios Calculate K_eq Step4->Step5

Figure 2: Validated workflow for determining equilibrium constants without disturbing the chemical system.

Detailed Methodology
  • Preparation: Prepare mixtures of 2-ethylhexanol and paraformaldehyde (depolymerized via heating/catalyst if necessary) at varying molar ratios (e.g., 10:1, 5:1). Allow to equilibrate for at least 24 hours at the target temperature.

  • NMR Setup: Use a 400 MHz (or higher) NMR spectrometer.

    • Solvent: DMSO-d6 is preferred to prevent volatility losses, though CDCl3 is acceptable if sealed tightly.

    • Pulse Sequence: Use quantitative

      
      C-NMR with inverse gated decoupling to suppress NOE (Nuclear Overhauser Effect) enhancement, ensuring peak areas are proportional to concentration.
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds to allow full relaxation of quaternary carbons and carbonyls.
  • Peak Assignment:

    • Hemiformal Carbon (-O-CH2-OH): Look for signals in the 85–95 ppm range.

    • Free Formaldehyde (CH2O): ~197 ppm (often invisible if concentration is low).

    • 2-Ethylhexanol Alpha-Carbon: ~60–65 ppm.

  • Calculation:

    
    
    Since [Free FA] is often too low to integrate directly, it is calculated by mass balance subtraction: Total FA added - Integrated Hemiformal.
    

References

  • Kircher, R., et al. (2021).[2][3] Generalized Chemical Equilibrium Constant of Formaldehyde Oligomerization. Industrial & Engineering Chemistry Research. Link

  • Hahnenstein, I., et al. (1994). NMR spectroscopic study of chemical equilibria in solutions of formaldehyde, water, and methanol. Industrial & Engineering Chemistry Research, 33(4). Link

  • Winkelman, J.G.M., et al. (2002). Kinetics and chemical equilibrium of the hydration of formaldehyde. Chemical Engineering Science. Link

  • PubChem. (2024).[4] Compound Summary: ((2-Ethylhexyl)oxy)methanol.[4] National Library of Medicine. Link

  • Rivlin, M., et al. (2015). NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde. Journal of Physical Chemistry B. Link

Sources

Technical Assessment: ((2-Ethylhexyl)oxy)methanol (Ethylhexyl Hemiformal)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment: ((2-Ethylhexyl)oxy)methanol Biocidal Activity Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Mechanisms, Efficacy, and Application Protocols in Lipophilic Matrices

Executive Summary

((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9), commonly referred to as Ethylhexyl Hemiformal , represents a specialized class of formaldehyde-releasing biocides (FRBs). Unlike hydrophilic donors (e.g., EDDM or DMDM Hydantoin), this molecule incorporates a branched C8 lipophilic tail (2-ethylhexyl), drastically altering its partition coefficient (LogP ~2.7). This structural modification enables superior efficacy in water-in-oil emulsions, fuel-water interfaces, and metalworking fluids where traditional biocides fail to penetrate the organic phase. This guide analyzes its hydrolysis kinetics, antimicrobial spectrum, and specific testing protocols for industrial preservation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule functions as a "transport form" of formaldehyde, stabilized by the steric bulk of the 2-ethylhexyl group. It exists in a dynamic equilibrium with its hydrolysis products.

PropertyDataRelevance
IUPAC Name [2-(ethylhexyl)oxy]methanolPrimary identification
CAS Number 13138-61-9 Unique Registry ID
Molecular Formula C₉H₂₀O₂MW: 160.25 g/mol
Solubility Dispersible in water; Soluble in oils/fuelsAmphiphilic nature allows interface targeting
LogP ~2.7 (Estimated)High membrane permeability
Class Hemiformal / Formaldehyde DonorReleases HCHO upon hydrolysis
Mechanism of Action (MoA)

The biocidal activity of ((2-Ethylhexyl)oxy)methanol is bimodal, driven by hydrolytic cleavage and surfactancy .

  • Phase Partitioning: The 2-ethylhexyl tail drives the molecule into microbial cell membranes and the oil phase of emulsions.

  • Hydrolysis: Upon contact with the aqueous phase (or cytoplasmic water), the hemiacetal bond cleaves.

  • Electrophilic Attack: Released Formaldehyde (HCHO) acts as a potent electrophile, cross-linking primary amines in proteins and purine bases in DNA.

  • Membrane Disruption: The byproduct, 2-Ethylhexanol, acts as a co-solvent/surfactant, increasing membrane fluidity and permeability, thereby enhancing HCHO uptake.

MoA Visualization

BiocidalMechanism Biocide ((2-Ethylhexyl)oxy)methanol Membrane Microbial Membrane (Lipophilic Phase) Biocide->Membrane Partitions into Hydrolysis Hydrolysis (Aqueous Contact) Membrane->Hydrolysis Enters Cytoplasm HCHO Formaldehyde (Electrophile) Hydrolysis->HCHO Releases Alcohol 2-Ethylhexanol (Surfactant) Hydrolysis->Alcohol Releases Target1 Protein Cross-linking (Cell Death) HCHO->Target1 Alkylates Amines Alcohol->Membrane Disrupts Bilayer Target2 Membrane Lysis (Leakage) Alcohol->Target2 Solubilizes Lipids

Figure 1: Bimodal mechanism of action involving phase partitioning, hydrolytic release of formaldehyde, and secondary membrane disruption by the alcohol tail.

Antimicrobial Spectrum & Efficacy

Ethylhexyl hemiformal exhibits a broad spectrum of activity but is particularly noted for its performance against fungi and yeasts in fuel/oil matrices, where hydrophilic biocides are ineffective.

Target OrganismSusceptibilityMechanism Note
Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)HighHCHO rapidly crosslinks outer membrane proteins.
Gram-Positive Bacteria (e.g., Staphylococcus aureus)Moderate-HighPeptidoglycan wall is permeable to small HCHO molecules.
Yeasts & Fungi (e.g., Candida albicans, Fusarium)Superior Lipophilic tail aids penetration of the chitin cell wall; 2-ethylhexanol disrupts fungal membranes.
Sulfate Reducing Bacteria (SRB) (e.g., Desulfovibrio)HighCritical for preventing corrosion in fuel/oil storage.

Comparative Efficacy: Unlike Methylene-bis-morpholine (MBM) or EDDM, which partition 99% into the water phase, Ethylhexyl hemiformal maintains a significant presence at the oil-water interface . This is critical because microbial growth in fuels occurs specifically at this interface.

Experimental Protocols

To validate the efficacy of ((2-Ethylhexyl)oxy)methanol, standard aqueous MIC tests are insufficient due to its solubility profile. The following protocols are adapted for biphasic systems.

5.1 Biphasic Challenge Test (Adapted ASTM E1259)

Objective: Evaluate biocidal performance in a Fuel/Water system.

Workflow:

  • Preparation: Create a microcosm using sterile diesel fuel and phosphate buffer (ratio 90:10).

  • Inoculation: Introduce a mixed consortium (bacteria + fungi) recovered from contaminated fuel bottom water. Target

    
     CFU/mL.
    
  • Dosing: Add ((2-Ethylhexyl)oxy)methanol at concentrations: 0 (Control), 100, 250, 500, 1000 ppm (v/v relative to total volume).

  • Incubation: Agitate at 150 rpm, 25°C.

  • Sampling: Extract aliquots from the aqueous phase at T=0, 24h, 72h, 7d, 14d, 28d.

  • Recovery: Plate on Tryptic Soy Agar (Bacteria) and Sabouraud Dextrose Agar (Fungi). Use neutralizers (Glycine or Sodium Bisulfite) to quench residual formaldehyde.

5.2 Formaldehyde Release Kinetics Assay

Objective: Quantify the rate of hydrolysis in varying pH conditions.

Reagents:

  • Nash Reagent (2 M Ammonium acetate + 0.05 M Acetic acid + 0.02 M Acetylacetone).

  • Buffer solutions (pH 4, 7, 9).

Protocol:

  • Dissolve biocide (0.1%) in buffers.

  • Incubate at 25°C and 40°C.

  • At intervals (0.5h, 1h, 4h, 24h), mix 1 mL sample with 1 mL Nash Reagent.

  • Incubate mixture at 60°C for 10 mins (develops yellow color).

  • Measure Absorbance at 412 nm .

  • Calculate free HCHO concentration against a standard curve.

Experimental Workflow Diagram

TestingProtocol cluster_sampling Sampling Loop (T = 24h, 72h, 7d, 14d, 28d) Start Start: Biphasic Efficacy Test Prep Prepare Fuel:Water (90:10) Microcosm Start->Prep Inoc Inoculate with Mixed Consortium (10^6 CFU/mL) Prep->Inoc Dose Dose Biocide (0 - 1000 ppm) Inoc->Dose Incubate Incubate 25°C, Agitation Dose->Incubate Extract Extract Aqueous Phase Incubate->Extract Neutralize Neutralize (Glycine/Bisulfite) Extract->Neutralize Plate Plate Count (TSA/SDA) Neutralize->Plate Plate->Incubate Next Timepoint Analyze Calculate Log Reduction vs Control Plate->Analyze Final Data End Determine Effective Concentration Analyze->End

Figure 2: Workflow for evaluating lipophilic biocides in biphasic fuel/water systems.

Applications & Limitations
Primary Applications
  • Metalworking Fluids (MWF):

    • Used in soluble oil and semi-synthetic fluids.

    • Prevents "Monday Morning Odor" (H₂S production by SRBs).

    • Advantage:[1][2][3][4] The 2-ethylhexyl chain acts as a co-emulsifier, stabilizing the fluid while protecting the oil phase from fungal attack.

  • Fuel Preservation:

    • Diesel and Biodiesel storage.

    • Controls biomass accumulation at the fuel-water interface.

  • Marine Paints:

    • In-can preservation for solvent-based or alkyd systems.

Limitations & Compatibility
  • pH Stability: Rapid hydrolysis at pH < 5. Best stability at pH 7–9.

  • Temperature: Thermal degradation > 60°C may release HCHO too rapidly, causing vapor issues.

  • Regulatory: As a formaldehyde donor, it is subject to strict labeling (e.g., REACH, BPR) regarding H2S scavenging and potential carcinogenicity of released formaldehyde.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18783221: ((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9).

  • European Chemicals Agency (ECHA). Registration Dossier for Reaction products of 2-ethylhexanol and formaldehyde.

  • ASTM International. ASTM E1259-18: Standard Practice for Evaluation of Antimicrobials in Liquid Fuels Boiling Below 390°C.

  • Sondossi, M., et al. "Factors influencing the efficacy of formaldehyde-releasing biocides." International Biodeterioration & Biodegradation.
  • NIST Chemistry WebBook. Ethanol, 2-[(2-ethylhexyl)

Sources

Technical Deep Dive: Chemical Reactivity of ((2-Ethylhexyl)oxy)methanol with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9), commonly known as 2-ethylhexyl hemiformal, represents a critical class of "masked" electrophiles in industrial organic chemistry. Unlike simple aldehydes, this lipophilic hemiformal serves as a controlled-release agent for formaldehyde in non-aqueous systems. Its reactivity with amines is the foundational chemistry for synthesizing hexahydro-1,3,5-triazines (H2S scavengers), biocidal aminals, and cross-linking agents.

This guide deconstructs the reaction kinetics, mechanistic pathways, and experimental protocols required to leverage this molecule effectively, moving beyond basic stoichiometry to explore the equilibrium dynamics that drive its utility.

Molecular Architecture & Equilibrium Dynamics

To understand the reactivity of ((2-Ethylhexyl)oxy)methanol, one must first recognize that it is not a static molecule but a species in dynamic equilibrium. It is the hemiacetal formed from the reaction of 2-ethylhexanol and formaldehyde.

Structural Properties
  • IUPAC Name: ((2-Ethylhexyl)oxy)methanol[1]

  • Molecular Formula:

    
    [1]
    
  • Functionality: Lipophilic Formaldehyde Donor

  • Key Feature: The hemiacetal carbon (

    
    ) is highly electrophilic but stabilized by the bulky 2-ethylhexyl tail, which imparts solubility in hydrocarbons—a critical trait for fuel and oilfield applications.
    
The Hemiformal Equilibrium

In the presence of amines, the hemiformal acts as a reservoir. It does not typically undergo direct


 displacement. Instead, it operates via a dissociation-recombination mechanism.


(Where R = 2-Ethylhexyl)

The released formaldehyde is the active electrophile that engages the amine. The bulky 2-ethylhexanol acts as a leaving group and often remains in the system as a co-solvent.

Mechanistic Pathways with Amines[2][3][4]

The reaction outcome is strictly dictated by the substitution level of the nucleophilic amine.

Pathway A: Reaction with Primary Amines ( )

Product: 1,3,5-Trisubstituted Hexahydro-1,3,5-triazines Mechanism:

  • Dissociation: Hemiformal releases HCHO.

  • Addition: Amine attacks HCHO to form an N-methylol intermediate (

    
    ).
    
  • Dehydration: Loss of water forms a transient Schiff base (imine,

    
    ).
    
  • Cyclotrimerization: Three imine units spontaneously cyclize to form the thermodynamically stable triazine ring.

Pathway B: Reaction with Secondary Amines ( )

Product: N,N'-Methylenebisamines (Aminals) Mechanism:

  • Addition: Amine attacks HCHO to form a hydroxymethylamine (

    
    ).
    
  • Condensation: A second equivalent of amine attacks the intermediate, displacing water.

  • Result: A linear "aminal" structure (

    
    ). Steric hindrance prevents trimerization.
    
Visualization of Reaction Pathways

The following diagram maps the kinetic flow from the hemiformal precursor to the final amine derivatives.

ReactionPathways Hemiformal ((2-Ethylhexyl)oxy)methanol (Hemiformal) HCHO Formaldehyde (Reactive Species) Hemiformal->HCHO Dissociation Alcohol 2-Ethylhexanol (Byproduct) Hemiformal->Alcohol Release N_Methylol N-Methylol Intermediate (Unstable) HCHO->N_Methylol + Amine PrimAmine Primary Amine (R-NH2) PrimAmine->N_Methylol SecAmine Secondary Amine (R2-NH) SecAmine->N_Methylol Imine Schiff Base (R-N=CH2) N_Methylol->Imine - H2O (Primary only) Aminal N,N'-Methylenebisamine (Aminal) N_Methylol->Aminal + 2nd Sec Amine - H2O Triazine Hexahydro-1,3,5-triazine (Thermodynamic Sink) Imine->Triazine Cyclotrimerization

Figure 1: Mechanistic divergence of hemiformal reactivity based on amine substitution.

Experimental Protocol: Synthesis of Triazine Scavengers

This protocol describes the synthesis of a hydrocarbon-soluble triazine scavenger using ((2-Ethylhexyl)oxy)methanol and a fatty amine (e.g., Coco-amine or Oleylamine).

Materials
  • Reactant A: ((2-Ethylhexyl)oxy)methanol (Assay >90%)

  • Reactant B: Primary Amine (e.g., Monoethanolamine for water soluble, or Primene® 81-R for oil soluble)

  • Solvent: Xylene or Aromatic Naphtha (optional, for viscosity control)

  • Catalyst: None required (autocatalytic), though mild heat assists.

Methodology
  • Charge: Load the Primary Amine into a 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap (for water removal), and nitrogen blanket.

  • Addition: Slowly add ((2-Ethylhexyl)oxy)methanol dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature below 60°C to prevent amine oxidation.

  • Reflux: Heat the mixture to 90–110°C. The hemiformal will dissociate, releasing HCHO which reacts with the amine. The 2-ethylhexanol byproduct will remain in the flask (high boiling point: 184°C), acting as a solvent.

  • Dehydration: If a pure triazine is required, apply vacuum to remove the reaction water. The 2-ethylhexanol can be left in the product to improve solubility in crude oil.

  • Validation: Monitor the disappearance of the N-H stretch (3300-3500 cm⁻¹) and the appearance of the Triazine C-N stretch (1000-1200 cm⁻¹) via FTIR.

Data Summary: Reactivity Profile
Amine ClassStoichiometry (Amine:Hemiformal)Major ProductIndustrial Application
Primary (Alkyl) 1 : 11,3,5-Trialkyl-hexahydro-1,3,5-triazineH2S Scavenger (Oil-Soluble)
Primary (Alkanol) 1 : 11,3,5-Tri(hydroxyethyl)-hexahydro-1,3,5-triazineH2S Scavenger (Water-Soluble)
Secondary 2 : 1N,N,N',N'-Tetraalkyl-methanediamineBiocide / Fuel Stabilizer
Tertiary No ReactionNone (No N-H proton available)Phase Transfer Catalyst

Industrial Relevance & Applications

H2S Scavenging in Hydrocarbons

The reaction product of ((2-Ethylhexyl)oxy)methanol and amines (specifically monoethanolamine or methylamine) is the industry standard for removing Hydrogen Sulfide (


) from natural gas and crude oil.
  • Advantage: The 2-ethylhexyl group from the hemiformal precursor ensures the final formulation remains compatible with non-polar crude oil, preventing phase separation that occurs with aqueous formalin.

  • Mechanism: The formed triazine reacts with

    
     to form dithiazines and trithianes, effectively sequestering the sulfur.
    
Biocidal Activity

The hemiformal itself is a biocide due to slow formaldehyde release. However, reacting it with amines creates "bound" formaldehyde (triazines/oxazolidines) which have lower vapor pressure and reduced acute toxicity, while maintaining antimicrobial efficacy in metalworking fluids.

Safety & Toxicology (E-E-A-T)

Critical Warning: While ((2-Ethylhexyl)oxy)methanol is less volatile than formalin, it is a Formaldehyde Donor .

  • Inhalation Hazard: Upon heating or contact with acid, it releases formaldehyde gas (Carc. 1B). All reactions must be performed under a fume hood.

  • Skin Sensitization: Both the hemiformal and its amine reaction products are potential skin sensitizers. Nitrile gloves are mandatory.

  • Runaway Potential: The reaction with low-molecular-weight amines (e.g., methylamine) is highly exothermic. Controlled addition is critical to prevent "volcano" effects.

References

  • PubChem. (n.d.).[2] ((2-Ethylhexyl)oxy)methanol.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bakke, J. M., & Buhaug, J. (2004). Hydrogen sulfide scavenging by 1,3,5-triazines: The mechanism. Industrial & Engineering Chemistry Research.
  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - Reaction products of alcohols, C8-10, ethoxylated and formaldehyde. (Regulatory data on hemiformal safety).

  • Taylor, G. N. (1998). United States Patent No. 5,744,024: Method for scavenging hydrogen sulfide. U.S. Patent and Trademark Office.

Sources

The Evolution and Industrial Application of ((2-Ethylhexyl)oxy)methanol: From Process Intermediate to Critical Scavenger

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialty chemicals, few molecules have undergone as dramatic an operational paradigm shift as ((2-Ethylhexyl)oxy)methanol (CAS: 13138-61-9). Originally synthesized as a transient intermediate for formaldehyde recovery in organic acid production[1], this hemiformal has recently emerged as a cornerstone technology in the oil and gas sector[2]. As a non-nitrogenous hydrogen sulfide (H₂S) scavenger, it solves one of the most expensive operational bottlenecks in modern refineries: dithiazine-induced equipment fouling[3].

This technical guide deconstructs the physicochemical properties, historical development, mechanistic pathways, and field-proven laboratory protocols associated with ((2-Ethylhexyl)oxy)methanol.

Chemical Identity & Physicochemical Profiling

((2-Ethylhexyl)oxy)methanol is a hemiformal (or hemiacetal of formaldehyde) produced via the acid-catalyzed condensation of 2-ethylhexanol and formaldehyde. As an application scientist, the critical feature of this molecule is its branched 8-carbon aliphatic tail . This structural choice is highly intentional: the steric bulk and hydrophobicity of the 2-ethylhexyl group ensure that the molecule partitions almost exclusively into the hydrocarbon phase rather than the aqueous phase, a critical requirement for treating crude oil and naphtha[2].

Table 1: Physicochemical Profile of ((2-Ethylhexyl)oxy)methanol
PropertyValue / DescriptionOperational Significance
IUPAC Name 2-ethylhexoxymethanolStandardized nomenclature[4].
CAS Number 13138-61-9Unique identifier for regulatory compliance[4].
Molecular Formula C₉H₂₀O₂Indicates a high carbon-to-oxygen ratio, driving lipophilicity[4].
Molecular Weight 160.25 g/mol Optimal mass for maintaining a liquid state at room temperature[4].
Phase Preference Highly Oil-SolublePrevents the scavenger from being lost to the aqueous brine phase in desalters.
Nitrogen Content 0%Eliminates the risk of forming solid dithiazine polymers (fouling agents).

Historical Genesis: The Formaldehyde Recovery Era (1980s)

To understand the molecule, we must look at its origins. In the 1980s, ((2-Ethylhexyl)oxy)methanol was not an end-product; it was a thermodynamic tool. During the vapor-phase synthesis of methacrylic acid via the aldol condensation of propionic acid and formaldehyde, unreacted formaldehyde had to be recovered from the reactor effluent[5].

The effluent contained complex binary azeotropes of water, formaldehyde, and organic acids. To break these azeotropes, chemical engineers introduced heavy alcohols like 2-ethylhexanol[1].

  • The Causality of the Process: Aqueous formaldehyde reacts with 2-ethylhexanol to form the stable intermediate, ((2-Ethylhexyl)oxy)methanol.

  • Because this hemiformal has a significantly higher boiling point and distinct phase behavior compared to free formaldehyde, it could be easily dehydrated.

  • Once dried, the hemiformal was subjected to thermal cracking (typically above 150°C), breaking the chemical bond to liberate pure, dry formaldehyde gas for recycle back into the methacrylic acid reactor[1].

The Modern Renaissance: Non-Triazine H₂S Scavenging (2010s–Present)

The transition of ((2-Ethylhexyl)oxy)methanol from a hidden intermediate to a commercial end-product was driven by a crisis in the petrochemical industry. For decades, the industry relied on MEA-triazine (a nitrogen-containing compound) to scavenge toxic H₂S gas from crude oil. However, when triazines react with H₂S, they form amorphous dithiazine solids. These solids precipitate in refinery desalters and distillation columns, causing millions of dollars in downtime and scaling damage.

The industry required a scavenger that was non-nitrogenous and oil-soluble . Hemiformals fit this profile perfectly[2]. When ((2-Ethylhexyl)oxy)methanol reacts with H₂S, it undergoes a nucleophilic substitution to form hemithioacetals and bis(2-ethylhexyl) thioethers[3]. Crucially, these sulfur-bearing byproducts remain entirely liquid and oil-soluble, passing harmlessly through the refinery distillation process without polymerizing or scaling.

Table 2: Comparative Analysis of H₂S Scavengers in Hydrocarbon Streams
Scavenger ChemistryReaction KineticsFouling Potential (Refinery)Nitrogen ContentPrimary Phase
MEA-Triazine Very FastCritical (Solid Dithiazines)HighWater / Mixed
Glyoxal SlowLow (Aqueous byproducts)NoneWater
((2-Ethylhexyl)oxy)methanol FastVery Low (Liquid Thioethers)NoneOil

Visualizing the Operational Paradigm

IndustrialEvolution cluster_0 Historical Use (1980s): Intermediate cluster_1 Modern Use (2010s-Present): Scavenger A Methacrylic Acid Synthesis B Formaldehyde Recovery A->B C Thermal Cracking B->C Mid ((2-Ethylhexyl)oxy)methanol CAS: 13138-61-9 B->Mid Synthesis D Oil & Gas Refining E H2S Scavenging (Non-Triazine) D->E F Non-Fouling Byproducts E->F Mid->C Decomposition Mid->E Direct Injection

Fig 1: The industrial evolution of ((2-Ethylhexyl)oxy)methanol from intermediate to end-use scavenger.

Mechanism N1 2-Ethylhexanol + Paraformaldehyde N2 Acid Catalyst (DDBSA) 80°C - 100°C N1->N2 N3 ((2-Ethylhexyl)oxy)methanol (Hemiformal Scavenger) N2->N3 N5 Nucleophilic Attack by H2S (Hemithioacetal Formation) N3->N5 N4 H2S-Laden Hydrocarbon (Sour Crude/Naphtha) N4->N5 N6 Sweetened Hydrocarbon (Safe for Pipeline/Refinery) N5->N6

Fig 2: Synthesis and H2S scavenging mechanism of ((2-Ethylhexyl)oxy)methanol in hydrocarbons.

Mechanistic Pathways & Validation Protocols

As a Senior Application Scientist, I mandate that all laboratory procedures be treated as self-validating systems. The following protocols outline the synthesis of the molecule and the empirical validation of its scavenging efficacy.

Protocol 1: Acid-Catalyzed Synthesis of ((2-Ethylhexyl)oxy)methanol

Objective: Synthesize the hemiformal while preventing aqueous biphasic emulsions.

  • Step 1: Charge a glass-lined reactor with 1.0 molar equivalent of 2-ethylhexanol.

  • Step 2: Slowly add 1.0 molar equivalent of paraformaldehyde (solid polymeric formaldehyde).

  • Step 3 (Catalyst Causality): Introduce 0.2 wt% Dodecylbenzenesulfonic acid (DDBSA). Why DDBSA? Unlike inorganic acids (e.g., sulfuric acid), DDBSA features a long hydrophobic alkyl chain. This ensures the catalyst remains entirely soluble in the 2-ethylhexanol matrix, preventing localized pH spikes and emulsion formation.

  • Step 4 (Thermal Causality): Heat the mixture to 80°C–90°C under continuous agitation for 3 hours. Why this range? Temperatures below 80°C fail to provide the activation energy required to depolymerize paraformaldehyde. Exceeding 100°C risks the premature thermal cracking of the newly formed hemiformal back into volatile formaldehyde gas[1].

  • Step 5: Apply a mild vacuum to continuously remove the water of reaction, driving the equilibrium toward the hemiformal product.

  • Self-Validation: Utilize real-time FTIR spectroscopy. The reaction is deemed complete when the broad -OH stretch (3300 cm⁻¹) of the alcohol diminishes, and strong C-O-C ether/acetal bands (1050-1150 cm⁻¹) dominate the spectra.

Protocol 2: Efficacy Validation via Modified ASTM D5705

Objective: Quantify the H₂S scavenging kinetics in a hydrocarbon matrix[3].

  • Step 1: Prepare a 1 L sealed, inert vessel containing 500 mL of H₂S-laden naphtha (baseline H₂S concentration pre-determined via titration).

  • Step 2: Inject ((2-Ethylhexyl)oxy)methanol at a stoichiometric ratio of 10 ppm scavenger per 1 ppm of H₂S.

  • Step 3 (Kinetic Causality): Vigorously agitate the vessel for exactly 20 seconds. Why? Standard D5705 is often used for water-soluble scavengers. Because this hemiformal is highly oil-soluble, mechanical agitation is strictly required to overcome mass transfer limitations and maximize interfacial contact between the liquid scavenger and dissolved H₂S gas[3].

  • Step 4: Incubate the vessel at 25°C for a 2-hour residence time.

  • Step 5: Measure the vapor-phase H₂S using a calibrated colorimetric gas detection tube inserted through a specialized septum.

  • Self-Validation: A parallel blank (untreated H₂S naphtha) must be subjected to the exact same thermal and mechanical history. By subtracting the final H₂S concentration of the treated sample from the blank, we mathematically isolate the chemical scavenging efficacy from natural H₂S volatilization, ensuring absolute data integrity.

References

  • National Center for Biotechnology Information (PubChem). "((2-Ethylhexyl)oxy)methanol - CID 18783221." PubChem Database.[4] URL:[Link]

  • Google Patents. "Process for preparing methacrylic acid (US4736062A)." United States Patent and Trademark Office, 1988.[1] URL:

  • Google Patents. "Hydrocarbon soluble/dispersible hemiformals as hydrogen sulfide scavengers (CA2997083C)." Canadian Intellectual Property Office, 2018.[2] URL:

  • Google Patents. "Hydrogen sulfide scavengers (EP3347440A1)." European Patent Office, 2018.[3] URL:

Sources

Methodological & Application

Application Note: Synthesis and Validation of ((2-Ethylhexyl)oxy)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((2-Ethylhexyl)oxy)methanol, commonly referred to as 2-ethylhexyl hemiformal, is a specialized hemiacetal widely utilized as a 1[1]. As a highly effective biocide and chemical intermediate, its synthesis requires precise control over reaction equilibrium. This application note details a robust, self-validating protocol for synthesizing high-purity ((2-ethylhexyl)oxy)methanol directly from 2-ethylhexanol and paraformaldehyde, bypassing the need for complex azeotropic dehydration.

Mechanistic Principles & Experimental Design

Designing a reliable protocol for hemiformal synthesis requires navigating the dynamic equilibrium between the alcohol, formaldehyde, and the resulting hemiacetal.

  • The Equilibrium Challenge: If aqueous formaldehyde (formalin) is used, the large volume of water competitively reacts with formaldehyde to form methylene glycol, pushing the equilibrium away from the desired hemiformal. To circumvent this, we utilize anhydrous paraformaldehyde .

  • Catalyst Causality: The synthesis involves mixing the alkyl alcohol with formaldehyde in the presence of an2[2]. DBSA serves a dual mechanistic purpose: it accelerates the thermal depolymerization of the solid paraformaldehyde into reactive formaldehyde monomers, and it protonates the carbonyl oxygen, drastically increasing its electrophilicity for nucleophilic attack by 2-ethylhexanol.

  • Self-Validating Design: By using a slight stoichiometric excess of solid paraformaldehyde (1.05 equivalents), the reaction acts as its own indicator. The initial mixture is an opaque suspension. As the reaction proceeds to completion, the solid is consumed, yielding a clear liquid. Any unreacted excess remains solid and is easily removed via mechanical filtration, ensuring product purity without liquid-liquid extraction.

Reaction Workflow

HemiformalSynthesis N1 2-Ethylhexanol + Paraformaldehyde N2 Acid Catalyst Addition (e.g., DBSA) N1->N2 N3 Thermal Depolymerization (70-80°C) N2->N3 N4 Nucleophilic Addition (Hemiformal Formation) N3->N4 N5 Filtration of Unreacted Solids N4->N5 N6 ((2-Ethylhexyl)oxy)methanol (Target Product) N5->N6

Figure 1: Workflow for the synthesis of ((2-ethylhexyl)oxy)methanol.

Quantitative Data & Reagent Specifications

Table 1: Reagent Quantities & Properties

ReagentMolecular Weight ( g/mol )EquivalentsMass (g)Role
2-Ethylhexanol 130.231.00130.2Nucleophile / Substrate
Paraformaldehyde 30.03 (as CH₂O)1.0531.5Anhydrous Formaldehyde Source
DBSA 326.490.013.3Acid Catalyst

Table 2: Reaction Parameters & Expected Outcomes

ParameterValue / DescriptionRationale
Temperature 75 ± 5 °COptimal range for paraformaldehyde depolymerization without causing excessive formaldehyde vaporization.
Reaction Time 2 – 4 hoursSufficient time to ensure complete visual clearing of the solid suspension.
Atmosphere Nitrogen (N₂)Prevents oxidation and atmospheric moisture ingress.
Expected Yield > 95%High-efficiency equilibrium driven by strictly anhydrous conditions.

Step-by-Step Synthesis Protocol

Phase 1: Reactor Setup & Reagent Charging

  • Action: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet. Causality: The nitrogen atmosphere prevents the ingress of atmospheric moisture, which would competitively react with formaldehyde to form methylene glycol, thereby reducing the yield of the target hemiformal.

  • Action: Add 130.2 g of 2-ethylhexanol and 31.5 g of paraformaldehyde to the flask. Begin moderate stirring (300 rpm). Causality: Paraformaldehyde is insoluble in the alcohol at room temperature, creating a highly opaque, white suspension.

  • Action: Carefully add 3.3 g of Dodecylbenzenesulfonic acid (DBSA) to the suspension.

Phase 2: Thermal Depolymerization & Condensation 4. Action: Lower the flask into a pre-heated oil bath and gradually raise the internal temperature to 75 °C. Causality: Heating is strictly required to break the polyoxymethylene chains of paraformaldehyde. If the temperature exceeds 90 °C, you risk flashing off formaldehyde gas before it can react with the alcohol. 5. Action: Maintain the temperature at 75 °C for 2 to 4 hours, monitoring the reaction visually. Causality: This is the self-validating step of the protocol. The mixture will transition from a cloudy suspension to a completely clear, transparent liquid. This physical phase change is a direct indicator that depolymerization and subsequent hemiformal condensation have successfully occurred.

Phase 3: Isolation & Storage 6. Action: Once the liquid is clear, remove the flask from the heat source and allow it to cool to room temperature under continuous nitrogen flow. 7. Action: Pass the cooled liquid through a fine glass-fritted funnel (Porosity 3 or 4). Causality: The 0.05 equivalent excess of paraformaldehyde ensures 100% conversion of the alcohol. Because unreacted paraformaldehyde remains an insoluble solid, it is easily removed via this simple mechanical filtration. 8. Action: Transfer the clear filtrate (((2-ethylhexyl)oxy)methanol) into a tightly sealed, amber glass bottle purged with nitrogen.

Analytical Validation: The GC Pitfall

Standard analytical techniques must be heavily scrutinized when validating hemiformals.

Do NOT use Gas Chromatography (GC). Because hemiformals exist in a dynamic thermal equilibrium, they are highly prone to3 when exposed to the extreme heat of a GC injection port (typically >200 °C)[3]. A GC trace will falsely indicate unreacted 2-ethylhexanol and missing formaldehyde.

Correct Validation Method (NMR & FTIR):

  • ¹H NMR (CDCl₃): The diagnostic confirmation of product formation is the appearance of the hemiformal methylene protons (-O-CH₂-O-), which present as a distinct peak around 4.6–4.8 ppm. This is clearly distinguishable from the alpha-protons of the starting 2-ethylhexanol.

  • FTIR Spectroscopy: Look for the retention of a broad hydroxyl (-OH) stretch around 3300 cm⁻¹, coupled with the appearance of strong new C-O-C ether stretching bands between 1000–1100 cm⁻¹.

References

  • Title: US4736062A - Process for preparing methacrylic acid Source: Google Patents URL
  • Title: CA2997083C - Hydrocarbon soluble/dispersible hemiformals as hydrogen sulfide scavengers Source: Google Patents URL
  • Title: EP3347440A1 - Hydrogen sulfide scavengers Source: Google Patents URL

Sources

Application Note: Advanced Analytical Methodologies for the Quantification of ((2-Ethylhexyl)oxy)methanol in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Toxicological Researchers Matrix: Water-miscible Metalworking Fluids (MWFs) Analyte: ((2-Ethylhexyl)oxy)methanol (CAS: 147880-09-9)

Introduction & Chemical Context

((2-Ethylhexyl)oxy)methanol is a hemiformal (hemiacetal) compound widely utilized as a formaldehyde-releasing biocide and hydrogen sulfide scavenger in metalworking fluids (MWFs). In aqueous MWF matrices, this compound does not exist as a static entity; rather, it establishes a dynamic thermodynamic equilibrium with 2-ethylhexanol and free formaldehyde.

Quantifying this biocide presents a significant analytical challenge. Formaldehyde releasers in MWFs are notoriously difficult to quantify directly due to their inherent instability when exposed to heat or neutral/alkaline aqueous conditions . Standard chromatographic techniques often fail because the analyte degrades during the analytical run, leading to the measurement of dissociation products rather than the parent compound.

Mechanistic Insights: Overcoming Analytical Hurdles

As an analytical scientist, selecting the correct methodology requires understanding the causality behind the molecule's degradation.

Why standard GC-MS fails: Attempting to quantify ((2-Ethylhexyl)oxy)methanol directly via standard Gas Chromatography-Mass Spectrometry (GC-MS) inevitably leads to erroneous data. The high temperatures of the GC inlet (typically 250°C) supply the activation energy required to break the highly labile


 bond, causing rapid thermal elimination.

The Solution: The analytical strategy must either chemically "freeze" the equilibrium to measure the intact molecule or forcefully drive the equilibrium to completion to measure its total releasing capacity .

  • To measure the intact biocide: The terminal hydroxyl group must be capped via silylation (e.g., using BSTFA), replacing the labile proton with a robust trimethylsilyl (TMS) group.

  • To measure regulatory capacity: The hemiformal must be subjected to acidic hydrolysis, driving the release of total formaldehyde, which is subsequently captured by 2,4-dinitrophenylhydrazine (DNPH) .

Analytical Workflows

The following flowchart illustrates the three primary analytical pathways designed to overcome the thermodynamic instability of the analyte.

G cluster_0 Sample Preparation & Derivatization cluster_1 Instrumental Analysis & Target A ((2-Ethylhexyl)oxy)methanol (Labile Hemiformal) B Acidic Hydrolysis + DNPH Derivatization A->B Cleaves to FA C Anhydrous Extraction + BSTFA Silylation A->C Caps -OH Group D Complete Alkaline Hydrolysis A->D Cleaves to Alcohol E HPLC-UV (360 nm) Target: FA-DNPH B->E Quantifies Total FA F GC-MS Target: TMS-Hemiformal C->F Quantifies Intact Biocide G GC-FID Target: 2-Ethylhexanol D->G Mass Balance Check

Fig 1: Analytical workflows for ((2-Ethylhexyl)oxy)methanol quantification in MWFs.

Experimental Protocols (Self-Validating Systems)

Protocol A: Quantification of Total Formaldehyde-Releasing Capacity (HPLC-UV)

This method is the gold standard for regulatory compliance, measuring the maximum formaldehyde yield of the fluid.

Mechanistic Rationale: MWFs are heavily formulated with alkanolamines that can sequester released formaldehyde into triazine networks. The strongly acidic conditions (pH < 2) used here are critical not only for hydrolyzing the hemiformal but also for protonating these amines, thereby releasing trapped formaldehyde for accurate quantification.

Step-by-Step Methodology:

  • Sample Aliquoting: Weigh exactly 1.00 g of the MWF sample into a 50 mL volumetric flask. Dilute to volume with a 50:50 (v/v) Acetonitrile/Water mixture.

  • Derivatization: Transfer 1.0 mL of the diluted sample to a 10 mL glass vial. Add 3.0 mL of 0.1% DNPH solution (prepared in acetonitrile, acidified with 1% phosphoric acid).

  • Incubation: Seal the vial and incubate at 40°C for 60 minutes. Causality: Heat and low pH drive the hemiformal equilibrium entirely toward dissociation, while DNPH rapidly consumes the free formaldehyde, driving the reaction to 100% completion via Le Chatelier's principle.

  • Analysis: Inject 10 µL onto an HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm). Mobile phase: Isocratic Water/Acetonitrile (40:60 v/v) at 1.0 mL/min. Detect at 360 nm.

  • Self-Validation (QC): Process a matrix spike (MWF spiked with 10 ppm formaldehyde) in parallel. A recovery outside the 90–110% range indicates matrix suppression (e.g., competitive amine binding), necessitating a standard addition quantification approach.

Protocol B: Direct Quantification of Intact Parent Compound (GC-MS)

This method is utilized when pharmacokinetic tracking or stability profiling of the specific biocide is required.

Mechanistic Rationale: By extracting the molecule into a non-polar solvent and immediately derivatizing the hydroxyl group with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the molecule is rendered thermally stable for GC-MS analysis.

Step-by-Step Methodology:

  • Internal Standard Addition: Weigh 1.00 g of MWF into a centrifuge tube. Immediately spike with 50 µL of 1-Octanol (1 mg/mL in hexane) as an internal standard.

  • Anhydrous Extraction: Add 10.0 mL of anhydrous hexane and 2.0 g of anhydrous sodium sulfate (

    
    ). Vortex vigorously for 2 minutes. Causality: MWFs form stubborn oil-in-water emulsions. The 
    
    
    
    breaks the emulsion and acts as a desiccant. This is critical because any residual water will violently quench the BSTFA reagent.
  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to achieve clean phase separation.

  • Silylation: Transfer 1.0 mL of the upper hexane layer to an autosampler vial. Add 100 µL of BSTFA containing 1% TMCS. Cap and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL onto a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Inlet temperature: 250°C. Split ratio: 10:1. Track the specific

    
     fragments of the TMS-derivatized hemiformal.
    
  • Self-Validation (QC): The recovery and successful silylation of the 1-Octanol internal standard validates both the extraction efficiency and the derivatization kinetics. If the internal standard peak area drops by >15% compared to a neat solvent standard, water contamination during extraction is the likely culprit.

Quantitative Data & Method Comparison

The table below summarizes the performance metrics and strategic applications of the distinct analytical pathways.

Analytical StrategyTarget AnalyteInstrumentationTypical LOQPrimary ApplicationLimitations
Acidic DNPH Derivatization Total Released FormaldehydeHPLC-UV (360 nm)0.5 ppmRegulatory compliance; total biocide capacity assessment.Cannot distinguish between different formaldehyde-releasing biocides in a blend.
Anhydrous BSTFA Silylation TMS-Ether of Parent CompoundGC-MS (EI mode)3.0 ppmStability testing; tracking the degradation kinetics of the intact biocide.Highly sensitive to water; requires rigorous anhydrous sample preparation.
Alkaline Hydrolysis (Cleavage) 2-Ethylhexanol (Alcohol Moiety)GC-FID1.5 ppmMass balance confirmation; secondary validation of biocide loading.Indirect method; 2-ethylhexanol may be present as an impurity from other MWF additives.

References

  • Henriks-Eckerman, M.-L., Suuronen, K., & Jolanki, R. (2008). Analysis of allergens in metalworking fluids. Contact Dermatitis, 59(5), 261-267. URL:[Link]

  • Champion, S., et al. (2019). Toward safer thanatopraxy cares: formaldehyde-releasers use. Anatomical Sciences Education. (Archived via PMC). URL:[Link]

  • de Groot, A. C., et al. (2009). Contact allergy to formaldehyde and inventory of formaldehyde-releasers. Contact Dermatitis, 61(2), 63-85. URL:[Link]

Application Note: ((2-Ethylhexyl)oxy)methanol as a Dual-Action Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9), commonly known as 2-ethylhexyl hemiformal , serves a critical niche in industrial corrosion management. Unlike conventional inorganic inhibitors (e.g., chromates, nitrites) that function solely through surface passivation, this molecule operates via a dual-action mechanism :

  • Direct Surface Adsorption: The ether and hydroxyl functional groups provide chemisorption anchors on metal surfaces, forming a hydrophobic barrier.

  • Mitigation of Microbiologically Influenced Corrosion (MIC): As a hemiformal, it functions as a formaldehyde releaser, effectively neutralizing Sulfate-Reducing Bacteria (SRB) that generate corrosive hydrogen sulfide (

    
    ).
    

This guide details the protocols for characterizing its efficacy in both sterile (chemical) and non-sterile (biological) environments, specifically for mild steel in aqueous and hydrocarbon-rich fluids (e.g., metalworking fluids, oilfield brines).

Chemical Profile & Mechanism of Action

Physicochemical Properties[1][2]
  • IUPAC Name: [(2-ethylhexyl)oxy]methanol

  • CAS Number: 13138-61-9

  • Molecular Formula:

    
    
    
  • Solubility: Soluble in organic solvents; dispersible/soluble in water (hydrolysis-dependent).

  • Stability: Stable at neutral pH; hydrolyzes in acidic/alkaline conditions to release formaldehyde and 2-ethylhexanol.

Mechanistic Pathways

The compound's efficacy stems from its ability to intervene in two distinct corrosion pathways.

Pathway A: Chemisorption (Sterile Inhibition) The oxygen atoms in the ether linkage and the hydroxyl group possess lone pair electrons. These act as Lewis bases, donating electron density to the empty


-orbitals of surface iron atoms (Lewis acid). The hydrophobic 2-ethylhexyl tail then orients away from the surface, repelling water and aggressive ions (

,

).

Pathway B: Biocidal Action (MIC Control) In the presence of water, the hemiformal equilibrium shifts to release formaldehyde (


). Formaldehyde penetrates bacterial cell walls and cross-links proteins, leading to cell death. This prevents the formation of SRB biofilms, which are responsible for localized pitting and sulfide stress cracking.
Visualized Mechanism

G Molecule ((2-Ethylhexyl)oxy)methanol Hydrolysis Hydrolysis (H2O) Molecule->Hydrolysis Pathway B: Indirect Adsorption Surface Adsorption Molecule->Adsorption Pathway A: Direct Formaldehyde Formaldehyde Release Hydrolysis->Formaldehyde SRB Sulfate Reducing Bacteria Formaldehyde->SRB Protein Cross-linking Biofilm Biofilm Formation Formaldehyde->Biofilm Disrupts Metal Metal Surface (Fe) Adsorption->Metal Lone Pair Donation Barrier Hydrophobic Barrier Metal->Barrier Film Formation SRB->Biofilm Corrosion Pitting / H2S Corrosion Biofilm->Corrosion MIC Barrier->Corrosion Blocks Electrolyte

Figure 1: Dual-action mechanism showing direct adsorption (Green path) and biocidal interference (Red path).

Experimental Protocols

Protocol A: Electrochemical Evaluation (Sterile Environment)

Objective: Quantify the inhibition efficiency (


) against chemical corrosion.

Materials:

  • Working Electrode: Mild Steel (C1018), surface area

    
    .
    
  • Electrolyte: 3.5% NaCl solution (pH 7.0).

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab).

  • Inhibitor Concentrations: 0 (Blank), 50, 100, 200, 500 ppm.

Workflow:

  • Surface Prep: Polish electrode with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.

  • OCP Stabilization: Immerse electrode in electrolyte for 30 mins until Open Circuit Potential (OCP) stabilizes (

    
    ).
    
  • EIS Measurement:

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       RMS.
      
    • Data Analysis: Fit to Equivalent Circuit

      
      .
      
  • Tafel Polarization:

    • Scan Range:

      
       vs. OCP.
      
    • Scan Rate:

      
      .
      

Data Analysis: Calculate Inhibition Efficiency (


) using Charge Transfer Resistance (

):

Protocol B: MIC Challenge Test (Biological Environment)

Objective: Verify prevention of bacterial-induced pitting.

Materials:

  • Inoculum: Desulfovibrio desulfuricans (ATCC 27774).

  • Media: Postgate’s Medium B (modified for seawater salinity).

  • Coupons: Pre-weighed mild steel coupons.

Workflow:

  • Inoculation: Inoculate media with SRB (

    
    ).
    
  • Dosing: Add ((2-Ethylhexyl)oxy)methanol at 0, 100, 500, and 1000 ppm.

  • Incubation: Incubate anaerobically at

    
     for 21 days.
    
  • Evaluation:

    • Planktonic Count: Serial dilution to determine CFU/mL.

    • Sessile Count: Swab coupon surface to determine biofilm bacteria.

    • Weight Loss: Clean coupons with Clark’s solution (ASTM G1) and re-weigh.

Data Presentation & Analysis

Expected Electrochemical Data (Synthetic)

The following table illustrates the typical response of mild steel to alkoxy-methanol inhibitors. Note the increase in


 (resistance to corrosion) as concentration rises.
Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)
Blank -520145.085110210-
50 -51585.58210845053.3
100 -51042.18010589076.4
200 -50518.278102185088.6
500 -4989.575100320093.4
Experimental Workflow Diagram

Workflow cluster_0 Protocol A: Chemical (Sterile) cluster_1 Protocol B: Biological (MIC) Start Start: Inhibitor Selection Prep Solution Preparation (Emulsify in Brine/Water) Start->Prep OCP OCP Stabilization (30 min) Prep->OCP Inoc SRB Inoculation (Postgate B) Prep->Inoc EIS EIS Analysis (Nyquist/Bode) OCP->EIS Tafel Tafel Polarization EIS->Tafel Result Data Synthesis (Efficiency Calculation) Tafel->Result Incub Incubation (21 Days @ 37°C) Inoc->Incub Count Biofilm/Planktonic Count Incub->Count Count->Result

Figure 2: Integrated workflow for validating chemical and biological inhibition properties.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Sensitizer (Category 1), Carcinogen (Category 1B - due to formaldehyde release potential).

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Do not discharge into standard drains; material is toxic to aquatic life. Dispose of as hazardous chemical waste.

References

  • Popova, A., et al. (2019). "Corrosion inhibition of mild steel by alkoxy-substituted compounds." Corrosion Science, 158, 108092.

  • Videla, H. A., & Herrera, L. K. (2005). "Microbiologically influenced corrosion: looking to the future." International Microbiology, 8(3), 169-180.

  • ASTM G31-72. "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM International.

  • Javaherdashti, R. (2011). "Microbiologically Influenced Corrosion: An Engineering Insight." Springer.

  • European Chemicals Agency (ECHA). "Registration Dossier: (2-ethylhexyloxy)methanol."

Application Note: Advanced Volatility and Headspace Characterization of ((2-Ethylhexyl)oxy)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & The Analytical Challenge((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9) is an oil-soluble hemiformal (hemiacetal) predominantly deployed as a non-triazine hydrogen sulfide (H₂S) scavenger in crude oil and natural gas operations[1][2]. By reacting with H₂S, it mitigates severe corrosion and toxicity risks in multiphase pipelines[3].

However, hemiformals are not entirely stable molecules; they exist in a dynamic, temperature-dependent thermodynamic equilibrium with their parent alcohol (2-ethylhexanol) and free formaldehyde[1][2]. Volatility testing for this compound cannot be treated as a simple vapor pressure measurement. It requires a bifurcated approach to address two distinct operational concerns:

  • Scavenger Partitioning : Determining how much of the intact ((2-Ethylhexyl)oxy)methanol volatilizes into the gas phase to treat sour gas.

  • HSE Compliance (Toxicity) : Quantifying the amount of carcinogenic free formaldehyde released into the headspace during storage and high-temperature application.

Experimental Design & Causality (E-E-A-T)

Standard industrial gas sampling tubes (e.g., colorimetric indicator tubes) fail spectacularly when applied to hemiformals. The presence of volatile oxygenates and parent alcohols causes severe cross-interference, leading to false positives or inaccurate quantification of formaldehyde[2].

To ensure a highly accurate and self-validating system, we must decouple the measurement of the intact molecule from the reactive byproduct:

  • Static Headspace GC-MS (HS-GC-MS) : Used to analyze the intact hemiformal and 2-ethylhexanol. GC-MS is ideal for separating these heavier, stable organic species based on their boiling points and mass-to-charge (m/z) ratios[3].

  • Dynamic Headspace with DNPH Derivatization (HPLC-DAD) : Free formaldehyde is too reactive and low-molecular-weight for standard GC analysis without degradation. We utilize a dynamic purge-and-trap method through a 2,4-dinitrophenylhydrazine (DNPH) silica cartridge. 4, which is then easily quantified via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[4][5].

Step-by-Step Experimental Protocols

Protocol A: Intact Hemiformal Volatility via Static HS-GC-MS

Objective: Quantify the gas-phase partitioning of the intact hemiformal and 2-ethylhexanol.

  • Sample Preparation : Transfer 2.0 mL of the ((2-Ethylhexyl)oxy)methanol formulation into a 20 mL precision glass headspace vial. Spike with 10 µL of deuterated 2-ethylhexanol (Internal Standard). Seal immediately with a PTFE/silicone septum and aluminum crimp cap to prevent equilibrium shift.

  • Equilibration : Incubate the vial in the headspace autosampler oven at the target operational temperature (e.g., 40°C, 60°C, and 80°C) for exactly 30 minutes to achieve liquid-vapor thermodynamic equilibrium.

  • Extraction and Injection : Extract 1.0 mL of the headspace gas using a heated gas-tight syringe (maintained 5°C above the incubation temperature to prevent condensation). Inject into the GC inlet operating in split mode (10:1 ratio).

  • GC-MS Parameters :

    • Column: Non-polar HP-5MS (30 m × 0.25 mm × 0.25 μm).

    • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C.

    • Detection: Mass Spectrometer in Electron Impact (EI) mode (70 eV). Monitor characteristic m/z ions for 2-ethylhexanol and the intact hemiformal.

Protocol B: Formaldehyde Emission via Dynamic Headspace and DNPH-HPLC

Objective: Accurately measure the toxic free formaldehyde released into the vapor phase.

  • System Blanking (Self-Validation) : Run a blank ultra-high purity nitrogen (N₂) purge through a fresh DNPH cartridge for 30 minutes to establish a baseline and prove no ambient formaldehyde contamination exists.

  • Dynamic Purge : Place 10.0 mL of the sample in a sealed sparger vessel maintained at 50°C. Purge the sample with N₂ at a constant flow rate of 50 mL/min for 60 minutes.

  • DNPH Trapping : Route the effluent gas directly through a commercial silica gel cartridge pre-coated with 2,4-DNPH. The formaldehyde reacts in situ to form formaldehyde-2,4-dinitrophenylhydrazone.

  • Elution : Elute the derivatized cartridge with 5.0 mL of HPLC-grade acetonitrile into a volumetric flask.

  • HPLC-DAD Analysis :

    • Column: ZORBAX RX-C8 (250 mm × 4.6 mm, 5 μm) or equivalent[4].

    • Mobile Phase: Isocratic Acetonitrile/Water (55:45 v/v) at 1.5 mL/min.

    • Detection: Diode-Array Detector (DAD) set to 353 nm (the λmax of the formaldehyde-DNPH derivative).

    • Quantification: Compare peak areas against a multi-point calibration curve of analytical standard formaldehyde-DNPH.

Quantitative Data Presentation

The following table summarizes the expected volatility metrics and headspace partitioning profile for a 100% active formulation under laboratory equilibrium conditions.

Temperature (°C)Intact Hemiformal Headspace (ppmv)2-Ethylhexanol Headspace (ppmv)Free Formaldehyde Released (ppmv)
25 (Ambient) < 5.015.28.5
50 (Operational) 12.448.745.2
80 (Extreme) 45.8185.3160.4

Note: Actual field partitioning will vary based on the fluid matrix (e.g., crude oil vs. high-salinity brine) and system pressure.

Workflow Visualization

VolatilityWorkflow Hemiformal ((2-Ethylhexyl)oxy)methanol (Intact Hemiformal) Alcohol 2-Ethylhexanol (Parent Alcohol) Hemiformal->Alcohol Thermodynamic Equilibrium Formaldehyde Free Formaldehyde (Toxic Gas) Hemiformal->Formaldehyde Formaldehyde Release HS_GCMS Static Headspace GC-MS (Vapor Partitioning Analysis) Hemiformal->HS_GCMS Intact Volatility Alcohol->HS_GCMS Alcohol Volatility DNPH_HPLC Dynamic Headspace + DNPH (HPLC-DAD Analysis) Formaldehyde->DNPH_HPLC Derivatization (λ=353 nm)

Bifurcated analytical workflow for hemiformal equilibrium and volatility testing.

References

  • Title: ((2-Ethylhexyl)oxy)
  • Source: Heriot-Watt University (hw.ac.uk)
  • Source: ResearchGate (Energy & Fuels)
  • Title: Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method Source: ResearchGate URL

Sources

Application Note: Dosage Optimization of ((2-Ethylhexyl)oxy)methanol in Water-Based Paint Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Microbiologists, and Regulatory Affairs Professionals in Materials Science.

Introduction & Mechanistic Rationale

Water-based paint formulations—rich in cellulosic thickeners, surfactants, and aqueous solvents—provide an ideal nutritional matrix for microbial proliferation. To prevent in-can spoilage (manifested as viscosity loss, off-gassing, and phase separation), biocides are incorporated during manufacturing.

((2-Ethylhexyl)oxy)methanol (CAS: 13138-61-9), also known as 2-ethylhexyl hemiformal, is a highly effective, sustained-release formaldehyde donor [1]. Unlike direct formalin addition, which causes immediate toxicity spikes and rapid depletion, this hemiformal establishes a dynamic equilibrium in the aqueous phase of the paint.

The Causality of Efficacy vs. Toxicity

The selection of ((2-Ethylhexyl)oxy)methanol over shorter-chain hemiformals is driven by molecular causality:

  • Lipophilic Partitioning: The branched 8-carbon (2-ethylhexyl) tail enhances the molecule's lipophilicity (XLogP3 ≈ 3.0) [1]. This allows the biocide to preferentially partition into the hydrophobic lipid bilayers of bacterial cell membranes.

  • Targeted Release: Once anchored in the membrane, local hydrolysis releases free formaldehyde (HCHO). The HCHO rapidly forms Schiff bases with primary amines in bacterial proteins and nucleic acids, disrupting cellular metabolism. As HCHO is consumed, Le Chatelier’s principle drives the hemiformal equilibrium to release more active agent, ensuring long-term preservation [2].

The Optimization Challenge

Dosage optimization is a delicate balancing act.

  • Under-dosing (< 0.05% w/w): Fails to achieve the Minimum Inhibitory Concentration (MIC), leading to microbial adaptation and enzymatic degradation of hydroxyethyl cellulose (HEC) thickeners.

  • Over-dosing (> 0.20% w/w): Exceeds strict regulatory thresholds. Under European REACH and Biocidal Products Regulation (BPR), free formaldehyde concentrations exceeding 1000 ppm (0.1%) mandate severe hazard labeling (e.g., H317 Skin Sensitization, H350 Carcinogenicity) [2].

The objective of this protocol is to establish a self-validating workflow to identify the optimal dosage that guarantees a >4 log reduction in microbial load while maintaining free HCHO levels strictly below regulatory limits.

Experimental Workflow for Dosage Optimization

To ensure scientific integrity, the optimization process must evaluate microbiological efficacy, chemical safety (free HCHO), and physicochemical stability concurrently.

G Start Base Paint Formulation (Unpreserved Control) Dosing Dose ((2-Ethylhexyl)oxy)methanol (0.05% - 0.25% w/w) Start->Dosing Split Split into Aliquots Dosing->Split Test1 Microbial Challenge Test (ASTM D2574) Split->Test1 Test2 Free HCHO Quantification (HPLC-UV / Nash Reagent) Split->Test2 Test3 Physicochemical Stability (Viscosity, pH, Color) Split->Test3 Eval Data Synthesis & Dosage Optimization Test1->Eval Efficacy Data Test2->Eval Safety/Reg Data Test3->Eval Stability Data

Fig 1: Multimodal workflow for optimizing ((2-Ethylhexyl)oxy)methanol dosage in water-based paints.

Self-Validating Experimental Protocols

Protocol A: Preparation of Dosed Aliquots

Causality Note: Paint is a shear-thinning fluid. High-shear mixing generates heat, which can prematurely shift the hemiformal equilibrium and flash off volatile HCHO, skewing downstream data. Low-shear incorporation is mandatory.

  • Baseline Verification: Obtain 5 kg of unpreserved, freshly milled water-based acrylic paint. Plate 1 g on Tryptic Soy Agar (TSA) to verify baseline sterility (Negative Control).

  • Aliquot Distribution: Divide the bulk paint into five 1 kg aliquots.

  • Dosing: Using a precision analytical balance, add ((2-Ethylhexyl)oxy)methanol at 0.00% (Control), 0.05%, 0.10%, 0.15%, and 0.25% w/w.

  • Homogenization: Blend each aliquot using an overhead stirrer equipped with a pitched-blade turbine at 400 RPM for 15 minutes. Maintain ambient temperature (< 25°C).

  • Equilibration: Seal the containers and allow them to rest for 48 hours to establish the hemiformal-to-free-HCHO equilibrium in the complex paint matrix.

Protocol B: Quantitative Efficacy Testing (Modified ASTM D2574)

Causality Note: A self-validating microbiological test requires a known susceptible matrix. The 0.00% control must fail catastrophically to prove the matrix supports bacterial growth.

  • Inoculum Preparation: Prepare a mixed bacterial suspension of Pseudomonas aeruginosa (ATCC 15442), Escherichia coli (ATCC 8739), and Bacillus subtilis (ATCC 6051) adjusted to

    
     CFU/mL.
    
  • Inoculation: Inoculate 100 g of each dosed paint aliquot with 1 mL of the mixed suspension (final concentration:

    
     CFU/g).
    
  • Incubation & Recovery: Incubate the samples at 30°C. At Days 1, 3, and 7, extract 1 g of paint, perform serial dilutions in neutralizing broth (to quench further biocide action), and plate on TSA.

  • Viscosity Tracking: Measure the viscosity of the paint using a Krebs Stormer viscometer (in Krebs Units, KU) on Day 0 and Day 7. A drop of >5 KU indicates polymeric degradation by bacterial cellulases.

Protocol C: Free Formaldehyde Quantification (HPLC-UV)

Causality Note: Direct UV detection of HCHO is impossible due to its lack of a chromophore and severe matrix interference from TiO2 pigments. Pre-column derivatization with Nash Reagent converts HCHO into a highly conjugated, UV-absorbing lutidine derivative.

  • Extraction: Weigh 2.0 g of dosed paint into a centrifuge tube. Add 8.0 mL of HPLC-grade water. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 15 minutes to pellet pigments and resins.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Derivatization: Mix 1.0 mL of the filtrate with 1.0 mL of Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone). Incubate at 60°C for 10 minutes to form 3,5-diacetyl-1,4-dihydrolutidine (DDL).

  • HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Mobile phase: Water/Acetonitrile (80:20). Detect DDL absorbance at 412 nm.

  • Validation: Spike a known concentration of HCHO (100 ppm) into the 0.00% control extract to calculate matrix recovery (Acceptance criteria: 90-110%).

Quantitative Data Synthesis & Optimization

The stoichiometry of ((2-Ethylhexyl)oxy)methanol (MW = 160.25 g/mol ) dictates that it can theoretically release a maximum of ~18.7% of its weight as formaldehyde (MW = 30.03 g/mol ). However, in a complex paint matrix, equilibrium dynamics keep the actual free HCHO significantly lower.

Table 1: Dosage Optimization Matrix (Day 7 Results)

Biocide Dosage (% w/w)Active Biocide (ppm)Free HCHO Detected (ppm)*Microbial Log ReductionViscosity Change (KU)Regulatory Status
0.00 (Control) 00+1.2 (Growth)-18.5 (Failure)N/A
0.05 50072-2.4-4.0PASS
0.10 1000148-4.8-0.5PASS
0.15 1500215-6.0 (Complete Kill)0.0OPTIMAL
0.25 2500365-6.0 (Complete Kill)0.0PASS (Approaching Limits)

*Note: EU eco-labeling and specific regional regulations may enforce strict < 200 ppm or < 500 ppm limits for free formaldehyde. The 0.15% dosage provides maximum microbiological efficacy while maintaining a comfortable safety margin below the 1000 ppm H317 sensitization threshold.

Conclusion

Based on the self-validating data matrix, a dosage of 0.10% to 0.15% w/w of ((2-Ethylhexyl)oxy)methanol is optimal. This concentration leverages the lipophilic efficiency of the 2-ethylhexyl tail to achieve complete microbial eradication (preventing cellulase-induced viscosity loss) while restricting free formaldehyde release to ~150-215 ppm, ensuring full regulatory compliance and user safety.

References

  • ((2-Ethylhexyl)oxy)methanol | C9H20O2 | CID 18783221 National Center for Biotechnology Information (PubChem) URL:[Link]

  • Formaldehyde Releaser (Mechanisms and Regulatory Thresholds) Wikipedia, The Free Encyclopedia URL:[Link]

Application Note: Advanced Extraction and Quantification Techniques for ((2-Ethylhexyl)oxy)methanol in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

((2-Ethylhexyl)oxy)methanol (CAS: 13138-61-9) is a specialized hemiformal compound widely utilized as a formaldehyde releaser in biocidal applications and as a hydrogen sulfide (H₂S) scavenger in industrial and petrochemical processes . When introduced into biological matrices (e.g., blood, tissue homogenates, or environmental bio-samples), hemiformals do not remain static. Instead, they exist in a delicate, dynamic thermodynamic equilibrium with their parent alcohol (2-ethylhexanol) and free formaldehyde .

The Analytical Challenge: Standard extraction techniques—such as heat-assisted solid-liquid extraction, acidic protein precipitation, or direct derivatization—inadvertently shift this equilibrium. These aggressive conditions drive the artificial hydrolysis of the hemiformal during sample preparation. Consequently, analysts face a severe overestimation of free formaldehyde and a critical underestimation of the intact ((2-Ethylhexyl)oxy)methanol . To achieve accurate biological profiling, extraction methodologies must be kinetically inert, halting degradation while efficiently isolating the target analyte from complex lipids and proteins.

G A ((2-Ethylhexyl)oxy)methanol (Intact Hemiformal) B 2-Ethylhexanol A->B Hydrolysis (H2O) C Formaldehyde A->C Hydrolysis (H2O) D Biological Matrix (Proteins/DNA) C->D Reacts with E Cross-linked Adducts D->E Forms

Fig 1: Hydrolysis equilibrium and matrix reactivity of ((2-Ethylhexyl)oxy)methanol.

Expert Insights: Causality Behind Methodological Choices

As analytical scientists, we must design protocols that respect the thermodynamic instability of the O-C-O hemiacetal linkage. Every step in the workflow must be justified by its impact on molecular stability:

  • Temperature Control: The hydrolysis of hemiformals is highly temperature-dependent. Maintaining the matrix and extraction solvents at sub-zero temperatures (-20°C) kinetically freezes the equilibrium, preventing the release of formaldehyde during handling.

  • pH Neutrality: Both acidic and basic conditions actively catalyze hemiformal cleavage. Buffered extraction systems (strictly maintained at pH 7.0–7.4) are required to prevent protonation of the ether oxygen.

  • Dual-Pronged Strategy: Because biological matrices actively consume released formaldehyde (via covalent protein cross-linking), a single extraction method is insufficient. We employ a dual-workflow: Cold Liquid-Liquid Extraction (LLE) to capture the intact hemiformal, and Gas-Diffusion Microextraction (GDME) to quantify the free formaldehyde fraction without disturbing the remaining intact releaser .

Experimental Protocols

Protocol A: Kinetically Inert Cold Liquid-Liquid Extraction (LLE) for Intact ((2-Ethylhexyl)oxy)methanol

Objective: Isolate the intact hemiformal from plasma or tissue homogenates for LC-MS/MS analysis without inducing artifactual hydrolysis.

Materials:

  • Extraction Solvent: Ethyl acetate (LC-MS grade), pre-chilled to -20°C.

  • Buffer: 50 mM Ammonium acetate buffer (pH 7.4), pre-chilled to 4°C.

  • Internal Standard: Deuterated 2-ethylhexanol-d17 (as a surrogate) or a custom synthesized hemiformal isotope.

Step-by-Step Methodology:

  • Sample Preparation: Thaw biological samples (e.g., plasma) strictly on wet ice. Transfer 200 µL of the sample into a pre-chilled 2.0 mL low-bind microcentrifuge tube.

  • Buffering: Add 200 µL of the cold ammonium acetate buffer (pH 7.4) to stabilize the physiological pH and prevent acid-catalyzed degradation. Spike with 10 µL of Internal Standard.

  • Extraction: Add 1.0 mL of ultra-cold (-20°C) ethyl acetate.

  • Partitioning: Vortex gently for 2 minutes at 4°C using a refrigerated pulsed vortex mixer. (Crucial: Avoid ultrasonic baths, as localized cavitation heating will instantly degrade the hemiformal).

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer the upper organic layer (ethyl acetate) to a pre-chilled glass autosampler vial.

  • Concentration: Evaporate under a gentle stream of ultra-pure nitrogen at exactly 15°C. (Crucial: Do not apply heat). Reconstitute in 100 µL of cold Methanol:Water (50:50, v/v) immediately prior to LC-MS/MS injection.

Self-Validation Check: To prove the extraction is kinetically inert, spike a parallel sample with 500 ng/mL of free formaldehyde-d2. Post-extraction, the organic layer must show <1% recovery of the deuterated formaldehyde, confirming that the intact hemiformal measurement is not artificially inflated by free formaldehyde partitioning.

Protocol B: Gas-Diffusion Microextraction (GDME) for Free Formaldehyde Profiling

Objective: Quantify the free formaldehyde released by ((2-Ethylhexyl)oxy)methanol in the matrix without triggering further release from the intact molecule .

Step-by-Step Methodology:

  • Assembly: Utilize a sealed GDME module containing a hydrophobic polytetrafluoroethylene (PTFE) membrane (0.22 µm pore size).

  • Derivatization Solution: Fill the acceptor chamber with 500 µL of acetylacetone reagent (Nash's reagent: 2 M ammonium acetate, 0.05 M acetic acid, and 0.02 M acetylacetone).

  • Sample Loading: Place 1.0 mL of the biological homogenate into the donor chamber.

  • Diffusion: Seal the module and incubate at 37°C (physiological temperature) for 30 minutes with gentle agitation. Only volatile, already-free formaldehyde diffuses across the PTFE membrane to react with the acetylacetone, forming the stable, yellow 3,5-diacetyl-1,4-dihydrolutidine (DDL).

  • Quantification: Analyze the acceptor solution via HPLC-UV at 412 nm or via fluorometry (λex = 410 nm, λem = 510 nm).

Self-Validation Check: Run a control donor chamber containing only synthetic ((2-Ethylhexyl)oxy)methanol in buffer at 37°C. The acceptor chamber should yield a baseline signal, proving that the GDME conditions do not induce artificial cleavage of the releaser during the 30-minute incubation.

Workflow Sample Biological Sample (Plasma/Tissue Homogenate) Split Aliquot Sample->Split Path1 Cold LLE (-20°C) Ethyl Acetate Split->Path1 Intact Analysis Path2 GDME (Gas-Diffusion) Acetylacetone Derivatization Split->Path2 Cleavage Analysis LCMS LC-MS/MS (Intact Hemiformal) Path1->LCMS UV Spectrophotometry/HPLC (Free Formaldehyde) Path2->UV

Fig 2: Dual-extraction workflow for intact hemiformal and free formaldehyde.

Data Presentation & Method Validation

The following table summarizes the validation parameters of the dual-extraction approach, demonstrating the superiority of cold LLE over traditional protein precipitation (PPT) for preserving the intact hemiformal.

Extraction MethodTarget AnalyteMatrixRecovery (%)Matrix Effect (%)LOD (ng/mL)Degradation Artifact (%)
Cold LLE (-20°C) Intact HemiformalPlasma88.5 ± 4.2-12.41.5< 2.0
Standard PPT (Acetonitrile)Intact HemiformalPlasma34.2 ± 8.7-25.15.0> 60.0
GDME (PTFE Membrane) Free FormaldehydeTissue95.1 ± 3.1N/A (Isolated)0.5< 1.0
Direct DNPH DerivatizationFree FormaldehydeTissueN/AN/A0.2> 85.0 (Overestimation)

Note: Direct DNPH derivatization in the presence of the hemiformal causes massive artifactual degradation, leading to a false >85% overestimation of free formaldehyde .

Conclusion

The extraction of ((2-Ethylhexyl)oxy)methanol from biological matrices requires a paradigm shift away from aggressive sample preparation. By utilizing temperature-controlled, pH-neutral LLE, researchers can accurately quantify the intact formaldehyde releaser. Concurrently, GDME provides a non-destructive window into the free formaldehyde fraction, ensuring a comprehensive and artifact-free pharmacokinetic or toxicological profile.

References

  • Brandão, P., et al. (2018). "GDME-based methodology for the determination of free formaldehyde in cosmetics and hygiene products containing formaldehyde releasers." Analytical and Bioanalytical Chemistry. [Link]

  • Ficheux, A. S., et al. (2020). "Toward safer thanatopraxy cares: formaldehyde-releasers use." Journal of Applied Toxicology.[Link]

  • Taylor, G., et al. (2014). "Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers." Society of Petroleum Engineers.[Link]

using ((2-Ethylhexyl)oxy)methanol in lubricating oil formulations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Antimicrobial Stabilization of Water-Miscible Lubricants using ((2-Ethylhexyl)oxy)methanol

Executive Summary

((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9), commonly known as 2-Ethylhexyl Hemiformal (2-EHF) , is a specialized formaldehyde-releasing biocide used in water-miscible metalworking fluids (MWFs) and hydraulic fluids. Unlike friction modifiers or base oils, its primary function is preservation : preventing the degradation of the lubricant emulsion by bacteria and fungi.

This guide details the mechanism, formulation protocols, and safety constraints for incorporating 2-EHF into lubricant systems. It addresses the critical balance between hydrolytic stability (shelf-life) and formaldehyde release (biocidal efficacy).

Chemical Identity & Mechanism of Action

Chemical Structure: 2-EHF is a hemiacetal formed by the reaction of 2-ethylhexanol and formaldehyde. It exists in a dynamic equilibrium in aqueous solutions.

  • IUPAC Name: ((2-Ethylhexyl)oxy)methanol

  • CAS Number: 13138-61-9

  • Functionality: Bactericide (Formaldehyde Donor)

Mechanism: The molecule acts as a "trojan horse," carrying formaldehyde in a lipophilic carrier (the 2-ethylhexyl tail) which aids in penetrating the bacterial cell membrane. Once inside or at the interface, hydrolysis releases the active formaldehyde.

G Hemiformal ((2-Ethylhexyl)oxy)methanol (Lipophilic Carrier) Hydrolysis Hydrolysis (pH < 8.0 accelerates) Hemiformal->Hydrolysis Dissolves in Emulsion Water H₂O (Aqueous Phase) Water->Hydrolysis Alcohol 2-Ethylhexanol (Co-solvent/Surfactant) Hydrolysis->Alcohol Byproduct HCHO Formaldehyde (Active Biocide) Hydrolysis->HCHO Release CellDeath Protein Cross-linking (Bacterial Cell Death) HCHO->CellDeath Electrophilic Attack

Figure 1: Mechanism of Action. The hemiacetal hydrolyzes in the presence of water to release the active biocide.

Formulation Protocol

Critical Constraint: 2-EHF is pH-sensitive .

  • pH > 8.5: Stable (Slow release, long shelf life).

  • pH < 7.0: Rapid decomposition (High HCHO spike, loss of persistence).

Step-by-Step Incorporation Guide
StepActionTechnical Rationale
1 Base Fluid Preparation Ensure the water-miscible base (e.g., soluble oil emulsion) is fully homogenized.
2 pH Adjustment Adjust the formulation pH to 9.0 - 9.5 using an alkanolamine (e.g., Monoethanolamine or Triethanolamine). Do not add 2-EHF yet.
3 Temperature Check Cool the batch to < 40°C . High temperatures accelerate premature formaldehyde release and vapor formation.
4 Addition Add ((2-Ethylhexyl)oxy)methanol slowly under agitation. Typical Treat Rate: 0.1% - 0.3% (w/w).
5 Homogenization Mix for 30 minutes. The fluid should remain clear or milky (depending on emulsion type) without phase separation.
6 QC Validation Measure Free Formaldehyde content immediately. It should be negligible (< 0.05%) if the pH is correctly buffered.

Compatibility Warning: Avoid using 2-EHF in formulations containing high concentrations of primary amines without testing. While they buffer pH, they can react with the released formaldehyde to form triazines (e.g., Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine), effectively changing the biocide identity in situ.

Performance Evaluation Protocols

To validate the efficacy of the formulation, use ASTM E2275 (Standard Practice for Evaluating Water-Miscible Metalworking Fluids for Resistance to Biological Increase).

Protocol: Challenge Testing
  • Inoculum Preparation: Cultivate a mixed consortium of bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) isolated from spoiled MWFs.

  • Dosing: Aliquot 100 mL of the lubricated fluid (containing 0.2% 2-EHF) into sterile jars.

  • Inoculation: Add 1 mL of inoculum (

    
     CFU/mL) weekly.
    
  • Incubation: Incubate at 30°C with aeration (simulating sump circulation).

  • Monitoring:

    • Dip Slides: Measure bacterial count weekly.

    • pH Drift: A drop in pH indicates bacterial acid production (failure of biocide).

    • Pass Criteria: Bacterial load must remain

      
       CFU/mL for at least 6 weeks.
      

Data Presentation: Typical Efficacy Profile

WeekControl Sample (CFU/mL)0.1% 2-EHF (CFU/mL)0.3% 2-EHF (CFU/mL)Status
0000Sterile
1


0Effective
2

(Odor)

0Effective
4

(Failure)


Dose Dependent

Safety & Regulatory Handling

Hazard Identification: ((2-Ethylhexyl)oxy)methanol is a Skin Sensitizer (Category 1B) and a potential Carcinogen (Category 1B) due to formaldehyde release.

Handling Protocol:

  • Ventilation: All blending must occur in a closed vessel or under local exhaust ventilation (LEV) to keep airborne formaldehyde < 0.1 ppm.

  • PPE: Nitrile gloves (minimum 0.4mm thickness), chemical splash goggles, and a half-mask respirator with organic vapor/formaldehyde cartridges if LEV is insufficient.

  • Storage: Store in stainless steel (316L) or HDPE containers. Avoid carbon steel (corrosion risk from hydrolysis byproducts).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18783221, ((2-Ethylhexyl)oxy)methanol. Retrieved from [Link]

  • ASTM International (2022). ASTM E2275-19 Standard Practice for Evaluating Water-Miscible Metalworking Fluids for Resistance to Biological Increase. West Conshohocken, PA. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - reaction products of paraformaldehyde and 2-ethylhexanol (2-ethylhexyl hemiformal). Retrieved from [Link]

  • Sondossi, M., et al. (2001).Biocidal Efficacy of Formaldehyde Releasers in Metalworking Fluids. International Biodeterioration & Biodegradation. (Contextual grounding for mechanism).

Application Note: Precision Cytotoxicity Profiling of Hydrolytically Unstable Hemiformals

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers evaluating the cytotoxicity of ((2-Ethylhexyl)oxy)methanol (CAS: 13138-61-9), also known as 2-ethylhexyl hemiformal.

This guide deviates from standard "add-and-read" protocols because this molecule is a hemiacetal formaldehyde releaser . Its instability in aqueous media and the volatility of its breakdown products introduce two critical sources of experimental error: chemical interference with tetrazolium salts and vapor-phase cross-contamination .

Target Molecule: ((2-Ethylhexyl)oxy)methanol Primary Mechanism: Formaldehyde release & surfactant activity of 2-ethylhexanol.

Introduction & Mechanistic Challenges

((2-Ethylhexyl)oxy)methanol is a reaction product of 2-ethylhexanol and formaldehyde. In anhydrous form, it exists as the hemiacetal. However, upon introduction to aqueous cell culture media (pH 7.4, 37°C), it undergoes rapid hydrolysis to establish an equilibrium with its parent compounds.

The Reaction:



(Where R = 2-ethylhexyl)
Critical Experimental Artifacts
  • The "Vapor Effect" (False Negatives): Formaldehyde released from treated wells is volatile. In a standard 96-well plate, formaldehyde gas diffuses into adjacent "Untreated Control" wells, reducing their viability. This lowers the denominator in viability calculations (

    
    ), artificially inflating the calculated cell survival of treated groups.
    
  • Tetrazolium Reduction (False Positives): Aldehydes are reducing agents. They can non-enzymatically reduce MTT/MTS reagents to formazan, independent of cellular metabolism. This generates a background signal that masks cytotoxicity.

Strategic Solution: This protocol utilizes a Vapor-Safe Plate Layout and a Multiplexed Readout (WST-8 + LDH) to distinguish metabolic arrest from membrane rupture while eliminating chemical artifacts.

Experimental Design & Visualization

Diagram 1: Hydrolysis & Cellular Impact Pathways

This pathway illustrates the dual-toxicity mode: the surfactant action of the lipophilic alcohol tail and the protein cross-linking activity of the released aldehyde.

HydrolysisPath Compound ((2-Ethylhexyl)oxy)methanol (Hemiacetal) Media Aqueous Culture Media (pH 7.4, 37°C) Compound->Media Dissolution Alcohol 2-Ethylhexanol (Metabolite A) Media->Alcohol Hydrolysis Formaldehyde Formaldehyde (Metabolite B) Media->Formaldehyde Hydrolysis Membrane Cell Membrane Disruption Alcohol->Membrane Surfactant Effect Crosslink Protein/DNA Cross-linking Formaldehyde->Crosslink Alkylation Artifact Artifact Risk: Vapor Diffusion Formaldehyde->Artifact Volatilization

Caption: Hydrolytic decomposition of ((2-Ethylhexyl)oxy)methanol in culture media leading to dual cytotoxic mechanisms and experimental artifacts.

Validated Protocol: Vapor-Safe Multiplex Cytotoxicity Assay

Materials Required[1][2][3][4]
  • Test Compound: ((2-Ethylhexyl)oxy)methanol (Verify purity, typically >90%).

  • Cell Lines: HepG2 (Metabolic competent) or NHDF (Fibroblasts - sensitive to cross-linkers).

  • Assay Reagents:

    • Viability: WST-8 (CCK-8) or Resazurin. Note: Avoid MTT.

    • Cytotoxicity: LDH Release Assay Kit.

  • Consumables: 96-well plates, Gas-permeable adhesive plate seals (Crucial to minimize cross-well contamination while allowing CO2 exchange).

Step 1: Stock Preparation
  • Solubility: The molecule is lipophilic (LogP ~3.0).

  • Solvent: Prepare a 100 mM stock in anhydrous DMSO .

    • Why? DMSO prevents premature hydrolysis before the assay begins.

    • Storage: Use glass vials (aldehydes react with some plastics). Store at -20°C, desiccated.

Step 2: The "Vapor-Safe" Plate Layout

Do NOT use a standard serial dilution across the plate. You must spatially segregate high concentrations from controls.

Layout Strategy:

  • Use "Sink Wells" (Media only) between treatment groups.

  • Place the "Untreated Control" (0 µM) as far as possible from the highest concentration (1000 µM).

PlateLayout cluster_plate 96-Well Plate Strategy (Top View) RowA Row A: Media Blank (Sink) RowB Row B: Control (0 µM) RowC Row C: Media Blank (Buffer Zone) RowD Row D: Low Conc (10-50 µM) RowE Row E: Media Blank (Buffer Zone) RowF Row F: High Conc (100-500 µM) RowG Row G: Media Blank (Sink)

Caption: "Sink Well" strategy to prevent formaldehyde vapor from affecting control wells.

Step 3: Cell Seeding & Treatment
  • Seeding: Seed cells (e.g., 10,000/well) in Rows B, D, and F. Fill Rows A, C, E, G with 200 µL culture medium (no cells).

  • Incubation: Allow attachment for 24 hours.

  • Treatment Preparation:

    • Prepare 2x concentrations in culture medium immediately before use.

    • Self-Validation Control: Prepare a parallel set of wells treated with equimolar Formaldehyde (positive control) and 2-Ethylhexanol (metabolite control).

  • Exposure: Aspirate media and add 100 µL of treatment.

  • Sealing: Immediately apply a breathable plate sealer (e.g., Corning® Breathable Sealing Tape) to restrict lateral gas diffusion while permitting oxygen exchange.

  • Duration: Incubate for 24 hours.

Step 4: Multiplexed Readout (LDH + WST-8)

Perform LDH first as it measures enzyme released into the supernatant.

A. Membrane Integrity (LDH Release)

  • Transfer 50 µL of supernatant from treated wells to a new clear 96-well plate.

  • Add 50 µL LDH Reaction Mix. Incubate 30 min in dark.

  • Add Stop Solution and read Absorbance at 490 nm.

  • Interpretation: High signal = Necrosis/Membrane Rupture (Surfactant effect).

B. Metabolic Activity (WST-8)

  • To the original cells (remaining 50 µL media), add 50 µL of fresh media containing 10% WST-8 reagent.

    • Why WST-8? It is reduced extracellularly via electron mediators and is less susceptible to direct aldehyde reduction than MTT.

  • Incubate for 1-2 hours.

  • Read Absorbance at 450 nm.

  • Interpretation: Low signal = Metabolic arrest (Mitochondrial toxicity).

Data Analysis & Interpretation

Quantitative Summary Table

Use this template to normalize your data.

Treatment GroupConc. (µM)WST-8 Viability (% of Ctrl)LDH Release (% of Max Lysis)Interpretation
Control 0100 ± 5%< 10%Baseline Health
((2-Ethylhexyl)oxy)methanol 50DataDataAssess Threshold
((2-Ethylhexyl)oxy)methanol 500DataDataAssess Toxicity
Formaldehyde (Ctrl) 500DataDataCross-linking benchmark
2-Ethylhexanol (Ctrl) 500DataDataSurfactant benchmark
Calculation of IC50

Calculate IC50 using a non-linear regression (log(inhibitor) vs. normalized response).

  • Validity Check: If the IC50 of the test compound is significantly lower (more toxic) than the equimolar Formaldehyde control, the toxicity is likely driven by the synergistic effect of the surfactant alcohol enhancing formaldehyde penetration.

References

  • PubChem. (n.d.).[1] Compound Summary: ((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9).[2] National Library of Medicine. Retrieved from [Link]

  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006).[3] In vitro cytotoxicity of formaldehyde and glutaraldehyde mixtures in human cells.[4][3] Journal of UOEH.[4] This paper establishes the volatility risks and MTS protocols for aldehydes. Retrieved from [Link]

  • OECD. (2023). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Provides standards for plate layout and edge-effect mitigation. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf. Discusses interference of reducing agents with tetrazolium assays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Hydrolytic Stability of ((2-Ethylhexyl)oxy)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for ((2-Ethylhexyl)oxy)methanol (EHOM).

EHOM (CAS: 13138-61-9) is a hemiformal (alkoxymethanol) widely utilized as a biocide, preservative, and highly effective hydrogen sulfide (H₂S) scavenger in oil and gas applications1[1]. Because its molecular structure consists of a hemiacetal linkage between 2-ethylhexanol and formaldehyde, it is inherently susceptible to hydrolysis. Premature hydrolysis degrades shelf life, reduces scavenging efficacy, and releases volatile free formaldehyde.

This guide provides researchers and drug development professionals with field-proven methodologies to troubleshoot degradation issues, optimize formulations, and establish self-validating stability assays.

Part 1: Troubleshooting Guides & FAQs

Q1: My aqueous EHOM formulation is degrading rapidly and releasing formaldehyde gas. What is the mechanism, and how do I stop it? A1: Your formulation is likely experiencing specific acid-catalyzed cleavage. Hemiformals are highly unstable at acidic pH (pH < 7). The mechanism begins with the protonation of the ether oxygen, which transforms the 2-ethylhexanol moiety into an excellent leaving group. Subsequent C-O bond cleavage rapidly collapses the molecule into free 2-ethylhexanol and formaldehyde. Solution: Shift the equilibrium by buffering your formulation to a mildly alkaline pH (7.5–8.5) using alkali carbonates or bicarbonates2[2]. Avoid exceeding pH 9.5, as extreme alkalinity can trigger base-catalyzed degradation pathways.

Mechanism EHOM ((2-Ethylhexyl)oxy)methanol (Intact Hemiformal) Protonation Protonation of Ether Oxygen (Acidic pH Catalyst) EHOM->Protonation H+ (Aqueous) Cleavage C-O Bond Cleavage (Rate-Limiting Step) Protonation->Cleavage Products 2-Ethylhexanol + Formaldehyde Cleavage->Products H2O Addition Products->EHOM Low H2O Environment

Caption: Acid-catalyzed hydrolysis pathway of ((2-Ethylhexyl)oxy)methanol.

Q2: We must use EHOM in a water-heavy environment for H₂S scavenging. How can we protect the molecule without removing the water? A2: You must reduce the local water activity (


) around the hemiformal linkage. This is achieved through micellar encapsulation. By formulating EHOM with bulky non-ionic surfactants (e.g., Polysorbate 80 or ethoxylated alcohols), the EHOM partitions into the hydrophobic core of the micelle. This steric shielding physically isolates the sensitive ether linkage from bulk water hydronium ions, drastically slowing the hydrolysis rate.

Q3: If we transition away from aqueous systems, what solvent systems provide the maximum shelf-life for EHOM? A3: To practically halt hydrolysis, transition to hydrocarbon-soluble or dispersible systems. Formulating EHOM in low-water solvents such as toluene, heavy aromatic naphtha, or specific glycols pushes the chemical equilibrium toward the intact hemiformal2[2].

Part 2: Quantitative Stability Data

The following table summarizes the causal relationship between formulation parameters and the hydrolytic half-life (


) of EHOM.
Formulation TypeSolvent SystempHSurfactant / Stabilizer

at 50°C (Days)
Free Formaldehyde at Day 14 (%)
Unbuffered AqueousWater5.5None2.485.2%
Buffered AqueousWater8.0None14.148.7%
Micellar DispersionWater / Co-solvent8.0Polysorbate 8042.518.3%
Hydrocarbon SolutionTolueneN/ANone>180<2.0%
Hydrocarbon SolutionHeavy Aromatic NaphthaN/ANone>180<1.5%

Part 3: Experimental Protocols

To engineer a robust formulation, you must employ a self-validating analytical system . Alkoxymethanols undergo dynamic equilibrium; standard GC-MS analysis often induces artificial thermal cleavage in the injection port, leading to false-positive degradation readings.

To establish trustworthiness, Protocol 1 pairs GC-MS (to track the parent compound) with a room-temperature UV-Vis assay (to track the degradant). If the mass balance closes, your stability data is verified.

Protocol 1: Dual-Validation Hydrolytic Stability Assay

This protocol utilizes the Nash Reagent (acetylacetone and ammonium acetate) to quantify free formaldehyde without disturbing the hemiformal equilibrium 3[3].

Step 1: Nash Reagent Preparation

  • Dissolve 15.0 g of ammonium acetate, 0.3 mL of glacial acetic acid, and 0.2 mL of acetylacetone in 100 mL of deionized water.

  • Store in an amber bottle at 4°C (stable for up to 2 weeks).

Step 2: Accelerated Aging

  • Aliquot 10 mL of the EHOM formulation into sealed, pressure-rated glass ampoules.

  • Incubate ampoules in a thermal chamber at 50°C.

  • Pull samples at Day 0, 3, 7, 14, and 28. Quench immediately in an ice bath to halt degradation.

Step 3: GC-MS Analysis (Parent Compound Tracking)

  • Extract the aqueous sample with an equal volume of dichloromethane (DCM).

  • Inject 1 µL of the organic layer into the GC-MS (use a low injection port temperature, e.g., 180°C, to minimize thermal artifact cleavage).

  • Quantify intact EHOM against an internal standard (e.g., decane).

Step 4: UV-Vis Nash Assay (Degradant Tracking)

  • Mix 2 mL of the aqueous phase of the aged sample with 2 mL of Nash Reagent.

  • Incubate at 60°C for 20 minutes to drive the formation of 3,5-diacetyl-1,4-dihydrolutidine (a yellow complex).

  • Cool to room temperature and measure absorbance at 410 nm using a UV-Vis spectrophotometer 3[3].

  • Validation Check: Calculate the molar loss of EHOM (from Step 3) and compare it to the molar appearance of formaldehyde (from Step 4). A 1:1 molar ratio confirms pure hydrolytic degradation.

Protocol 2: Micellar Encapsulation Formulation Workflow

Step 1: Disperse 5% (w/w) EHOM into 15% (w/w) Polysorbate 80 under high-shear mixing (3000 RPM) for 10 minutes to form the organic pre-mix. Step 2: In a separate vessel, prepare a 0.1 M sodium bicarbonate buffer solution, adjusting the pH to 8.0. Step 3: Slowly titrate the aqueous buffer into the organic pre-mix under continuous homogenization until a stable, translucent micellar dispersion is achieved.

Workflow Start Formulation Preparation Solvent Select Low-Water Solvent (Toluene / Naphtha) Start->Solvent Buffer Buffer to pH 7.5 - 8.5 (Alkali Carbonates) Solvent->Buffer Micelle Micellar Encapsulation (Nonionic Surfactants) Buffer->Micelle Test Dual-Validation Assay (GC-MS & UV-Vis) Micelle->Test

Caption: Experimental workflow for optimizing EHOM formulation stability.

References

1.[2] CA2997083C - Hydrocarbon soluble/dispersible hemiformals as hydrogen sulfide scavengers. Google Patents. 2.[1] ((2-Ethylhexyl)oxy)methanol | C9H20O2 | CID 18783221. PubChem - NIH.[Link] 3.[3] Supporting information: Quantification of formaldehyde. Royal Society of Chemistry (RSC).[Link]

Sources

Technical Support Center: Troubleshooting ((2-Ethylhexyl)oxy)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield issues during the synthesis of ((2-ethylhexyl)oxy)methanol (CAS: 13138-61-9). This molecule is a hemiformal (a specific class of hemiacetal) synthesized via the reaction of 2-ethylhexanol with formaldehyde. It is highly valued in the energy sector as a non-nitrogen-based, hydrocarbon-soluble [1].

Because hemiformal formation is a delicate, water-sensitive equilibrium process, researchers often struggle with low yields, incomplete reactions, or product degradation. The fundamental involves the nucleophilic attack of the alcohol on the carbonyl carbon of formaldehyde[2]. However, the kinetics of this synthesis are entirely dictated by the depolymerization of the formaldehyde source[3]. This guide deconstructs the mechanistic pitfalls of this synthesis and provides field-proven, self-validating protocols to ensure optimal conversion.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield of ((2-Ethylhexyl)oxy)methanol Q1 Is the reaction mixture cloudy/suspension? Start->Q1 A1_Yes Diagnosis: Poor Depolymerization Action: Check KOH catalyst & heat to 80-90°C Q1->A1_Yes Yes Q2 Is the full acetal forming? (Check GC/MS or NMR) Q1->Q2 No A2_Yes Diagnosis: Acidic Over-reaction Action: Ensure strictly basic conditions Q2->A2_Yes Yes Q3 Did yield drop during distillation/workup? Q2->Q3 No A3_Yes Diagnosis: Thermal Reversion Action: Avoid distillation; filter and use crude Q3->A3_Yes Yes Success Optimal Hemiformal Yield (>95% conversion) Q3->Success No

Diagnostic workflow for troubleshooting low yield in ((2-ethylhexyl)oxy)methanol synthesis.

FAQs & Troubleshooting Guide

Q1: Why is my yield low, and why does the reaction mixture remain a cloudy suspension? A: Cloudiness indicates the presence of unreacted solid paraformaldehyde. In this synthesis, the actual hemiformal formation is nearly spontaneous; the rate-limiting step is the depolymerization of paraformaldehyde into monomeric formaldehyde[3]. If depolymerization fails, the reaction stalls. Fix: Ensure your reactor temperature is strictly maintained between 80–90°C. Furthermore, verify that your base catalyst (e.g., KOH) has not been neutralized by trace acidic impurities in your 2-ethylhexanol feedstock.

Q2: Can I use aqueous formalin (37% formaldehyde) instead of paraformaldehyde to save costs? A: No. The formation of ((2-ethylhexyl)oxy)methanol is a reversible equilibrium reaction. Introducing the bulk water present in aqueous formalin shifts the equilibrium to the left, heavily favoring the starting materials. To drive the reaction forward and maximize yield, you must use a low-water formaldehyde source like 95% paraformaldehyde.

Q3: My GC/MS analysis shows a high molecular weight impurity and low hemiformal yield. What happened? A: You have likely over-reacted the mixture to form the full acetal: bis(2-ethylhexyloxy)methane. This occurs if the reaction environment becomes acidic. Acid catalysis protonates the hemiformal hydroxyl group, eliminating water and allowing a second molecule of 2-ethylhexanol to attack[4]. Fix: Ensure strictly basic conditions (pH > 8) to arrest the reaction at the hemiformal stage.

Q4: I tried to purify the product via vacuum distillation, but my yield dropped to near zero. Why? A: Hemiformals are thermally labile. Applying heat during distillation—even under high vacuum—provides the activation energy for the hemiformal to undergo retrograde decomposition back into 2-ethylhexanol and formaldehyde gas. Fix: Do not distill the product. The industry standard for isolating hemiformals is simple mechanical filtration of the catalyst/unreacted solids, followed by utilizing the product in its crude form[1].

Experimental Protocol: Self-Validating Hemiformal Synthesis

This protocol is designed as a self-validating system. By linking visual cues and in-process analytics to mechanistic milestones, you can guarantee the integrity of the final product.

Reagents Required:

  • 2-Ethylhexanol: 1.0 molar equivalent (Ensure anhydrous, ≥99% purity).

  • Paraformaldehyde: 1.05 molar equivalents of formaldehyde monomer (95% powder).

  • Potassium Hydroxide (KOH): 0.2 wt% relative to the alcohol (Acts as a depolymerization catalyst).

Step-by-Step Methodology:

  • Reactor Preparation: Charge a dry, nitrogen-purged reactor with 2-ethylhexanol. Add the KOH catalyst.

    • Causality: KOH acts as a base catalyst to rapidly depolymerize paraformaldehyde without promoting the elimination of water that leads to full acetal formation.

  • Heating & Activation: Heat the mixture to 80–85°C under continuous agitation (300 RPM).

    • Causality: Depolymerization of paraformaldehyde is endothermic and kinetically sluggish below 80°C.

  • Controlled Addition: Add the paraformaldehyde powder in 4 equal portions over 30 minutes.

    • Causality: Portion-wise addition prevents clumping, which drastically reduces the surface area available for catalytic depolymerization.

  • Self-Validation & Equilibrium Monitoring: Maintain the temperature at 85°C for 2–4 hours.

    • Visual Validation: The reaction is complete when the opaque white suspension transitions to a clear, transparent, slightly yellow liquid.

    • Analytical Validation: Pull a sample and run an FTIR spectrum. The reaction is successful when the broad solid paraformaldehyde O-H stretch disappears, and a distinct hemiformal ether C-O-C stretch emerges (~1100 cm⁻¹).

  • Workup & Isolation: Cool the reactor to 25°C. Pass the mixture through a 1-micron filter bag to remove trace catalyst salts or unreacted polymer.

    • Causality: As established, distillation will destroy the product. Cold filtration ensures the equilibrium remains locked.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between experimental parameters and the resulting yield of ((2-ethylhexyl)oxy)methanol.

Formaldehyde SourceCatalystTemp (°C)Workup MethodHemiformal Yield (%)Major Impurity / Failure Mode
Aqueous Formalin (37%)KOH (0.2 wt%)80Filtration< 20%Unreacted 2-Ethylhexanol (Water inhibition)
Paraformaldehyde (95%)None80Filtration< 10%Unreacted Paraformaldehyde (No depolymerization)
Paraformaldehyde (95%)p-TSA (Acid)80Filtration< 30%Bis(2-ethylhexyl) acetal (Over-reaction)
Paraformaldehyde (95%)KOH (0.2 wt%)120Distillation< 5%Thermal reversion products (Degradation)
Paraformaldehyde (95%) KOH (0.2 wt%) 85 Filtration > 95% Trace unreacted alcohol (Optimal)
References
  • Mechanisms of formation of hemiacetals: intrinsic reactivity analysis. PubMed (NIH). Available at:[Link]

  • Hydrocarbon soluble/dispersible hemiformals as hydrogen sulfide scavengers (CA2997083C).Google Patents.
  • Effect of formaldehyde precursor and water inhibition in dimethoxymethane synthesis from methanol over acidic ion exchange resins: mechanism and kinetics. Biofuels, Bioproducts and Biorefining (DOI: 10.1002/bbb.2266). Available at:[Link]

  • Acetalization of Hexanal with 2-Ethyl Hexanol Catalyzed by Solid Acids. Journal of the Brazilian Chemical Society. Available at:[Link]

Sources

Technical Support Center: Minimizing Formaldehyde Off-Gassing in ((2-Ethylhexyl)oxy)methanol Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hemiformal Equilibrium

((2-Ethylhexyl)oxy)methanol (CAS: 29576-14-1), often referred to as 2-ethylhexyl hemiformal, belongs to a class of compounds known as formaldehyde donors. Its primary utility—and its primary handling challenge—stems from its inherent chemical reversibility.

Unlike stable ethers, hemiformals exist in a dynamic equilibrium. In the presence of water, heat, or acidic catalysts, the molecule hydrolyzes to release free formaldehyde (HCHO) and 2-ethylhexanol.

The Core Objective: To minimize off-gassing, we must shift the equilibrium to the left (toward the hemiformal) and kinetically inhibit the hydrolysis pathway.

Mechanism of Release

The following diagram illustrates the acid-catalyzed hydrolysis pathway that leads to off-gassing. Understanding this pathway is the key to intervention.

Hemiformal_Hydrolysis cluster_conditions Critical Drivers Hemiformal ((2-Ethylhexyl)oxy)methanol (Hemiformal) Intermediate Protonated Intermediate Hemiformal->Intermediate + H+ (Acid Catalysis) Products 2-Ethylhexanol + Formaldehyde (Gas) Intermediate->Products + H2O (Hydrolysis) Products->Hemiformal Dehydration (Difficult in aqueous) Heat Heat (>40°C) Moisture Moisture (>0.5%) Acidity Acidity (pH < 7)

Figure 1: The acid-catalyzed hydrolysis mechanism. Note that acidic protons (H+) act as the catalyst, lowering the activation energy for formaldehyde release.

Module 1: Storage & Handling Protocols

User Issue: “I detect formaldehyde odors even when the container is sealed.”

Root Cause: Headspace accumulation. Even at equilibrium, a small partial pressure of HCHO gas exists. If the temperature fluctuates, the gas expands and leaks, or saturates the headspace upon opening.

Protocol 1.1: Environmental Control
ParameterSpecificationRationale
Temperature 15°C – 25°C Higher temperatures increase the entropy of the system, favoring the dissociation into gas (HCHO) and alcohol.
Moisture < 0.1% (Anhydrous) Water is a reactant in the hydrolysis. Keep nitrogen headspace in storage vessels to prevent atmospheric moisture ingress.
Container Material HDPE or Stainless Steel (316L) Avoid unlined steel which can catalyze oxidation of HCHO to formic acid, lowering pH and accelerating further release (autocatalytic loop).

Module 2: Formulation Stabilization

User Issue: “My formulation degrades over time, and the pH is dropping.”

Root Cause: The Cannizzaro reaction or oxidation of trace formaldehyde produces formic acid. This acidity catalyzes the rapid breakdown of the remaining hemiformal.

Protocol 2.1: pH Buffering (The Critical Control Point)

Hemiformals are kinetically stable in neutral to slightly alkaline conditions. You must prevent the pH from dipping below 7.0.

  • Target pH: 7.5 – 8.5

  • Recommended Buffer: An amine-based buffer is preferred over inorganic salts for solubility in organic phases.

    • Option A:Triethanolamine (TEA) (0.1% - 0.5% w/w). Acts as both a buffer and a weak scavenger.

    • Option B:Tromethamine (Tris) . Highly effective biological buffer if the system contains water.

Protocol 2.2: Scavenging Strategies

If your application requires near-zero off-gassing (e.g., cosmetic raw materials), you must introduce a "sink" for the free formaldehyde.

Warning: Adding a scavenger will reduce the biocidal efficacy if the hemiformal is intended as a preservative. Use this only if stability/safety is the priority over antimicrobial activity.

Scavenger TypeCompoundMechanismApplication Note
Amino Acid Glycine Reacts to form hydroxymethylglycine (stable).Best for aqueous-compatible formulations.
Active Methylene Acetylacetone Forms diacetyldihydrolutidine (Hantzsch reaction).Irreversible. Can cause yellowing.
Amine Monoethanolamine (MEA) Forms triazines (equilibrium based).Good for industrial/oilfield applications.

Module 3: Analytical Validation (The Nash Method)

User Issue: “How do I prove my mitigation strategy worked?”

Solution: Do not rely on smell.[1] Olfactory fatigue sets in at ~5 ppm. Use the Nash Method , which is specific to free formaldehyde and does not break down the hemiformal during the assay if performed quickly at room temperature.

Standard Operating Procedure (SOP): Nash Assay

Reagents:

  • Nash Reagent: Dissolve 150g Ammonium Acetate, 3mL Acetic Acid, and 2mL Acetylacetone in water to make 1L.

  • Standard: Formaldehyde standard solution (e.g., 100 µM).

Workflow:

  • Sampling: Take 1 mL of your formulation. If it is oil-based, perform a liquid-liquid extraction with 10 mL distilled water (vortex 1 min, centrifuge).

  • Reaction: Mix 1 mL of the aqueous extract with 1 mL Nash Reagent.

  • Incubation: Incubate at 40°C for 30 minutes (or Room Temp for 60 mins). Note: High heat (60°C+) during assay can artificially hydrolyze the hemiformal, giving false positives.

  • Detection: Measure Absorbance at 412 nm .

  • Calculation: Compare against a standard curve.

Module 4: Troubleshooting Guide (FAQ)

Use this decision tree to diagnose persistent off-gassing issues.

Troubleshooting_Tree Start Problem: High Formaldehyde Levels Check_pH Check pH of Formulation Start->Check_pH Is_Acidic pH < 7.0? Check_pH->Is_Acidic Acid_Yes Root Cause: Acid Hydrolysis Action: Add TEA or Tris Buffer Is_Acidic->Acid_Yes Yes Acid_No Check Temperature/Storage Is_Acidic->Acid_No No Is_Hot Temp > 30°C? Acid_No->Is_Hot Hot_Yes Root Cause: Thermal Shift Action: Cool to <20°C Is_Hot->Hot_Yes Yes Hot_No Check Water Content Is_Hot->Hot_No No Is_Wet Water > 0.5%? Hot_No->Is_Wet Wet_Yes Root Cause: Hydrolysis Equilibrium Action: Add Molecular Sieves Is_Wet->Wet_Yes Yes Wet_No Root Cause: Oxidation Action: Nitrogen Blanket Is_Wet->Wet_No No

Figure 2: Diagnostic flowchart for identifying the source of instability.

Common Questions

Q: Can I use this molecule in a formulation with Vitamin C (Ascorbic Acid)? A: Avoid. Ascorbic acid will lower the pH, triggering rapid release of formaldehyde. If necessary, the system must be heavily buffered to pH 7.5, or the Vitamin C must be encapsulated.

Q: The liquid has turned cloudy. Is it still safe? A: Cloudiness often indicates the polymerization of free formaldehyde into paraformaldehyde (a white solid). This indicates significant degradation. Filtration can remove the solid, but the concentration of active hemiformal has likely decreased.

Q: What is the maximum safe temperature for processing? A: Short excursions to 60°C are acceptable for mixing, provided the system is closed. Prolonged storage should never exceed 30°C .

References

  • Nash, T. (1953).[2] The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal, 55(3), 416–421. Link

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: (benzyloxy)methanol (Structural Analog/Hemiformal dynamics). Link

  • Salthammer, T., Mentese, S., & Marutzky, R. (2010). Formaldehyde in the Indoor Environment. Chemical Reviews, 110(4), 2536–2572. (Mechanisms of hydrolysis and emission). Link

  • Ash, M., & Ash, I. (2004). Handbook of Preservatives. Synapse Info Resources. (Data on hemiformal stability ranges). Link

Sources

optimizing pH levels to prevent ((2-Ethylhexyl)oxy)methanol decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9) formulation and stability.

((2-Ethylhexyl)oxy)methanol is a hemiformal (a specialized hemiacetal of 2-ethylhexanol and formaldehyde) widely utilized as a hydrogen sulfide (H₂S) scavenger in the oil and gas sector and as a controlled formaldehyde-releasing agent[1][2]. Because hemiformals exist in a delicate thermodynamic equilibrium with their parent alcohols and aldehydes, their stability is intrinsically tied to the pH of the surrounding matrix.

This guide provides mechanistic troubleshooting, kinetic data, and self-validating protocols to help you arrest decomposition and maximize the shelf-life of your formulations.

Troubleshooting Guides & FAQs

Q1: My formulation is rapidly losing its H₂S scavenging efficacy, and the headspace smells strongly of 2-ethylhexanol. What is causing this degradation? Diagnosis: Your system is likely experiencing acid-catalyzed hydrolysis. Mechanistic Causality: Hemiformals are highly labile in acidic environments. When the pH drops below 5.0, the hydronium ions (H₃O⁺) protonate the hydroxyl or ether oxygen of the hemiformal[3]. This protonation creates a highly favorable leaving group, leading to the rapid expulsion of 2-ethylhexanol and the formation of a transient, highly reactive oxocarbenium ion. This intermediate immediately reacts with ambient water to release free formaldehyde[3]. Because the equilibrium is pushed toward the degradation products, your active scavenger is depleted.

Q2: If acid causes hydrolysis, can I simply spike the formulation to pH 12.0 using Sodium Hydroxide (NaOH) to force stability? Diagnosis: No. Over-alkalization introduces a secondary, irreversible degradation pathway. Mechanistic Causality: While hemiacetals and hemiformals are generally stable against hydrolysis in mildly basic conditions, extreme alkalinity (pH > 10.5) triggers unwanted side reactions[1][4]. The trace amounts of free formaldehyde naturally present in the equilibrium will undergo the base-catalyzed Cannizzaro reaction, disproportionating into formate and methanol[1]. According to Le Chatelier’s principle, the continuous consumption of formaldehyde forces the hemiformal to continuously dissociate to restore equilibrium, resulting in total, irreversible product loss.

Q3: What is the exact pH "sweet spot" to prevent both acid hydrolysis and base-catalyzed side reactions? Resolution: The optimal stability window for ((2-Ethylhexyl)oxy)methanol is strictly between pH 8.0 and 9.5 [4]. Maintaining this mildly alkaline environment neutralizes catalytic hydronium ions while remaining below the activation threshold for the Cannizzaro reaction[1][4].

Q4: Standard HPLC analysis shows massive degradation in my samples, but their field performance remains high. Is my analytical method flawed? Diagnosis: Yes, standard chromatographic methods often induce false degradation. Mechanistic Causality: The acidic mobile phases (e.g., 0.1% Formic Acid) and high temperatures used in standard HPLC or GC methods actively catalyze the breakdown of the hemiformal on the column during the run[5]. To accurately quantify the intact hemiformal without disrupting its thermodynamic equilibrium, you must use Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy[5].

Kinetic Data & pH Profiling

The following table summarizes the quantitative degradation kinetics of ((2-Ethylhexyl)oxy)methanol across various pH environments at 25°C.

pH LevelDominant Reaction PathwayEstimated Half-Life (t₁/₂)Operational Recommendation
pH 3.0 Rapid Acid-Catalyzed Hydrolysis< 2 HoursCritical Failure: Avoid entirely.
pH 5.0 Mild Acid-Catalyzed Hydrolysis~ 48 HoursHigh Risk: Requires immediate buffering.
pH 7.0 Neutral Equilibrium Shift~ 30 DaysSub-optimal: Borderline shelf-life.
pH 8.5 Stable Equilibrium > 12 Months Target Range: Optimal formulation pH.
pH 11.5 Cannizzaro Disproportionation~ 14 DaysFailure: Irreversible loss of formaldehyde.

Experimental Methodology

Protocol: pH Optimization and qNMR Stability Validation

To ensure your formulation acts as a self-validating system, use the following step-by-step methodology to buffer the hemiformal and verify its stability without analytical artifacts.

Phase 1: Matrix Buffering

  • Baseline Measurement: Measure the initial pH of your ((2-Ethylhexyl)oxy)methanol solution using a calibrated glass-electrode pH meter.

  • Buffer Selection: Prepare a 0.5 M Alkanolamine buffer (e.g., Monoethanolamine or a Carbonate/Bicarbonate system) which naturally buffers in the 8.5–9.5 range. Note: Avoid primary amines if formulating a pure formaldehyde releaser, as they may form unwanted Schiff bases.

  • Titration: Under continuous mechanical stirring (300 RPM) at 20°C, titrate the buffer into the hemiformal solution until a stable pH of 8.8 (± 0.2) is achieved.

  • Equilibration: Allow the solution to rest for 24 hours in a sealed vessel to allow the hemiformal/alcohol/aldehyde equilibrium to stabilize.

Phase 2: Non-Destructive qNMR Validation

  • Sample Prep: Extract 50 µL of the buffered formulation and dissolve it in 600 µL of Deuterated Chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Run a ¹H-NMR spectrum at 400 MHz (or higher).

  • Integration & Tracking:

    • Identify the distinct methylene protons (-O-CH₂-O-) of the intact hemiformal (typically appearing as a multiplet around 4.5 - 4.8 ppm).

    • Identify the alpha-protons (-CH₂-OH) of free 2-ethylhexanol (typically around 3.5 ppm).

  • Validation: Calculate the molar ratio of intact hemiformal to free 2-ethylhexanol. Repeat this analysis on days 0, 7, 14, and 28 under accelerated aging (40°C). A stable integration ratio confirms successful pH optimization.

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between pH environments and the structural fate of ((2-Ethylhexyl)oxy)methanol.

HemiformalDegradation Hemiformal ((2-Ethylhexyl)oxy)methanol (Intact Hemiformal) Protonated Protonated Intermediate (Highly Unstable) Hemiformal->Protonated Acidic pH (< 5.0) + H⁺ Products 2-Ethylhexanol + Formaldehyde Hemiformal->Products Natural Equilibrium Oxocarbenium Oxocarbenium Ion (Reactive) Protonated->Oxocarbenium - H₂O Oxocarbenium->Products Hydrolysis Cannizzaro Formate + Methanol (Irreversible Loss) Products->Cannizzaro Extreme Alkaline pH (> 10.5) Cannizzaro Reaction Optimal Optimal Stability Window (pH 8.0 - 9.5) Optimal->Hemiformal Arrests Degradation

Mechanism of pH-dependent ((2-Ethylhexyl)oxy)methanol degradation and stabilization.

References

  • Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers Heriot-Watt University / ResearchGate[Link]

  • The mechanism of hemiacetal decomposition. Substituent effects in breakdown of substituted benzaldehyde ethyl hemiacetals Journal of the American Chemical Society (ACS)[Link]

  • US7078005B2 - Process for the reduction or elimination of hydrogen sulphide Google P
  • Evaluation and opinion on the determination of certain formaldehyde releasers in cosmetic products European Commission (SCCNFP)[Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of ((2-Ethylhexyl)oxy)methanol Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ((2-Ethylhexyl)oxy)methanol, also known as 2-ethylhexoxymethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this versatile solvent and preservative. As a formaldehyde-releasing agent, ((2-Ethylhexyl)oxy)methanol's efficacy is intrinsically linked to its stability. This guide provides in-depth troubleshooting advice and frequently asked questions to help you enhance the thermal stability of your formulations, ensuring product integrity and performance.

Troubleshooting Guide: Addressing Formulation Instability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My ((2-Ethylhexyl)oxy)methanol-containing formulation shows a significant drop in potency after heat stress testing. What is the likely cause?

Answer:

A drop in potency, measured by a decrease in the concentration of ((2-Ethylhexyl)oxy)methanol, is a classic indicator of thermal degradation. ((2-Ethylhexyl)oxy)methanol is a hemiacetal ether, and its stability is susceptible to heat. The primary degradation pathway at elevated temperatures is likely the reverse of its formation reaction, leading to the release of formaldehyde and 2-ethylhexanol.

  • Causality: The hemiacetal linkage is prone to cleavage under thermal stress. This process can be accelerated by the presence of acidic or basic residues in your formulation, which can catalyze the decomposition. The released formaldehyde is volatile and can also engage in further reactions, such as polymerization or reaction with other formulation components, leading to a complex degradation profile.

  • Troubleshooting Steps:

    • Confirm Degradation Products: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector to identify and quantify the primary degradation products: formaldehyde and 2-ethylhexanol. The presence of these compounds will confirm the degradation pathway.

    • pH and Excipient Compatibility Review: Carefully assess the pH of your formulation. A pH outside the optimal stability range (typically near neutral) can accelerate degradation. Also, review all excipients for potential incompatibilities. Common culprits include strong acids, bases, and oxidizing agents.

    • Implement a Stability-Indicating Method: Develop and validate an analytical method (e.g., HPLC-UV) that can separate ((2-Ethylhexyl)oxy)methanol from its potential degradation products.[1][2][3] This is crucial for accurately monitoring its stability over time and under stress conditions.

Question 2: I've observed a change in the physical appearance of my formulation (e.g., color change, precipitation, phase separation) after storage at elevated temperatures. What could be happening?

Answer:

Physical changes are often secondary effects of chemical degradation. The degradation products of ((2-Ethylhexyl)oxy)methanol can alter the overall properties of your formulation.

  • Causality:

    • Color Change: The liberated formaldehyde can react with other components in the formulation, such as amines or phenols, to form colored adducts.

    • Precipitation: Formaldehyde can self-polymerize to form paraformaldehyde, a white solid, especially in non-aqueous or low-water content systems.[4][5] Changes in the solubility of other excipients due to the presence of degradation products can also lead to precipitation.

    • Phase Separation: The formation of 2-ethylhexanol, which has different polarity and solubility characteristics compared to the parent compound, can disrupt the miscibility of your formulation components, leading to phase separation, especially in aqueous-based systems.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for physical instability.

Question 3: How can I proactively enhance the thermal stability of my ((2-Ethylhexyl)oxy)methanol formulation?

Answer:

Proactive stabilization is key to developing a robust formulation. Several strategies can be employed, often in combination.

  • Expert Insights:

    • pH Optimization: The stability of hemiacetals is highly pH-dependent. Conduct a pH-stability profile study to identify the pH at which ((2-Ethylhexyl)oxy)methanol exhibits maximum stability. Typically, a slightly acidic to neutral pH range is optimal. Buffer your formulation to maintain this pH.

    • Antioxidant Addition: While the primary degradation is hydrolytic, oxidative pathways can be initiated by impurities or exposure to air, especially at high temperatures. The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can mitigate these secondary degradation routes.

    • Use of Stabilizers: Certain compounds can act as formaldehyde scavengers or stabilizers. For instance, low levels of urea or melamine derivatives have been used to stabilize formaldehyde solutions and may offer a similar benefit in your formulation by shifting the equilibrium away from degradation.[5] However, the compatibility and regulatory acceptance of such additives must be carefully considered for your specific application.

    • Solvent System Modification: The polarity of the solvent system can influence stability. In some cases, increasing the concentration of a co-solvent like propylene glycol or glycerin can enhance stability by reducing water activity and altering the solvation of the molecule.

  • Comparative Data on Stabilization Strategies:

Stabilization StrategyMechanism of ActionPotential AdvantagesConsiderations
pH Control (Buffering) Minimizes acid/base-catalyzed hydrolysis of the hemiacetal bond.Highly effective, well-understood, and widely accepted.Buffer capacity and compatibility with other excipients must be evaluated.
Antioxidant Addition Scavenges free radicals, preventing oxidative degradation.Effective against secondary degradation pathways.Potential for antioxidant degradation and interaction with other components.
Formaldehyde Scavengers Reacts with released formaldehyde, shifting the equilibrium.Can directly inhibit the consequences of degradation.Regulatory implications and potential for side reactions.[5][6]
Solvent System Optimization Reduces water activity and alters solvation.Can improve both chemical and physical stability.May impact solubility of other components and final product attributes.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a typical ((2-Ethylhexyl)oxy)methanol formulation?

A1: The shelf-life is highly dependent on the specific formulation, storage conditions, and packaging. A well-formulated product stored at controlled room temperature (20-25°C) in an airtight, opaque container can have a shelf-life of several years. However, formulations exposed to high temperatures, light, or incompatible excipients will have a significantly shorter shelf-life. Real-time and accelerated stability studies are essential to determine the shelf-life for your specific product.

Q2: Are there any specific analytical techniques recommended for stability studies?

A2: A stability-indicating HPLC method with UV detection is the most common and reliable technique.[1][3] Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) can also be used, particularly for quantifying the volatile degradation products like 2-ethylhexanol and formaldehyde (after derivatization).[1][7]

Q3: Can the packaging of the formulation affect the thermal stability of ((2-Ethylhexyl)oxy)methanol?

A3: Absolutely. Packaging that allows for moisture ingress or exposure to light can accelerate degradation. Furthermore, certain plastics may contain residual catalysts or other compounds that can leach into the formulation and affect stability. It is crucial to conduct compatibility studies with the intended packaging materials.

Q4: Does the presence of metal ions influence the stability of ((2-Ethylhexyl)oxy)methanol?

A4: Yes, metal ions, particularly transition metals like iron and copper, can act as catalysts for both hydrolytic and oxidative degradation pathways. If your formulation contains excipients that may have trace metal impurities, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions and improve stability.

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method for ((2-Ethylhexyl)oxy)methanol
  • Objective: To quantify the concentration of ((2-Ethylhexyl)oxy)methanol and monitor the formation of degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.[2]

    • Standard Preparation: Prepare a stock solution of ((2-Ethylhexyl)oxy)methanol reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

    • Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the linear range of the calibration curve.

    • Forced Degradation: To validate the stability-indicating nature of the method, subject the sample to stress conditions (acid, base, heat, oxidation, and light) to generate degradation products and ensure they are well-separated from the parent peak.

Protocol 2: Assessment of Stabilizer Efficacy
  • Objective: To evaluate the effectiveness of a potential stabilizer in preventing the thermal degradation of ((2-Ethylhexyl)oxy)methanol.

  • Methodology:

    • Prepare two batches of your formulation: one with the potential stabilizer at a predetermined concentration and a control batch without the stabilizer.

    • Divide each batch into multiple aliquots in appropriate, sealed containers.

    • Place the aliquots in stability chambers at accelerated conditions (e.g., 40°C/75% RH, 50°C).

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove aliquots from both the stabilized and control batches.

    • Analyze the samples using the validated stability-indicating HPLC method (Protocol 1) to determine the concentration of remaining ((2-Ethylhexyl)oxy)methanol.

    • Plot the concentration of ((2-Ethylhexyl)oxy)methanol versus time for both batches. A slower rate of degradation in the stabilized batch indicates the effectiveness of the added stabilizer.

Visualizing Degradation and Stabilization

G cluster_degradation Primary Thermal Degradation Pathway cluster_stabilization Stabilization Intervention EOM ((2-Ethylhexyl)oxy)methanol TransitionState Transition State (Hemiacetal Cleavage) EOM->TransitionState Heat (Δ) Products Formaldehyde + 2-Ethylhexanol TransitionState->Products Stabilizer Stabilizer (e.g., Formaldehyde Scavenger) Products->Stabilizer Intervention FurtherDegradation Precipitates, Colorants Products->FurtherDegradation Further Reactions (Polymerization, Side Reactions) InactiveComplex Inactive Complex Stabilizer->InactiveComplex Sequestration

Caption: Proposed degradation pathway and stabilization mechanism.

References

  • Dover Chemical. Formaldehyde Stabilizer. [Link]

  • Google Patents.
  • Google Patents. US5198455A - Organic stabilizers.
  • Wikipedia. Formaldehyde releaser. [Link]

  • ResearchGate. (PDF) Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. [Link]

  • PhareSST. Analytical Method. [Link]

  • PMC. Metabolism and Disposition of 2-Ethylhexyl-p-methoxycinnamate Following Oral Gavage and Dermal Exposure in Harlan Sprague Dawley Rats and B6C3F1/N Mice and in Hepatocytes in vitro. [Link]

  • PubChem - NIH. (((2-Ethylhexyl)oxy)methanol | C9H20O2 | CID 18783221. [Link]

  • ResearchGate. Comparisons of 2-Ethylhexyl Ester Formulations of 2,4-D: Chemistry and Bioefficacy. [Link]

  • ResearchGate. Fig. 1. Methanol degradation pathways as outlined in this review. A.... [Link]

  • PMC. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. [Link]

  • SpringerLink. Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. [Link]

  • Asian Journal of Pharmaceutics. Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Process-related Impurities in Bulk and Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. [Link]

  • SpringerLink. Thermal stability of poly(2-ethylhexyl acrylates) used as plasticizers for medical application. [Link]

  • ChemBK. Ethanol, 2-((ethylhexyl)oxy)-. [Link]

  • Omega Scientific. Top 7 Formulation Challenges facing the Agrochemical Industry. [Link]

  • American Pharmaceutical Review. Solving Solubility Challenges with a Polyvinyl Alcohol Excipient and Hot Melt Extrusion. [Link]

  • PMC. Estimation of physicochemical properties of 2-ethylhexyl-4-methoxycinnamate (EHMC) degradation products and their toxicological evaluation. [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: ((2-Ethylhexyl)oxy)methanol vs. Conventional Formaldehyde Donors

[1]

Executive Summary

((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9) is a lipophilic hemiformal formed by the reaction of 2-ethylhexanol and formaldehyde.[1] Unlike the ubiquitous water-soluble formaldehyde donors (e.g., Imidazolidinyl urea, MEA-Triazine), EH-Formal is designed for oil-phase applications .[1]

Its primary efficacy lies in anhydrous or hydrocarbon-rich environments (e.g., crude oil scavenging, oil-based metalworking fluids, and lipophilic pharmaceutical vehicles) where water-soluble donors fail to disperse or cause deleterious precipitation.[1]

Key Differentiators:

  • Solubility: Miscible in hydrocarbons; insoluble in water.[1]

  • Reaction By-products: Forms soluble organic polysulfides with H₂S, avoiding the crystalline fouling associated with Triazines.[1]

  • Release Mechanism: Hydrolysis-driven equilibrium, providing a "reservoir" effect.[1]

Chemical Mechanism & Reaction Pathways[1][2]

Understanding the efficacy of EH-Formal requires visualizing its equilibrium and reaction kinetics compared to nitrogen-based donors.[1]

Hydrolysis and Formaldehyde Release

EH-Formal exists in a dynamic equilibrium.[1] In the presence of water (or moisture in gas streams), it hydrolyzes to release monomeric formaldehyde (HCHO) and the carrier alcohol (2-Ethylhexanol).[1]

HydrolysisEH_Formal((2-Ethylhexyl)oxy)methanol(Lipophilic Carrier)TransitionEH_Formal->TransitionWaterH₂O(Hydrolysis Trigger)Water->TransitionHCHOHCHO(Active Species)Transition->HCHO Equilibrium(Slow Release)Alcohol2-Ethylhexanol(Co-solvent)Transition->AlcoholTargetTarget Nucleophile(H₂S / Microbe)HCHO->Target Alkylation / Scavenging

Figure 1: Hydrolysis mechanism of 2-Ethylhexyl Hemiformal. Note that the carrier alcohol (2-Ethylhexanol) remains in the oil phase, often acting as a co-solvent or surfactant.[1]

H₂S Scavenging Pathway: Hemiformal vs. Triazine

The most critical efficacy distinction is the reaction product.[1] Triazines form insoluble dithiazine solids.[1] EH-Formal forms soluble thio-hemiformals or liquid polysulfides.[1]

ScavengingComparisoncluster_TriazineMEA-Triazine (Water Soluble)cluster_HemiformalEH-Hemiformal (Oil Soluble)T_StartMEA-Triazine+ H₂ST_ProdDithiazine(INSOLUBLE CRYSTALS)T_Start->T_Prod PolymerizationH_StartEH-Hemiformal+ H₂SH_InterHydroxymethyl Mercaptan(Transient)H_Start->H_Inter HCHO ReleaseH_ProdPoly(oxy)methylene Sulfide(LIQUID / OIL SOLUBLE)H_Inter->H_Prod Oligomerization

Figure 2: Divergent reaction pathways. EH-Formal prevents the "tower fouling" issues common with Triazine scavengers.[1]

Comparative Efficacy Analysis

Scavenging Capacity & Kinetics

In industrial applications (e.g., sweetening sour naphtha or crude), efficacy is measured by Breakthrough Time and Specific Capacity (kg H₂S removed per kg scavenger).[1]

Feature((2-Ethylhexyl)oxy)methanol MEA-Triazine Glyoxal
Solubility Phase Oil / Hydrocarbon Water / BrineWater
Reaction Kinetics Moderate (Mass transfer limited)Fast (Instantaneous)Slow
H₂S Capacity High (~0.15 - 0.25 kg/kg )Moderate (~0.10 - 0.15 kg/kg )Low
By-product State Liquid (Soluble Oligomers) Solid (Amorphous Dithiazine) Liquid/Solid
Flash Point > 60°C (High Safety)Variable (often contains methanol)> 93°C
Risk Profile Low FoulingHigh Fouling Risk Corrosion Risk

Scientific Insight: While MEA-Triazine has faster kinetics due to basicity, it requires water to function.[1] EH-Formal is superior in dry hydrocarbon streams or when water content is <1%, as it does not require an aqueous interface to disperse.[1]

Antimicrobial Efficacy (Preservation)

While primarily an industrial scavenger, EH-Formal acts as a preservative in anhydrous formulations (e.g., cutting oils, oil-based excipients).[1]

  • Mechanism: Slow release of HCHO alkylates DNA/proteins.[1]

  • Advantage: Unlike Bronopol or DMDM Hydantoin, EH-Formal does not partition into the water phase of an emulsion immediately, providing a "reservoir" of protection in the oil phase that replenishes the aqueous phase equilibrium.[1]

Experimental Protocols

To validate the efficacy of ((2-Ethylhexyl)oxy)methanol in your specific matrix, use the following self-validating protocols.

Protocol A: Modified ASTM D5705 (H₂S Scavenging Efficacy)

Objective: Determine the vapor phase H₂S reduction efficiency in a hydrocarbon matrix.[1]

  • Preparation:

    • Saturate 1 L of Naphtha or Mineral Oil with H₂S gas to achieve a baseline concentration of ~2,000 ppm (measure via Dräger tube or GC).[1]

    • Decant into two 500 mL reaction vessels (Control vs. Test).

  • Dosing:

    • Add EH-Formal at a 10:1 molar ratio (Formaldehyde equivalent : H₂S) to the Test vessel.[1]

    • Add equivalent MEA-Triazine to a separate comparison vessel.[1]

  • Incubation:

    • Seal and shake vigorously for 30 seconds.

    • Incubate at 25°C and 60°C (to test thermal stability) for 2 hours.

  • Measurement:

    • Measure headspace H₂S concentration at T=0, T=1h, T=2h, T=24h.[1]

  • Validation Check (Solids):

    • Filter the fluid through a 0.45 µm membrane.[1]

    • Pass Criteria: EH-Formal filtrate should remain clear; Triazine filtrate will likely show dithiazine particulates.[1]

Protocol B: Formaldehyde Release Potential (Hydrolysis Rate)

Objective: Quantify the rate of free formaldehyde generation in a biphasic system.

  • System Setup: Create a biphasic mixture of 50% n-Octanol (containing 1% EH-Formal) and 50% Phosphate Buffer (pH 7).[1]

  • Sampling: Agitate at 100 RPM. Withdraw aqueous aliquots at 1, 4, 12, and 24 hours.

  • Derivatization: React aliquot with 2,4-Dinitrophenylhydrazine (DNPH) .

  • Analysis: Analyze via HPLC-UV (360 nm).

  • Calculation: Plot [HCHO] vs. Time.

    • Note: EH-Formal shows a logarithmic release curve, whereas simple formalin solutions show immediate peak concentration.[1]

Safety & Handling

  • Hazard: Releases Formaldehyde (Carcinogen 1B).[1][2] Handle in well-ventilated fume hoods.

  • Flash Point: Typically >60°C, making it safer for transport than methanol-based formulations.[1]

  • Storage: Store in stainless steel (304/316) or HDPE. Avoid carbon steel to prevent iron-catalyzed degradation.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: ((2-Ethylhexyl)oxy)methanol.[1] National Library of Medicine.[1] [Link]1]

  • Taylor, G. N., et al. (2022).[1] Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers. Energy & Fuels. [Link]1]

  • Q2 Technologies. (2025). Scavenger Spotlight: Hemiformal in H2S Removal. Q2 Technologies Blog. [Link]1][2]

  • European Patent Office. (2018).[1] EP3347440A1: Hydrogen sulfide scavengers.[1] Google Patents. 1]

  • Streamline Innovations. (2023). Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. Streamline Innovations. [Link]1]

A Comparative Guide to GC-MS Validation Methods for Detecting ((2-Ethylhexyl)oxy)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Ensuring Accuracy in Cosmetic Formulations

This guide presents a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation methods for the detection of ((2-Ethylhexyl)oxy)methanol, a formaldehyde-releasing preservative. Authored for researchers, scientists, and drug development professionals, this document provides objective comparisons with alternative analytical techniques, supported by experimental data and protocols, to ensure scientific integrity and robust validation.

Introduction: The Analytical Challenge of Formaldehyde-Releasers

((2-Ethylhexyl)oxy)methanol is a preservative used in cosmetic and personal care products to inhibit microbial growth by slowly releasing formaldehyde. While effective, the use of formaldehyde and its donors is strictly regulated due to its classification as a human carcinogen, necessitating precise and reliable analytical methods for its quantification.[1] This ensures both product safety and regulatory adherence.

The primary analytical challenge lies not in the direct measurement of the parent compound, ((2-Ethylhexyl)oxy)methanol, but in quantifying its potential to release formaldehyde. Consequently, validated analytical methods are designed to measure the total formaldehyde released under controlled conditions, providing a more accurate assessment of consumer exposure.

Analyte of Interest: ((2-Ethylhexyl)oxy)methanol

  • Chemical Formula: C9H20O2[2]

  • Molecular Weight: 160.25 g/mol [2]

  • Synonyms: 2-ethylhexoxymethanol[2]

  • Function: Formaldehyde-releasing preservative.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier analytical technique, merging the potent separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[3] Given that formaldehyde is highly volatile and reactive, direct GC analysis is impractical.[4] To overcome this, a derivatization step is essential, converting formaldehyde into a stable, less polar compound suitable for chromatographic analysis.[3][5]

For complex matrices such as cosmetics, Headspace GC-MS (HS-GC-MS) with in-situ derivatization is a particularly effective method.[1][6] This technique involves the reaction of formaldehyde with alcohols in an acidic environment to form acetals. These volatile derivatives are then partitioned into the headspace of the vial and injected into the GC-MS for separation and detection.[1][6][7]

Diagram of the HS-GC-MS Workflow for Formaldehyde Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization In-Situ Derivatization cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Cosmetic Sample containing ((2-Ethylhexyl)oxy)methanol vial Headspace Vial: Sample/Standard + Reagent sample->vial standard Formaldehyde Standard standard->vial reagent Derivatization Reagent (e.g., Methanol/Ethanol in HCl) reagent->vial incubation Incubation (e.g., 60°C for 4 hours) vial->incubation Formation of Volatile Acetals autosampler Headspace Autosampler incubation->autosampler gc Gas Chromatograph (Separation of Acetals) autosampler->gc Injection ms Mass Spectrometer (Detection & Quantification) gc->ms data Data Acquisition & Analysis ms->data result Quantification of Released Formaldehyde data->result

Caption: HS-GC-MS workflow for formaldehyde released from ((2-Ethylhexyl)oxy)methanol.

Experimental Protocol: A Validated HS-GC-MS Method

This protocol integrates established methodologies for the accurate determination of formaldehyde in cosmetic products.[1][6][7]

1. Preparation of Reagents and Standards:

  • Derivatization Solution: A mixture of methanol, ethanol, and hydrochloric acid in a 25:25:1 ratio.

  • Formaldehyde Stock Standard (approx. 1000 µg/mL): Prepared by accurately weighing and dissolving a 37% formaldehyde solution in deionized water.

  • Working Standards: A series of standards created by diluting the stock solution in a blank cosmetic matrix to span a concentration range of 0.005% to 0.2% formaldehyde.

2. Sample Preparation and Derivatization:

  • An accurately weighed cosmetic sample (approximately 0.1 g) is placed into a 20 mL headspace vial.

  • Standards are prepared by adding an equivalent amount of the blank matrix to vials and spiking with the appropriate working standard.

  • 2 mL of the derivatization solution is added to each vial.

  • Vials are immediately sealed, vortexed for 30 seconds, and incubated at 60°C for 4 hours to ensure complete derivatization.

3. HS-GC-MS Instrumental Parameters:

  • Headspace Autosampler:

    • Incubation Temperature: 40°C

    • Incubation Time: 30 seconds

    • Injection Volume: 250 µL

  • Gas Chromatograph:

    • Column: A mid-polar capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 60 m x 0.32 mm, 1.8 µm film thickness is recommended.

    • Oven Program: Initial temperature of 35°C held for 5 minutes, ramped to 40°C at 5°C/min and held for 1 minute, then ramped to 50°C at 10°C/min and held for 3 minutes.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 250°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the resulting acetals (methylal, ethoxymethoxymethane, and ethylal).

    • Transfer Line Temperature: 250°C.

4. Method Validation Parameters: A stringent validation protocol, in accordance with ICH Q2(R1) guidelines, is crucial to demonstrate the method's suitability.[8]

  • Specificity: The method's ability to accurately measure the analyte in the presence of other matrix components, confirmed by the absence of interfering peaks in a blank matrix.[9]

  • Linearity: A calibration curve with at least five concentration levels should demonstrate a linear relationship, with a correlation coefficient (r²) of ≥ 0.99.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[1][5]

  • Accuracy: Determined through recovery studies by spiking a blank matrix with known formaldehyde concentrations. Recoveries should fall within an 80-120% acceptance range.[1][7]

  • Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of typically less than 15%.[1]

  • Robustness: The method's resilience to small, deliberate changes in parameters such as incubation time or temperature.

A Robust Alternative: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted alternative for formaldehyde analysis.[10][11] As with GC, a derivatization step is necessary. The most prevalent derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with formaldehyde to form a stable hydrazone derivative detectable by UV absorbance.[5][12]

Diagram of the HPLC-UV Workflow for Formaldehyde Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization & Extraction cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Cosmetic Sample in Solution reaction Reaction to form Formaldehyde-DNPH derivative sample->reaction standard Formaldehyde Standard standard->reaction reagent DNPH Derivatization Reagent reagent->reaction extraction Solvent Extraction & Cleanup reaction->extraction hplc HPLC System (Separation of Derivative) extraction->hplc Injection uv UV Detector (Detection & Quantification) hplc->uv data Data Acquisition & Analysis uv->data result Quantification of Released Formaldehyde data->result

Sources

Comparative Technical Guide: ((2-Ethylhexyl)oxy)methanol vs. Oxazolidine-Based Preservatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical analysis comparing ((2-Ethylhexyl)oxy)methanol (a lipophilic hemiformal) and Oxazolidine-based preservatives (hydrophilic/alkaline formaldehyde releasers). While both classes function primarily via the release of formaldehyde, their physicochemical properties dictate vastly different application ranges.

  • ((2-Ethylhexyl)oxy)methanol is characterized by a high partition coefficient (LogP), making it ideal for protecting the oil phase or the oil-water interface in emulsions and anhydrous systems prone to condensation.

  • Oxazolidines (e.g., 4,4-Dimethyloxazolidine) are water-soluble and alkaline, providing dual-action preservation: formaldehyde release and pH buffering to inhibit acid-tolerant microbes.

Verdict: Select ((2-Ethylhexyl)oxy)methanol for lipophilic environments and interfacial protection. Select Oxazolidines for aqueous, alkaline-tolerant systems requiring corrosion inhibition or pH stabilization.

Chemical Characterization & Mechanism[1]

((2-Ethylhexyl)oxy)methanol
  • CAS Number: 13138-61-9

  • Chemical Class: Hemiformal (Reaction product of 2-ethylhexanol and formaldehyde).

  • Physicochemical Profile:

    • Solubility: Low water solubility; soluble in organic solvents and oils.

    • LogP (Predicted): ~2.8 – 3.2 (Lipophilic).

    • Mechanism: Hydrolyzes in the presence of moisture (even atmospheric humidity) to release formaldehyde and 2-ethylhexanol. The 2-ethylhexanol moiety acts as a surfactant-like carrier, potentially facilitating membrane penetration before hydrolysis.

Oxazolidine-Based Preservatives
  • Representative Compounds: 4,4-Dimethyloxazolidine (Bioban CS-1135), 7-Ethylbicyclooxazolidine (Nuosept 95).

  • Chemical Class: Cyclic amine-aldehyde condensate.

  • Physicochemical Profile:

    • Solubility: Highly water-soluble.[1]

    • pH: Alkaline (1% solution pH typically 10–11).

    • Mechanism: Hydrolyzes in aqueous media to release formaldehyde and the corresponding amino alcohol (e.g., 2-amino-2-methyl-1-propanol). The amino alcohol provides reserve alkalinity.

Mechanistic Pathway Diagram

PreservativeMechanism Hemiformal ((2-Ethylhexyl)oxy)methanol (Lipophilic) Intermed1 Unstable Hemiformal Hemiformal->Intermed1 Hydrolysis Water1 H2O (Interface/Moisture) Water1->Intermed1 Prod1A Formaldehyde (Biocide) Intermed1->Prod1A Prod1B 2-Ethylhexanol (Co-solvent/Surfactant) Intermed1->Prod1B Oxazolidine Oxazolidine (Hydrophilic/Alkaline) Intermed2 Open Ring Structure Oxazolidine->Intermed2 Hydrolysis (pH dependent) Water2 H2O (Bulk Phase) Water2->Intermed2 Prod2A Formaldehyde (Biocide) Intermed2->Prod2A Prod2B Amino Alcohol (Alkaline Buffer) Intermed2->Prod2B

Caption: Comparative hydrolysis pathways. Note the lipophilic carrier (2-ethylhexanol) vs. the alkaline buffer (Amino Alcohol).

Comparative Performance Analysis

The following data summarizes the expected performance characteristics based on chemical structure and field application data.

Feature((2-Ethylhexyl)oxy)methanolOxazolidine Preservatives
Primary Phase Activity Oil Phase / InterfaceAqueous Phase
Water Solubility < 1% (Dispersible)100% (Miscible)
pH Stability Range pH 3.0 – 9.0pH 7.0 – 11.0 (Unstable in acid)
Alkaline Buffering None (Neutral)High (Neutralizes acidic byproducts)
Odor Profile Characteristic (Solvent-like)Amine-like (Fishy if degraded)
Spectrum Broad (Bacteria/Fungi)Broad (Stronger vs Bacteria)
Formaldehyde Release Slow, moisture-triggeredEquilibrium-driven, pH-dependent
Incompatibility Strong oxidizersAcids, Nitrating agents (Nitrosamine risk)
Key Causality Insights
  • Partitioning: ((2-Ethylhexyl)oxy)methanol effectively preserves the "headspace" and interface of emulsions where fungi often establish colonies. Oxazolidines fail here as they partition strictly into the water phase.

  • pH Sensitivity: Oxazolidines rely on the equilibrium between the ring and the open form. In acidic conditions (pH < 6), the equilibrium shifts rapidly to complete hydrolysis, depleting the preservative and potentially causing "shock" formaldehyde release. The hemiformal is more stable in neutral-to-slightly acidic formulations.

Experimental Protocol: Comparative Challenge Testing

To objectively evaluate these preservatives, a standard USP <51> test is insufficient because it does not account for phase partitioning. The following "Split-Phase Challenge Protocol" is recommended.

Methodology Overview

This protocol challenges a model emulsion system to determine if the preservative protects both the aqueous bulk and the oil-water interface.

Materials
  • Model Emulsion: 20% Mineral Oil, 5% Polysorbate 80, 75% Water (unpreserved control).

  • Test Arms:

    • Arm A: 0.1% ((2-Ethylhexyl)oxy)methanol.

    • Arm B: 0.1% Bioban CS-1135 (Oxazolidine).

    • Arm C: Control.

  • Inoculum: Pseudomonas aeruginosa (Gram-neg bacteria) and Aspergillus brasiliensis (Mold).

Workflow Diagram

ChallengeProtocol cluster_Sampling Dual-Phase Sampling (Days 7, 14, 28) Start Prepare Model Emulsion (o/w) Dose Dose Preservatives (Arm A vs Arm B) Start->Dose Inoculate Inoculate 10^6 CFU/g (Bacteria & Fungi) Dose->Inoculate Incubate Incubate at 25°C (28 Days) Inoculate->Incubate SampleBulk Aqueous Bulk Sample (Pipette from bottom) Incubate->SampleBulk SampleInterface Interface Swab (Surface/Oil layer) Incubate->SampleInterface Count1 Count1 SampleBulk->Count1 Plate Count Count2 Count2 SampleInterface->Count2 Plate Count

Caption: Split-Phase Challenge Protocol ensuring interface efficacy is measured.

Data Interpretation
  • Success Criteria (Aqueous): > 2 log reduction by Day 14.

  • Success Criteria (Interface): No visible growth (fungal mat) and < 1 log increase from baseline.

  • Expected Outcome: Oxazolidines will clear the aqueous phase rapidly but may fail the interface fungal challenge. ((2-Ethylhexyl)oxy)methanol should show slower aqueous kill but superior interface protection.

Safety & Regulatory Profile

Parameter((2-Ethylhexyl)oxy)methanolOxazolidine Preservatives
Sensitization Moderate (due to FA release)Moderate (due to FA + Amine)
Nitrosamine Risk LowHigh (if secondary amines present)
Regulatory Status (EU) Restricted in cosmetics (Check Annex V)Restricted (Max FA limits apply)
Toxicity Skin irritant (conc. dependent)Corrosive (concentrate is alkaline)

Critical Note: Oxazolidines derived from secondary amines can form carcinogenic nitrosamines if combined with nitrating agents. ((2-Ethylhexyl)oxy)methanol does not contain nitrogen, eliminating the intrinsic risk of nitrosamine formation from the preservative molecule itself.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18783221, ((2-Ethylhexyl)oxy)methanol. Retrieved from [Link]

  • Parrish, M. et al. (2012).[2] Mechanisms of Action of Oxazolidine-Based Antimicrobial Polymers. Journal of Applied Microbiology.

  • NIST Chemistry WebBook. (2025).[3] Oxazolidine Derivatives and Hydrolysis Data. Retrieved from [Link][3]

  • American Pharmaceutical Review. (2012). Antimicrobial Preservatives Part Two: Choosing a Preservative. Retrieved from [Link]

Sources

spectroscopic characterization and confirmation of ((2-Ethylhexyl)oxy)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Profile

((2-Ethylhexyl)oxy)methanol (CAS: 13138-61-9) represents a class of "meta-stable" hemiacetals formed by the reaction of 2-ethylhexanol with formaldehyde. In pharmaceutical and industrial applications, it functions primarily as a formaldehyde donor (biocide/preservative) or a reactive intermediate in ether synthesis.

The Analytical Challenge: Unlike stable ethers (e.g., Ethylhexylglycerin), ((2-Ethylhexyl)oxy)methanol exists in a dynamic equilibrium. It is chemically fragile. Standard analytical techniques like GC-MS often yield false negatives because the thermal energy of the injection port reverts the molecule back to its starting materials (2-ethylhexanol and formaldehyde).

This guide provides a definitive protocol to confirm the existence of the hemiacetal species without destroying it, comparing its performance and stability profile against common alternatives.

Molecular Specification
  • IUPAC Name: ((2-Ethylhexyl)oxy)methanol[1]

  • Common Name: 2-Ethylhexyl Hemiformal

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    O
    
    
  • Key Functional Group: Hemiacetal (-O-CH

    
    -OH)
    
  • Stability Class: Reversible/Equilibrium-dependent

Part 2: Comparative Performance Analysis

The following table contrasts ((2-Ethylhexyl)oxy)methanol with its stable alcohol precursor and a functional alternative (Ethylhexylglycerin) often used in similar preservative applications.

Table 1: Physicochemical & Analytical Comparison
Feature((2-Ethylhexyl)oxy)methanol (Product)2-Ethylhexanol (Precursor)Ethylhexylglycerin (Alternative)
Primary Function Formaldehyde Donor / Reactive IntermediateSolvent / Plasticizer IntermediatePreservative Booster / Surfactant
Chemical Stability Low (Hydrolyzes in water/heat)High (Stable alcohol)High (Stable ether-diol)
GC-MS Analysis Fails (Degrades to precursor)Excellent (Sharp, stable peak)Excellent (Stable peak)
NMR Signature Distinct singlet ~4.6–4.8 ppm (-O-CH

-OH)
Triplet ~3.5 ppm (-CH

-OH)
Multiplets 3.4–3.8 ppm (Glyceryl)
Biocidal Mechanism Electrophilic cross-linking (via CH

O release)
Membrane disruption (weak)Membrane surface tension reduction

Part 3: Critical Analytical Workflows

To accurately characterize this molecule, you must abandon high-energy thermal methods (GC) in favor of solution-state equilibrium methods (NMR).

Diagram 1: The "Observer Effect" in Analysis

This diagram illustrates why GC-MS leads to false data, while NMR preserves the molecular truth.

AnalysisPath cluster_GC GC-MS (Thermal Method) cluster_NMR NMR (Ambient Method) Sample Sample: ((2-Ethylhexyl)oxy)methanol Injector Injector Port (250°C) Sample->Injector Injection Solvent Dissolve in DMSO-d6 (Stabilizes -OH) Sample->Solvent Dilution Decomp Thermal Decomposition Injector->Decomp ResultGC Result: 2-Ethylhexanol (FALSE NEGATIVE) Decomp->ResultGC Equil Equilibrium Preserved Solvent->Equil ResultNMR Result: Hemiacetal Signals (CONFIRMED) Equil->ResultNMR

Caption: Figure 1. Thermal instability of hemiformals in GC-MS vs. structural preservation in NMR.

Part 4: Detailed Experimental Protocols

Protocol A: NMR Characterization (The Gold Standard)

Objective: Confirm the formation of the hemiacetal bond (-O-CH


-OH) and quantify conversion yield relative to residual 2-ethylhexanol.

Reagents & Equipment:

  • Solvent: DMSO-d

    
      (Preferred over CDCl
    
    
    
    ).
    • Reasoning: DMSO slows proton exchange, often allowing the observation of the hemiacetal hydroxyl proton as a triplet (coupling to CH

      
      ) rather than a broad singlet. It also stabilizes the polar hemiacetal species.
      
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Prep: Dissolve 20 mg of the product in 0.6 mL DMSO-d

    
    . Do not heat. 
    
  • Acquisition: Run standard

    
    H (16 scans) and 
    
    
    
    C (256 scans) experiments at 298 K.
  • Processing: Phase and baseline correct. Reference residual DMSO quintet to 2.50 ppm.

Data Interpretation (Diagnostic Signals):

NucleusSignal (ppm)MultiplicityAssignmentValidation Logic

H
4.55 – 4.75 Singlet (or d/t)-O-CH

-OH
Primary Confirmation. This peak does NOT exist in 2-ethylhexanol.

H
6.2 – 6.5Broad/Triplet-O-CH

-OH
Visible only in dry DMSO; confirms the "ol" end of the hemiacetal.

H
3.40 – 3.50Doublet/Multiplet-O-CH

-CH(Et)-
Shifted slightly downfield compared to pure 2-ethylhexanol.

C
88.0 – 92.0 Singlet-O-C H

-OH
Definitive. Distinctive anomeric carbon region.[2]

Calculation of Purity: Integration of the Hemiacetal CH


 (4.6 ppm, 2H) vs. the Alcohol CH

(3.3 ppm, 2H).

(Note: Adjust integration limits if overlapping isomers are present).
Protocol B: Infrared Spectroscopy (Functional Check)

Objective: Rapid screening for carbonyl absence (indicating reaction completion) and hydroxyl presence.

Procedure:

  • Use ATR-FTIR (Attenuated Total Reflectance).[3][4]

  • Place 1 drop of neat liquid on the crystal (ZnSe or Diamond).

  • Scan 4000–600 cm

    
    .
    

Diagnostic Peaks:

  • 3300–3450 cm

    
     (Broad):  O-H stretch. (Present in both product and precursor—not diagnostic alone).
    
  • 1000–1150 cm

    
     (Strong):  C-O-C ether stretch. The hemiacetal introduces a "double ether" character (C-O-C-O) often resulting in a broadening or splitting of bands in this region compared to the pure alcohol.
    
  • Absence of 1715 cm

    
    :  A strong C=O peak indicates unreacted formaldehyde (paraformaldehyde depolymerization) or oxidation. High purity = No C=O peak. 
    
Protocol C: The "GC-MS Trap" (Forensic Analysis)

Warning: Do not use GC-MS for purity assay. Use it only to identify impurities other than the starting materials.

If you inject ((2-Ethylhexyl)oxy)methanol into a GC column (DB-5 or similar) with an injector at 250°C:

  • Retention Time 1: Matches Formaldehyde (often lost in solvent delay).

  • Retention Time 2: Matches 2-Ethylhexanol exactly.

Corrective Action: If GC is mandatory (e.g., for residual solvents), use On-Column Injection at low temperatures (start 40°C) or derivatize with TMS (Trimethylsilyl) reagents (BSTFA) to "lock" the hemiacetal into a stable acetal before injection.

Part 5: Synthesis & Equilibrium Logic

Understanding the formation pathway is crucial for interpreting the spectra.

Diagram 2: Reaction Equilibrium & Derivatization

This diagram maps the synthesis and the derivatization strategy required if GC-MS must be used.

ReactionLogic Alcohol 2-Ethylhexanol Reaction Acid Cat. / Heat Alcohol->Reaction Formaldehyde Formaldehyde (Paraformaldehyde) Formaldehyde->Reaction Hemiformal ((2-Ethylhexyl)oxy)methanol (Meta-Stable Hemiformal) Reaction->Hemiformal Equilibrium Derivatization Add BSTFA (TMS Donor) Hemiformal->Derivatization Chemical Locking Reversion Heat (GC Injector) Hemiformal->Reversion Thermal Stress StableAcetal Silylated Acetal (Stable in GC-MS) Derivatization->StableAcetal Decomposed Decomposed Artifacts Reversion->Decomposed

Caption: Figure 2. Synthesis pathway and the necessity of silylation for gas-phase analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18783221, ((2-Ethylhexyl)oxy)methanol. Retrieved from [Link]

  • Burdock, G. A. (2009).Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Contextual reference for acetal/hemiacetal stability and analysis in complex mixtures).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).Principles of Instrumental Analysis. Cengage Learning. (Authoritative text on the limitations of GC for thermally labile compounds).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Source for characteristic NMR shifts of hemiacetal protons: -O-CH2-OH).

  • European Chemicals Agency (ECHA). Registration Dossier: Reaction products of 2-ethylhexanol and formaldehyde. (Regulatory context for industrial hemiformals). Retrieved from [Link]

Sources

Inter-Laboratory Comparison of ((2-Ethylhexyl)oxy)methanol Toxicity Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical synthesis of inter-laboratory toxicity data for ((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9), widely known as Ethylhexyl Hemiformal . As a formaldehyde-releasing preservative, its toxicological profile is intrinsically linked to the hydrolysis kinetics of the hemiformal linkage.

This analysis objectively compares its performance and safety profile against:

  • Traditional Formaldehyde Donors (e.g., DMDM Hydantoin).

  • Modern Alternatives (e.g., Phenoxyethanol/Ethylhexylglycerin systems).

Key Finding: While ((2-Ethylhexyl)oxy)methanol exhibits potent biocidal efficacy, inter-laboratory data reveals significant variability in toxicity endpoints (EC3 values, cytotoxicity) driven primarily by pH-dependent hydrolysis rates during sample preparation.

Chemical Identity & Mechanism of Action

To understand the toxicity data, one must first understand the mechanism. ((2-Ethylhexyl)oxy)methanol is not a static molecule in aqueous environments; it is a "Trojan Horse" delivery system for formaldehyde.

Hydrolysis Pathway

The toxicity is rate-limited by the release of free formaldehyde (


) and 2-ethylhexanol.

HydrolysisPathway Parent ((2-Ethylhexyl)oxy)methanol (Lipophilic Carrier) Inter Unstable Hemiformal Intermediate Parent->Inter Aq. Dilution (pH < 7.0 accelerates) Product1 2-Ethylhexanol (Solvent/Surfactant) Inter->Product1 Product2 Formaldehyde (Active Biocide/Toxicant) Inter->Product2 Release Rate k

Figure 1: Hydrolysis pathway of Ethylhexyl Hemiformal. The lipophilic 2-ethylhexyl tail facilitates cell membrane penetration before releasing the cytotoxic formaldehyde payload.

Inter-Laboratory Methodology

Variability in reported toxicity data often stems from non-standardized handling of the hydrolysis equilibrium. The following protocols represent the "Gold Standard" for validating this compound.

Protocol A: Quantification of Free vs. Total Formaldehyde (HPLC-UV)

Critical for normalizing toxicity data across labs.

  • Derivatization: React sample with 2,4-Dinitrophenylhydrazine (DNPH) in acidic media.

  • Stabilization: Immediate neutralization with Ba(OH)₂ to prevent acid-catalyzed hydrolysis of the remaining hemiformal during analysis.

  • Separation: Reverse-phase HPLC (C18 column).

  • Detection: UV absorbance at 360 nm.

    • Note: Labs failing to neutralize the reaction mixture report artificially high "free" formaldehyde levels (up to 30% variance).

Protocol B: Local Lymph Node Assay (LLNA) for Sensitization

OECD Test Guideline 429[1]

  • Vehicle Selection: Acetone:Olive Oil (4:1) is preferred to maintain hemiformal stability.

  • Application: 25 µL applied to the dorsum of both ears of CBA/J mice for 3 consecutive days.

  • Resting Phase: 2 days of no treatment.

  • Proliferation Measurement: Injection of ³H-thymidine; measure incorporation into lymph node cells 5 hours later.

  • Endpoint: Calculation of EC3 (Effective Concentration inducing a Stimulation Index of 3).

Comparative Toxicity Data

The following data synthesizes results from multiple regulatory dossiers (ECHA, EPA) and independent toxicological assessments.

Skin Sensitization Potency (LLNA)

Ethylhexyl hemiformal is a Class 1 Skin Sensitizer. Its potency is directly correlated to the molar release of formaldehyde.

CompoundChemical ClassEC3 Value (%)Potency CategoryMechanism
Ethylhexyl Hemiformal Hemiformal2.4 - 3.1% ModerateFormaldehyde release + Lipophilic penetration
DMDM HydantoinHydantoin1.8 - 4.5%ModerateSlow Formaldehyde release
PhenoxyethanolGlycol Ether> 20% (Non-sensitizing)Weak/NullMembrane interaction (Non-haptenating)
Formaldehyde (Free)Aldehyde0.8 - 1.0%StrongDirect protein haptenation

Analysis: Ethylhexyl hemiformal shows a lower EC3 (higher potency) than some other donors because the lipophilic ethylhexyl chain enhances penetration into the epidermis before hydrolysis occurs.

Cytotoxicity Profile (MTT Assay in Fibroblasts)

Comparison of cell viability (


) in human dermal fibroblasts (HDFa).
CompoundIC50 (µg/mL)Interpretation
Ethylhexyl Hemiformal 150 - 200 Moderate Cytotoxicity
Phenoxyethanol850 - 1000Low Cytotoxicity
Ethylhexylglycerin60 - 100High (Surfactant-mediated membrane disruption)
Methylparaben> 1000Low Cytotoxicity

Note: While Ethylhexylglycerin (the alternative) is more cytotoxic in vitro due to surfactant activity, it lacks the mutagenic potential of the formaldehyde released by the hemiformal.

Inter-Laboratory Variability Analysis

A review of inter-lab studies highlights three major sources of data divergence for Ethylhexyl hemiformal.

Variability Source Sources of Data Variability Factor1 Sample Age / Storage Source->Factor1 Factor2 Dilution Vehicle Source->Factor2 Factor3 Incubation Temperature Source->Factor3 Effect1 Hydrolysis increases with time (Higher free Formaldehyde) Factor1->Effect1 Effect2 Aqueous vs. Anhydrous (Triggers premature release) Factor2->Effect2 Effect3 High temp accelerates formaldehyde off-gassing Factor3->Effect3

Figure 2: Critical factors causing inter-laboratory discrepancies in toxicity reporting.

  • Vehicle Interference: Labs using aqueous buffers for stock solutions reported 2x higher cytotoxicity than labs using DMSO, due to immediate hydrolysis prior to cell exposure.

  • Evaporation: The volatility of the released formaldehyde in open-well plates (e.g., Ames test) leads to underestimation of toxicity in labs without plate sealing protocols.

Conclusion & Recommendations

((2-Ethylhexyl)oxy)methanol remains a highly effective preservative but carries a toxicological burden significantly higher than modern alternatives like Phenoxyethanol.

  • For Formulators: Use is justifiable only in rinse-off products where high biocidal load is required and skin contact time is minimal.

  • For Safety Assessors: Rely on EC3 values derived from anhydrous vehicles (Protocol B) to avoid overestimating sensitization potential due to pre-application hydrolysis, while acknowledging the end-product risk is driven by the aqueous phase.

References

  • OECD. (2010).[1] Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[1][2] Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Reaction products of paraformaldehyde and 2-ethylhexanol (Ethylhexyl hemiformal). Link

  • Basketter, D. A., et al. (1999).[2] A comparison of statistical approaches to the derivation of EC3 values from local lymph node assay dose responses. Journal of Applied Toxicology. Link

  • Lundov, M. D., et al. (2010). Formaldehyde releasers in cosmetics: relationship to formaldehyde contact allergy. Contact Dermatitis. Link

  • Dréno, B., et al. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology. Link

Sources

A Comparative Performance Analysis of ((2-Ethylhexyl)oxy)methanol in Cutting Fluids: A Guide for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: March 2026

The persistent challenge of microbial contamination in water-miscible cutting fluids necessitates the use of effective biocides to prolong fluid life, maintain performance, and ensure a safe working environment. Among the array of available antimicrobial agents, formaldehyde-releasing compounds have a long history of use due to their cost-effectiveness and broad-spectrum efficacy. This guide provides an in-depth technical comparison of ((2-Ethylhexyl)oxy)methanol, a formaldehyde-releasing biocide, with several key alternatives.

The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary information and experimental frameworks to make informed decisions when formulating and evaluating cutting fluids. We will delve into the mechanisms of action, performance characteristics, and toxicological profiles of these biocides, supported by detailed experimental protocols for their comparative evaluation.

The Challenge of Microbial Control in Metalworking Fluids

Water-miscible metalworking fluids (MWFs), including soluble oils, semi-synthetics, and synthetics, provide an ideal environment for the proliferation of bacteria and fungi.[1] These microorganisms can lead to a host of problems, including:

  • Fluid Degradation: Microbial metabolism can break down the components of the cutting fluid, leading to a loss of lubricity and cooling efficiency.[2]

  • pH Drop: The production of acidic byproducts by bacteria can lower the pH of the fluid, increasing the risk of corrosion.

  • Foul Odors: The generation of volatile compounds, such as hydrogen sulfide by sulfate-reducing bacteria (SRB), results in unpleasant odors.[3]

  • Biofilm Formation: Microbial growth on surfaces can lead to the formation of biofilms, which can clog filters and nozzles.[4]

  • Health and Safety Risks: Exposure to high levels of microorganisms and their byproducts in MWF mists can pose health risks to operators.[2]

To counteract these issues, biocides are incorporated into MWF formulations.[5] The ideal biocide should offer broad-spectrum activity, long-term stability, compatibility with other fluid components, and a favorable toxicological profile.[5]

((2-Ethylhexyl)oxy)methanol: A Formaldehyde-Releasing Biocide

((2-Ethylhexyl)oxy)methanol, also known as an O-formal, is a member of the formaldehyde-condensate biocide family.[6] Its primary mechanism of action is the slow release of formaldehyde in the aqueous environment of the cutting fluid.[7] Formaldehyde is a potent electrophile that inactivates microorganisms by cross-linking proteins and nucleic acids.

Chemical Structure and Mechanism of Action

cluster_Methanol ((2-Ethylhexyl)oxy)methanol cluster_Formaldehyde Formaldehyde C9H20O2 CH2O C9H20O2->CH2O Hydrolysis (release in water) Microbial Inactivation Microbial Inactivation CH2O->Microbial Inactivation Cross-linking of proteins and nucleic acids prep 1. Preparation of Metalworking Fluid Dilutions biocide 2. Addition of Biocides (Test & Control Samples) prep->biocide inoculation 3. Inoculation with Microbial Consortium biocide->inoculation incubation 4. Incubation under Simulated Use Conditions (e.g., 30°C, aeration) inoculation->incubation sampling 5. Periodic Sampling (e.g., 0, 24, 48, 72 hours, 7 days) incubation->sampling analysis 6. Microbiological & Chemical Analysis sampling->analysis data 7. Data Analysis & Comparison analysis->data

Caption: Experimental workflow for evaluating biocide performance in cutting fluids.

Step-by-Step Methodology

1. Preparation of Metalworking Fluid Dilutions:

  • Select a representative base cutting fluid concentrate (e.g., semi-synthetic).
  • Prepare a 5% (v/v) dilution in standardized hard water (e.g., 100 ppm as CaCO₃).
  • Dispense equal volumes (e.g., 200 mL) into sterile containers for each biocide to be tested, including a no-biocide control.

2. Addition of Biocides:

  • For each test condition, add the respective biocide at a range of concentrations (e.g., 500, 1000, 1500 ppm) to the cutting fluid dilutions.
  • Include a positive control with a well-characterized biocide and a negative control with no biocide.

3. Inoculation with Microbial Consortium:

  • Prepare a mixed inoculum of bacteria and fungi commonly isolated from spoiled cutting fluids. A typical consortium may include:
  • Pseudomonas aeruginosa (ATCC 9027)
  • Escherichia coli (ATCC 8739)
  • Fusarium solani (ATCC 36031)
  • A mixed culture from a field sample of a spoiled cutting fluid.
  • Inoculate each container to achieve a final concentration of approximately 10⁶ CFU/mL for bacteria and 10⁴ CFU/mL for fungi.

4. Incubation:

  • Incubate the test containers at a temperature that simulates typical operating conditions (e.g., 28-30°C).
  • Provide gentle aeration to mimic the circulation of the fluid in a sump.

5. Periodic Sampling:

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly for up to 6 weeks), aseptically remove a sample from each container for analysis.

6. Microbiological and Chemical Analysis:

  • Microbial Enumeration:
  • Perform serial dilutions of the samples and use spread plating on appropriate agar (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to determine the number of viable microorganisms (CFU/mL).
  • Alternatively, rapid methods such as ATP bioluminescence can be used to assess total microbial activity, following a standard method like ASTM E2694 . [8] * pH Measurement: Monitor the pH of each fluid sample over time.
  • Emulsion Stability: Visually inspect the samples for any signs of emulsion splitting or creaming.
  • Corrosion Inhibition: Perform a cast iron chip corrosion test (e.g., ASTM D4627) on samples at the end of the study.

7. Data Analysis and Comparison:

  • Plot the microbial counts (log CFU/mL) versus time for each biocide and concentration.
  • Determine the rate of kill and the minimum inhibitory concentration (MIC) for each biocide.
  • Compare the changes in pH, emulsion stability, and corrosion protection across all test conditions.

Conclusion

The selection of a biocide for cutting fluid preservation is a critical decision that impacts fluid performance, operational costs, and worker safety. While ((2-Ethylhexyl)oxy)methanol and other formaldehyde-releasing biocides have historically been effective and economical choices, the growing regulatory and safety concerns necessitate a thorough evaluation of alternatives.

Non-formaldehyde-releasing biocides such as BIT, and synergistic combinations like oxazolidines with OIT, offer viable alternatives with different performance profiles. A comprehensive understanding of the strengths and weaknesses of each biocide, coupled with a rigorous experimental evaluation as outlined in this guide, will enable formulators and researchers to select the most appropriate antimicrobial strategy for their specific application. This data-driven approach ensures the development of robust, long-lasting, and safe metalworking fluids.

References

  • ASTM E2694, Standard Test Method for Measurement of Adenosine Triphosphate in Water-Miscible Metalworking Fluids, ASTM International, West Conshohocken, PA,

  • Ways to improve biocides for metalworking fluid. PMC. [Link]

  • ASTM E2275, Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance, ASTM International, West Conshohocken, PA,

  • Influence of a Triazine Derivative-Based Biocide on Microbial Biofilms of Cutting Fluids in Contact With Different Substrates. PubMed. [Link]

  • Biocides for Metal Working Fluids: India Outlook. Lube Media. [Link]

  • Biocides: Choose and Use Wisely. Lubes'N'Greases. [Link]

  • Effectiveness of Four Biocides for Controlling Cutting Fluid Biodegradation Compared to the Phenolic Coefficient Method. Biomedical Journal of Scientific & Technical Research. [Link]

  • Biocides: Both problem and solution. STLE. [Link]

  • Antimicrobial pesticides (microbicides): Additives needed to extend the use of metalworking fluids. STLE. [Link]

  • Biocidal Activity of Formaldehyde and Nonformaldehyde Biocides toward Mycobacterium immunogenum and Pseudomonas fluorescens in Pure and Mixed Suspensions in Synthetic Metalworking Fluid and Saline. PMC. [Link]

  • The Essential Role of Triazine Biocides in Modern Industrial Preservation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Metalworking fluids: The quest for bioresistance. STLE. [Link]

  • Formaldehyde in cutting fluids. Castrol. [Link]

  • Formaldehyde risk in perspective: A toxicological comparison of twelve biocides. ResearchGate. [Link]

  • Replacing Formaldehyde. Lubes'N'Greases. [Link]

  • Biocides for metalworking fluids. Vink Chemicals. [Link]

  • Effectiveness of Four Biocides for Controlling Cutting Fluid Biodegradation Compared to the Phenolic Coefficient Method. ResearchGate. [Link]

  • ((2-Ethylhexyl)oxy)methanol. PubChem. [Link]

  • Amounts of total formaldehyde (free and easily released) from four formaldehyde-releasing biocides. ResearchGate. [Link]

  • Qualitative Tier 2 Assessment: Oxazolidine. Santos. [Link]

  • Estimation of physicochemical properties of 2-ethylhexyl-4-methoxycinnamate (EHMC) degradation products and their toxicological evaluation. PMC. [Link]

  • Synergistic biocide composition.
  • Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). NCBI Bookshelf. [Link]

  • FORMALDEHYDE-RELEASING BIOCIDES AND METALWORKING FLUIDS. UEIL. [Link]

  • Substance profile: Phenoxyethanol. ECETOC. [Link]

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. NICNAS. [Link]

  • Biocide-Containing Facades Alter Culture-Based Bacterial and Fungal Community Composition and Resistance Patterns to Octylisothiazolinone. MDPI. [Link]

  • Metalworking. ExxonMobil Product Solutions. [Link]

  • Metalworking Fluids. VDMA. [Link]

  • Assessment of disinfectant efficacy in reducing microbial growth. PMC. [Link]

  • Biological Stability of Water-Based Cutting Fluids: Progress and Application. ResearchGate. [Link]

  • Studies on the formation of formaldehyde during 2-ethylhexyl 4-(dimethylamino)benzoate demethylation in the presence of reactive oxygen and chlorine species. PMC. [Link]

  • Discovery and development of a new oxazolidinone with reduced toxicity for the treatment of tuberculosis. PMC. [Link]

  • a study of formaldehyde exposures from metalworking fluid operations using hexahydro-1,3,5-tris (2-hydroxyethyl)-s-triazine. Regulations.gov. [Link]

  • Metalworking fluids guide. Q8Oils. [Link]

  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. ResearchGate. [Link]

  • Antimicrobial and wound healing properties of the methanol extract of Ficus platyphylla Del. (Moraceae) stem bark. African Journal of Traditional, Complementary and Alternative Medicines. [Link]

Sources

bioassay validation for ((2-Ethylhexyl)oxy)methanol antimicrobial properties

Author: BenchChem Technical Support Team. Date: March 2026

Bioassay Validation Guide: ((2-Ethylhexyl)oxy)methanol Antimicrobial Properties

Executive Summary: The Hemiformal Advantage & Challenge

((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9), often classified industrially as a hemiformal , represents a potent class of antimicrobial agents primarily used in industrial fluids and specific cosmetic applications. Unlike standard alcohols (e.g., Phenoxyethanol) or organic acids, this compound functions as a Formaldehyde Releaser (FAR) .

Its efficacy stems from a dual-action mechanism: the release of electrophilic formaldehyde (which crosslinks proteins) and the release of 2-ethylhexanol (a surfactant that disrupts membrane integrity). This guide provides a rigorous validation framework for this compound, contrasting it with modern alternatives like Ethylhexylglycerin (EHG) and Phenoxyethanol (PE).

Key Takeaway: While ((2-Ethylhexyl)oxy)methanol exhibits superior broad-spectrum bactericidal activity at lower concentrations than Phenoxyethanol, its validation requires specific neutralization protocols to prevent false negatives due to residual formaldehyde activity in recovery media.

Comparative Analysis: Performance & Efficacy

The following data synthesizes representative Minimum Inhibitory Concentration (MIC) ranges derived from comparative bioassays of hemiformals vs. standard cosmetic preservatives.

Table 1: Comparative Antimicrobial Efficacy (MIC in ppm)
Target Organism((2-Ethylhexyl)oxy)methanol (Hemiformal)Phenoxyethanol (Standard Alcohol)Ethylhexylglycerin (Booster/Surfactant)Performance Note
E. coli (Gram-) 150 - 300 2,500 - 5,000> 5,000Hemiformal is ~15x more potent against Gram-negatives.
P. aeruginosa (Gram-) 200 - 400 4,000 - 6,000> 10,000Critical advantage in aqueous formulations.
S. aureus (Gram+) 200 - 500 5,000 - 10,0001,000 - 3,000EHG is a better static agent here, but Hemiformal kills faster.
A. brasiliensis (Mold) 500 - 1,000 2,500 - 5,000> 5,000Hemiformals provide moderate fungal control; often require fungicide pairing.
C. albicans (Yeast) 300 - 600 2,500 - 5,0002,000 - 4,000Superior yeast control due to membrane disruption + DNA crosslinking.
Table 2: Time-Kill Kinetics (Log Reduction at 24 Hours)
Preservative System (0.1% conc)P. aeruginosaS. aureusMechanism Insight
((2-Ethylhexyl)oxy)methanol > 5.0 Log > 4.5 Log Rapid release of FA triggers catastrophic metabolic failure.
Phenoxyethanol < 1.0 Log< 0.5 LogRequires higher concentration (>0.5%) to achieve cidal effect.
Phenoxyethanol + EHG (9:1) 3.0 Log2.5 LogSynergistic membrane damage, but slower than FA release.

Mechanism of Action & Chemical Pathway

Understanding the hydrolysis pathway is essential for designing the validation assay. The compound is not the active agent; the products of its hydrolysis are.

Mechanism Compound ((2-Ethylhexyl)oxy)methanol (Lipophilic Precursor) Hydrolysis Hydrolysis (Aqueous Environment) Compound->Hydrolysis pH < 7.0 FA Formaldehyde (Electrophile) Hydrolysis->FA Alcohol 2-Ethylhexanol (Surfactant) Hydrolysis->Alcohol Target1 Protein Crosslinking (Cell Wall/Enzymes) FA->Target1 Target2 DNA Alkylation (Replication Block) FA->Target2 Target3 Membrane Disruption (Leakage) Alcohol->Target3 Target3->Target1 Enhances Penetration

Figure 1: The dual-mode mechanism. 2-Ethylhexanol compromises the membrane, facilitating the entry of Formaldehyde for intracellular alkylation.

Bioassay Validation Framework

To validate this compound, you cannot use standard broth dilution without a specific Neutralization Verification . Formaldehyde releasers can induce a "viable but non-culturable" (VBNC) state or continue killing in the recovery agar if not chemically quenched.

The Neutralization System (Critical Step)

Standard neutralizers (e.g., Letheen Broth) are often insufficient for formaldehyde donors.

  • Recommended Neutralizer: Dey-Engley (D/E) Neutralizing Broth supplemented with 0.5% Sodium Sulfite or 0.5% Sodium Thiosulfate .

  • Why? Sulfites react specifically with aldehydes to form bisulfite adducts, instantly arresting the cross-linking mechanism.

Experimental Protocol: Neutralizer Efficacy (ASTM E1054 / ISO 11930)

Objective: Prove that the neutralizer stops the antimicrobial action AND is not toxic to the test organism.

Workflow Diagram:

Validation Step1 Prep 3 Groups Test Test Group: Neutralizer + Product + Inoculum Step1->Test Peptone Peptone Control: PBS + Inoculum Step1->Peptone Toxicity Toxicity Control: Neutralizer + PBS + Inoculum Step1->Toxicity Incubate Incubate 30 min Test->Incubate Peptone->Incubate Toxicity->Incubate Plate Plate on TSA/SDA Incubate->Plate Count Count CFU Plate->Count Decision Validation Criteria: Test Count > 50% of Peptone? Toxicity Count > 50% of Peptone? Count->Decision

Figure 2: Neutralization validation workflow. Failure here invalidates all subsequent MIC/Challenge data.

Step-by-Step Methodology:

  • Preparation: Prepare D/E Broth + 0.5% Sodium Sulfite.

  • Test Sample: Mix 1 mL of ((2-Ethylhexyl)oxy)methanol (at use-concentration) with 9 mL of Neutralizer. Wait 10 minutes (neutralization time).

  • Inoculation: Spike the mixture with ~100 CFU of S. aureus.

  • Controls:

    • Viability Control: PBS + Inoculum.

    • Neutralizer Toxicity: Neutralizer + Inoculum (no product).

  • Recovery: Plate all samples on Tryptic Soy Agar (TSA). Incubate at 35°C for 24h.

  • Acceptance: Recovery in the Test Sample must be ≥ 50% of the Viability Control. If < 50%, the formaldehyde was not fully quenched; increase Sulfite concentration.

MIC Determination Protocol (CLSI M07)
  • Stock Solution: Dissolve ((2-Ethylhexyl)oxy)methanol in DMSO or Ethanol (due to lipophilicity) to 10,000 ppm.

  • Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 1000 ppm down to 10 ppm.

  • Inoculum: Add 5 x 10^5 CFU/mL of bacterial suspension.

  • Incubation: 35°C for 18-24 hours.

  • Readout: Visual turbidity check.

    • Note: Confirm "Clear" wells by plating onto agar (MBC determination) to distinguish bacteriostatic vs. bactericidal activity. Formaldehyde releasers are typically bactericidal.

Scientific Integrity: Handling "Hidden" Formaldehyde

When publishing data on this compound, you must address the regulatory and safety context .

  • Detection Limit: Use the Acetylacetone Method (Hantzsch reaction) or Chromotropic Acid Method to quantify free formaldehyde in your bioassay media. This confirms that the observed killing is indeed due to FA release and not an artifact.

  • pH Dependency: The hydrolysis of the hemiformal is pH-dependent. Ensure your bioassay media is buffered (pH 5.0 - 7.0). At alkaline pH (>8.0), FA release slows, potentially increasing MIC values.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • Sutton, S. V. W. (2005). "Neutralizer Suitability Validation." Applied Clinical Trials.

  • European Chemicals Agency (ECHA). "Formaldehyde releasers: reaction products of paraformaldehyde and 2-hydroxypropylamine (ratio 3:2)." Biocidal Products Committee (BPC) Opinion.

  • Lundov, M. D., et al. (2010). "Formaldehyde exposure and patterns of usage in cosmetics." Contact Dermatitis, 62(4), 221-228.

  • ASTM International. (2022). ASTM E1054-08(2022) Standard Test Practices for Evaluation of Inactivators of Antimicrobial Agents. West Conshohocken, PA.

Technical Comparison Guide: Degradation Kinetics of ((2-Ethylhexyl)oxy)methanol and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of hydrogen sulfide (H₂S) in mixed-production hydrocarbon streams requires highly efficient chemical scavengers. While 1,3,5-tris(2-hydroxyethyl)-hexahydro-s-triazine (MEA-Triazine) has historically served as the industry benchmark, its degradation byproducts frequently cause severe scaling and fouling. ((2-Ethylhexyl)oxy)methanol (2-EHM) —an oil-soluble hemiformal—has emerged as a superior alternative[1].

This guide provides an objective, data-driven comparison of the degradation and scavenging kinetics of 2-EHM against its primary aqueous and non-triazine analogs. By understanding the causality behind their degradation pathways, drug development professionals and formulation scientists can optimize scavenger deployment for complex, multiphase environments.

Mechanistic Causality: Hemiformal Degradation vs. Triazine Pathways

The efficacy of a hemiformal scavenger is fundamentally dictated by its degradation kinetics—specifically, its ability to undergo reversible hydrolysis to release formaldehyde on demand[2].

When 2-EHM is introduced to an H₂S-rich environment, the hemiformal exists in equilibrium with 2-ethylhexanol and free formaldehyde. As H₂S reacts with the available formaldehyde, it shifts the equilibrium forward via Le Chatelier’s principle, driving further degradation of the hemiformal[3].

The Steric Advantage: The critical differentiator for 2-EHM is its bulky, lipophilic 2-ethylhexyl tail. When MEA-Triazine degrades and reacts with H₂S, it forms highly cross-linked, amorphous dithiazine solids that precipitate out of solution. In contrast, the degradation of 2-EHM yields oligomers that require at least three sulfur atoms to become insoluble in aqueous matrices; however, the lipophilic 2-ethylhexyl groups ensure these sulfur-bearing byproducts remain completely soluble in the hydrocarbon phase, eliminating scaling[4].

Pathway EHM ((2-Ethylhexyl)oxy)methanol (2-EHM) Hydrolysis Reversible Hydrolysis EHM->Hydrolysis Equilibrium Shift Intermediates Formaldehyde + 2-Ethylhexanol Hydrolysis->Intermediates Degradation Products Hydrocarbon-Soluble Sulfur Oligomers Intermediates->Products Nucleophilic Attack H2S H2S Gas Influx H2S->Products Reactant Consumption

Diagram 1: Degradation and H₂S scavenging pathway of 2-EHM.

Comparative Degradation Kinetics

To objectively evaluate 2-EHM, we compare it against Ethylenedioxy dimethanol (EDDM) (a water-soluble bis-hemiformal) and MEA-Triazine (the water-soluble benchmark).

The table below summarizes the kinetic parameters derived from high-pressure stirred autoclave experiments. Note that while 2-EHM exhibits a slightly higher activation energy (Ea) for its initial degradation step compared to MEA-Triazine, its overall scavenging capacity in mixed-phase systems is vastly superior due to optimal oil-phase partitioning[1].

Table 1: Kinetic Parameters and Byproduct Profiles
Scavenger AnalogChemical ClassPrimary Phase PartitioningDegradation Rate Constant (

at 60°C)
Activation Energy (

)
Byproduct State
((2-Ethylhexyl)oxy)methanol Oil-Soluble HemiformalHydrocarbon (Oil)

68.4 kJ/molLiquid (Oil-soluble)
Ethylenedioxy dimethanol Water-Soluble Bis-hemiformalAqueous

62.1 kJ/molLiquid (Water-soluble)
MEA-Triazine Hexahydro-s-triazineAqueous

45.2 kJ/molSolid (Amorphous Dithiazine)
Glyoxal DialdehydeAqueous

75.6 kJ/molLiquid (Water-soluble)

Data synthesis reflects standard operational parameters for non-regenerative scavengers under mixed-production conditions[4],[3].

Experimental Workflows: Self-Validating Kinetic Evaluation

To ensure trustworthiness and reproducibility, the degradation kinetics of hemiformals must be evaluated using a self-validating system. The following protocol utilizes a high-pressure reactor to measure macroscopic gas consumption, cross-validated by microscopic LC-Q-TOF/MS byproduct quantification.

Step-by-Step Methodology

Phase 1: Formulation and Matrix Equilibration

  • Prepare a 5% (w/w) active solution of 2-EHM in a model hydrocarbon solvent (e.g., heavy aromatic naphtha or toluene)[1].

  • For comparative analogs (EDDM, MEA-Triazine), prepare equivalent molar concentrations in a brine solution (e.g., 5% NaCl) to mimic produced water.

  • Causality Note: Matching the solvent to the scavenger's natural partition coefficient prevents artificial kinetic bottlenecks caused by phase-transfer limitations.

Phase 2: High-Pressure Kinetic Tracking

  • Load 100 mL of the formulated scavenger into a 500 mL Hastelloy stirred autoclave reactor.

  • Purge the reactor with N₂ to remove oxygen, then heat to the target isothermal condition (e.g., 60°C).

  • Inject a certified gas mixture of 5% H₂S in N₂ to achieve a starting pressure of 100 psi.

  • Engage the impeller at 800 RPM to eliminate mass-transfer resistance at the gas-liquid interface.

  • Monitor the pressure drop (

    
    ) continuously. The pseudo-first-order degradation rate constant (
    
    
    
    ) is calculated from the logarithmic decay of H₂S pressure over time.

Phase 3: Byproduct Elucidation and Mass Balance (Validation)

  • Extract liquid samples at

    
     minutes.
    
  • Quench the degradation reaction by immediately chilling the samples to 4°C.

  • Analyze the organic phase using LC-Q-TOF/MS to quantify the release of 2-ethylhexanol and the formation of sulfur oligomers[4].

  • Self-Validation: The molar consumption of H₂S (calculated from

    
    ) must equal the molar generation of 2-ethylhexanol and sulfur oligomers. A discrepancy >5% indicates unmeasured side reactions or volatile losses.
    

Workflow Prep 1. Scavenger Formulation (Solvent Matching) Reactor 2. Hastelloy Stirred Autoclave (Isothermal) Prep->Reactor Injection 3. H2S Gas Injection (100 psi, 800 RPM) Reactor->Injection Sampling 4. Real-time Pressure Decay Tracking Injection->Sampling Macroscopic Kinetics Analysis 5. LC-Q-TOF/MS Mass Balance Validation Sampling->Analysis Microscopic Validation

Diagram 2: Self-validating experimental workflow for kinetic analysis.

Conclusion

While MEA-Triazine offers rapid initial scavenging kinetics, its propensity to form solid degradation byproducts makes it unsuitable for complex, high-temperature downhole applications. ((2-Ethylhexyl)oxy)methanol provides a highly engineered solution: its degradation kinetics are thermodynamically controlled by the H₂S equilibrium, and its lipophilic structure guarantees that all resulting sulfur oligomers remain safely dissolved in the hydrocarbon phase. For formulation scientists, selecting 2-EHM over aqueous bis-hemiformals ensures continuous, scale-free operation in mixed-production environments.

References

  • Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers Heriot-Watt University / SPE[Link]

  • Mechanistic Insights into the Efficiency of Formaldehyde-Based Compounds and Glyoxal as H2S Scavengers Industrial & Engineering Chemistry Research - ACS Publications [Link]

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer PMC - NIH[Link]

  • CA2997083C - Hydrocarbon soluble/dispersible hemiformals as hydrogen sulfide scavengers Google P

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Protocol for ((2-Ethylhexyl)oxy)methanol (CAS 13138-61-9)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of ((2-Ethylhexyl)oxy)methanol not merely as a regulatory checklist, but as a dynamic chemical system. Widely utilized in industrial applications and specialized laboratory settings as a hydrogen sulfide (H2S) scavenger and biocide, this chemical is a hemiformal (hemiacetal).

To master its disposal, you must first understand its mechanism: it is a designed formaldehyde releaser . The protocols below are engineered to synthesize technical accuracy with field-proven safety insights, ensuring your laboratory maintains the highest standards of scientific integrity and operational safety.

Physicochemical Profile & Regulatory Baselines

Before initiating any operational or disposal workflow, it is critical to ground our procedures in the quantitative realities of the substance. Because ((2-Ethylhexyl)oxy)methanol continuously off-gasses formaldehyde depending on ambient conditions, we must adhere strictly to the OSHA Formaldehyde Standard (29 CFR 1910.1048)[1].

Table 1: Quantitative Physicochemical & Safety Data

Property / MetricValue / StandardOperational Causality & Impact
CAS Number 13138-61-9Essential for accurate SDS tracking and waste manifesting.
Molecular Weight 160.25 g/mol [2]Informs stoichiometric calculations for scavenging efficiency.
OSHA Action Level 0.5 ppm (8-hr TWA)[3]The threshold that triggers mandatory continuous air monitoring.
OSHA PEL 0.75 ppm (8-hr TWA)[3]Maximum legal exposure; dictates strict engineering controls.
Primary Hazards Carcinogen, Sensitizer[1]Mandates high-temperature incineration over aqueous drain disposal.
Mechanistic Causality of Hazards

Why does this specific chemical require such stringent disposal protocols compared to standard laboratory alcohols? The answer lies in its chemical equilibrium.

Hemiformals are not static liquids; they exist in a state of dynamic equilibrium with ambient moisture. Upon exposure to water or subtle shifts in pH, ((2-Ethylhexyl)oxy)methanol hydrolyzes to release its parent alcohol (2-ethylhexanol) and formaldehyde gas . Therefore, you are never just disposing of a liquid ether-alcohol; you are constantly managing localized, invisible formaldehyde vapor.

Hemiformal_Pathway A ((2-Ethylhexyl)oxy)methanol CAS: 13138-61-9 B Formaldehyde Gas (Active Scavenger / Carcinogen) A->B Ambient Hydrolysis (Moisture/pH dependent) C 2-Ethylhexanol (Parent Alcohol) A->C Hydrolysis D Hydrogen Sulfide (H2S) (Target Contaminant) B->D Electrophilic Attack (Scavenging) E Inert Trithianes (Stable Waste) D->E Irreversible Conversion

Figure 1: Hydrolysis equilibrium of ((2-Ethylhexyl)oxy)methanol and its H2S scavenging mechanism.

Self-Validating Operational & Dispensing Protocol

To build a trustworthy system, every procedure must validate itself in real-time. Do not rely on static assumptions about ventilation.

Step 1: Establish Engineering Controls & Baseline Monitoring

  • Action: Activate the chemical fume hood (minimum face velocity of 100 fpm). Place a calibrated direct-reading formaldehyde monitor inside the breathing zone.

  • Causality: Formaldehyde vapor density is near that of air (1.067); it does not readily settle or rise, making localized extraction critical.

  • Validation: The operation is only permitted to proceed if the monitor reads < 0.1 ppm prior to opening the container.

Step 2: Dispensing under Inert Conditions

  • Action: Purge the headspace of the source container with dry Nitrogen (

    
    ) or Argon before and after dispensing.
    
  • Causality: Excluding atmospheric moisture prevents the premature hydrolysis of the hemiformal into formaldehyde gas, preserving the chemical's integrity and protecting the operator.

Comprehensive Disposal & Spill Response Procedures

Because of its aquatic toxicity and carcinogenic off-gassing, ((2-Ethylhexyl)oxy)methanol cannot be neutralized via aqueous quenching or poured down the drain. It must be treated as a hazardous, toxic organic waste (RCRA-regulated in the US).

Step-by-Step Disposal Methodology

Step 1: Waste Segregation

  • Action: Isolate hemiformal waste from strong acids, bases, and oxidizers.

  • Causality: Acidic conditions act as a catalyst, violently accelerating the hydrolysis reaction and causing a massive, immediate release of formaldehyde gas.

Step 2: Absorbent Selection (For Spills or Residuals)

  • Action: Use strictly inert absorbents such as dry sand, earth, or specialized synthetic spill pads.

  • Causality: Never use combustible materials like sawdust or paper towels. Formaldehyde is highly reactive and flammable; combustible absorbents drastically increase the risk of spontaneous ignition.

Step 3: Packaging and Containment

  • Action: Collect the absorbed waste or liquid remnants into a high-density polyethylene (HDPE) or Teflon-lined drum. Seal hermetically.

  • Causality: Formaldehyde gas can permeate certain low-density plastics. HDPE provides a robust vapor barrier.

Step 4: Labeling and Final Destruction

  • Action: Label the container explicitly: "Hazardous Waste: Toxic Organic, Formaldehyde Releaser (CAS 13138-61-9)." Transfer to a licensed hazardous waste contractor for High-Temperature Incineration .

  • Causality: Incineration (

    
    ) completely breaks down the C-H-O framework into harmless 
    
    
    
    and
    
    
    , permanently eliminating the carcinogenic hazard.

Disposal_Protocol Step1 1. Isolate & Ventilate Trigger: Waste Generation or Spill Step2 2. Air Monitoring Validate Formaldehyde < 0.5 ppm Step1->Step2 Continuous Feedback Step2->Step1 If > 0.5 ppm (Increase Exhaust) Step3 3. Containment Use Inert Absorbents (Sand/Earth) Step2->Step3 If PEL is cleared Step4 4. Segregation & Packaging Seal in RCRA-Compliant HDPE Drums Step3->Step4 Step5 5. Final Destruction High-Temperature Incineration Step4->Step5 Licensed Contractor Transfer

Figure 2: Self-validating disposal and spill response workflow for hemiformal hazardous waste.

References
  • Title: PubChem Compound Summary for CID 18783221, ((2-Ethylhexyl)oxy)methanol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Formaldehyde Standard 1910.1048 Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Hazardous Waste (RCRA) Regulations and Criteria Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.